molecular formula C13H24N2O2 B2355693 tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 960294-16-0

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B2355693
CAS No.: 960294-16-0
M. Wt: 240.347
InChI Key: HQYFHYDDVSZPPP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFHYDDVSZPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a key heterocyclic building block in modern synthetic and medicinal chemistry. The molecule's unique architecture, featuring a spirocyclic junction between a piperidine and a pyrrolidine ring, imparts significant three-dimensional character. Critically, the differential protection of the two nitrogen atoms—one as a free secondary amine (N-2) and the other as a tert-butyloxycarbonyl (Boc) protected amine (N-6)—enables highly controlled, sequential functionalization. This property makes it an invaluable scaffold for constructing diverse chemical libraries and developing novel therapeutic agents. This document details the compound's physicochemical properties, spectroscopic signature, reactivity profile, and strategic applications in drug discovery.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are essential for material handling, characterization, and regulatory documentation.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 960294-16-0PubChem[1]
Molecular Formula C₁₃H₂₄N₂O₂PubChem[1]
Molecular Weight 240.34 g/mol PubChem[1]
Monoisotopic Mass 240.183778 DaPubChem[1]
Synonyms 6-Boc-2,6-diazaspiro[4.5]decane; 2,6-Diazaspiro[4.5]decane-6-carboxylic acid tert-butyl esterPubChem[1]
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC12CCNC2PubChem[1]

Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of synthetic intermediates. While a definitive spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on its functional groups and the analysis of closely related structures.

3.1 ¹H NMR Spectroscopy (Predicted) A ¹H NMR spectrum (in CDCl₃) is expected to show the following key signals:

  • δ 1.40-1.50 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

  • δ 1.50-2.00 ppm (m, 8H): A series of complex, overlapping multiplets arising from the methylene protons of the piperidine and pyrrolidine rings.

  • δ 2.80-3.60 ppm (m, 6H): Multiplets corresponding to the six methylene protons adjacent to the nitrogen atoms.

  • NH Proton: A broad singlet, which may appear over a wide range and can exchange with D₂O.

3.2 ¹³C NMR Spectroscopy (Predicted) The ¹³C NMR spectrum is expected to display distinct signals for each carbon environment:

  • δ 28.7 ppm: The methyl carbons of the tert-butyl group.[2]

  • δ 23.0-40.0 ppm: Signals corresponding to the methylene carbons of the saturated rings.

  • δ 45.0-60.0 ppm: Signals for the methylene carbons adjacent to the nitrogen atoms.

  • δ ~60.0 ppm: The spirocyclic quaternary carbon.

  • δ ~79.3 ppm: The quaternary carbon of the tert-butyl group.[2]

  • δ ~155.0 ppm: The carbonyl carbon of the Boc carbamate group.[2]

3.3 Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides confirmation of key functional groups:

  • ~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

  • 2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1690 cm⁻¹ (strong): C=O stretch of the carbamate in the Boc group.

Synthesis and Purification

While various methods exist for constructing diazaspirocycles, a common strategy involves the formation of the spirocyclic core followed by selective protection. The following is a representative, generalized protocol for the synthesis of such a scaffold.

Representative Synthetic Workflow

A Starting Materials (e.g., Protected Piperidone and Ethyl Azidoacetate) B Step 1: Spirocycle Formation (e.g., Schmidt Reaction or similar rearrangement) A->B C Intermediate: Spirocyclic Lactam B->C D Step 2: Lactam Reduction (e.g., LiAlH4 or BH3) C->D E Intermediate: 2,6-Diazaspiro[4.5]decane D->E F Step 3: Selective Boc Protection (Di-tert-butyl dicarbonate, controlled stoichiometry) E->F G Final Product: This compound F->G H Purification (Flash Column Chromatography) G->H

Caption: Generalized synthetic workflow for diazaspiro[4.5]decane scaffolds.

Experimental Protocol (Generalized)

  • Reaction Setup: To a solution of 2,6-diazaspiro[4.5]decane in an appropriate aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.1 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent. Using a stoichiometric amount of the protecting agent is crucial for achieving mono-protection.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-Boc product.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.

Chemical Reactivity: A Scaffold for Sequential Functionalization

The primary utility of this compound stems from the orthogonal reactivity of its two nitrogen centers. The unprotected N-2 amine is a nucleophilic site, while the N-6 amine is masked by the acid-labile Boc group. This allows for a robust and predictable two-stage derivatization strategy.

cluster_0 Stage 1: N-2 Functionalization cluster_1 Stage 2: N-6 Deprotection & Functionalization Start This compound N-2 (Free Amine) N-6 (Boc-Protected) Alkylation N-Alkylation (R-X, Base) Start:f1->Alkylation R-X Acylation N-Acylation (RCOCl, Base) Start:f1->Acylation RCOCl Arylation N-Arylation (Ar-Br, Pd Catalyst) Start:f1->Arylation Ar-Br Functionalized_Intermediate N-2 Functionalized Intermediate N-6 (Boc-Protected) Deprotection Acidic Deprotection (TFA or HCl) Deprotected_Product N-2 Functionalized Product N-6 (Free Amine) Deprotection->Deprotected_Product Functionalized_Intermediate:f1->Deprotection Final_Functionalization Further Functionalization at N-6 Deprotected_Product:f1->Final_Functionalization

Caption: The diazaspiro[4.5]decane core as a 3D scaffold for library synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [1]* Hazard Statements:

  • H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Measures:
  • Handle only in a well-ventilated area, preferably a chemical fume hood.
  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
  • Avoid inhalation of dust or vapors.
  • Avoid contact with skin and eyes.

Conclusion

This compound is a strategically designed and highly valuable molecular building block. Its spirocyclic framework provides access to novel chemical space with desirable three-dimensional characteristics. The compound's defining feature—orthogonally protected amino groups—provides chemists with a reliable platform for controlled, sequential synthesis, making it an indispensable tool in the pursuit of new therapeutics and complex molecular architectures.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Xie, Y., et al. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.3]HEPTANE-2-CARBOXYLATE?. Stanford Chemicals. Retrieved from [Link]

  • Waser, J., et al. (n.d.). 2,6-Diazaspiro[3.3]heptanes - Supporting Information. ETH Zurich. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

Sources

Structure Elucidation of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Value of Spirocyclic Scaffolds

In the competitive landscape of drug discovery, the structural novelty and three-dimensional complexity of a molecule are paramount. Spirocyclic scaffolds, such as the 2,6-diazaspiro[4.5]decane core, have emerged as "privileged structures" for their ability to project substituents into distinct vectors of chemical space. This provides a rigid, pre-organized framework that can enhance binding affinity and selectivity for biological targets while often improving pharmacokinetic properties.

The title compound, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, is a quintessential building block for accessing this valuable chemical space. The presence of a Boc-protected secondary amine and a free secondary amine provides orthogonal handles for subsequent synthetic diversification. Therefore, unambiguous confirmation of its structure is a critical first step, ensuring the integrity of an entire discovery campaign.

This guide presents a holistic and logic-driven workflow for the complete structural characterization of this molecule. We will move beyond the mere presentation of data, focusing instead on the causality behind the experimental choices and the synergistic interplay of modern spectroscopic techniques.

The Elucidation Workflow: A Self-Validating System

G cluster_0 Initial Hypothesis cluster_1 Framework Assembly cluster_2 Unambiguous Connectivity MS Mass Spectrometry (HRMS) - Exact Mass (C₁₃H₂₆N₂O₂) - Key Fragmentations HNMR ¹H NMR - Proton Environments - Integration & Multiplicity MS->HNMR Confirms Mass IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, N-H) IR->HNMR Confirms Groups CNMR ¹³C NMR & DEPT-135 - Carbon Count & Type (CH₃, CH₂, CH, Cq) HNMR->CNMR Identifies Protonated Carbons COSY COSY - ¹H-¹H Spin Systems (Ring Structures) HNMR->COSY Maps Proton Neighbors HSQC HSQC - ¹H-¹³C Direct Correlations (C-H Attachments) CNMR->HSQC Assigns C-H Pairs HMBC HMBC - ¹H-¹³C Long-Range (Connects Quaternary Centers) HSQC->HMBC Provides Anchor Points Conclusion Structure Confirmed HMBC->Conclusion Builds Final Scaffold

Caption: The integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Mass, Formula, and Functionality

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Our first objective is to confirm the molecular formula. We employ HRMS, typically with a soft ionization technique like Electrospray Ionization (ESI), to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to at least four decimal places. This level of precision is essential to distinguish the target formula, C₁₃H₂₆N₂O₂, from other potential elemental compositions. Furthermore, the inherent instability of the tert-butoxycarbonyl (Boc) protecting group provides a diagnostic fragmentation pattern upon collision-induced dissociation (MS/MS), offering the first piece of structural evidence.

Expected HRMS Data & Interpretation

Ion DescriptionCalculated m/z ([M+H]⁺)Interpretation & Significance
Protonated Molecular Ion243.2067Confirms the molecular weight. The measured mass must be within 5 ppm of the calculated mass.
Loss of Isobutylene187.1441[M+H - C₄H₈]⁺. A characteristic fragmentation of a Boc group, providing strong evidence for its presence.
Loss of Boc Group143.1543[M+H - C₅H₈O₂]⁺. Loss of the entire Boc protecting group as a neutral species, revealing the mass of the core diazaspiro[4.5]decane scaffold.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard immediately before analysis to ensure mass accuracy.

  • Method Parameters:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Acquisition: Infuse the sample solution at 5 µL/min. Acquire spectra for 1 minute.

  • Analysis: Determine the accurate mass of the most abundant ion and compare it to the theoretical mass for C₁₃H₂₇N₂O₂⁺. If possible, perform an MS/MS experiment on the parent ion (m/z 243.2) to confirm the predicted fragmentations.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in the molecule. For this specific target, we are looking for two unambiguous signals: the N-H stretch of the secondary amine and the strong C=O stretch of the carbamate. The presence and position of these bands provide orthogonal confirmation of the key functionalities suggested by the molecular structure.

Expected FTIR Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeInterpretation
~3340 (medium, broad)N-H StretchConfirms the presence of the secondary amine (N2-H). Broadness is due to hydrogen bonding.
2950-2850 (strong)C-H StretchAliphatic C-H bonds from the spirocyclic rings and the Boc group.
~1685 (strong, sharp)C=O StretchThis frequency is characteristic of a carbamate carbonyl, distinguishing it from a standard ketone (~1715 cm⁻¹) or amide (~1650 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the diamond ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Analysis: Process the spectrum to identify the key vibrational bands and confirm the presence of the expected functional groups.

Part 2: Assembling the Core Framework with 1D NMR

NMR spectroscopy provides the detailed atomic-level blueprint of the molecule.

¹H NMR Spectroscopy

Expertise & Causality: Proton NMR reveals the chemical environment, connectivity, and relative number of every hydrogen atom. For our spirocyclic system, we anticipate complex, overlapping multiplets for the ring protons due to restricted bond rotation and the presence of diastereotopic protons on the CH₂ groups. The key diagnostic signals are the sharp, high-integration singlet for the tert-butyl group and the exchangeable N-H proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Field Insights
~3.55 - 3.40m4HH-7, H-10Protons on carbons adjacent to the electron-withdrawing carbamate nitrogen (N6) are significantly deshielded.
~2.90 - 2.75m4HH-1, H-4Protons on carbons adjacent to the secondary amine (N2).
~1.85 (broad s)br s1HNH -2A broad singlet that will disappear upon addition of a drop of D₂O, confirming it as an exchangeable proton.
~1.70 - 1.50m4HH-8, H-9The remaining cyclohexane ring protons, typically in a crowded region.
1.46s9HBoc -C(CH ₃)₃A sharp, unmistakable singlet representing the nine chemically equivalent protons of the tert-butyl group. This is a primary landmark in the spectrum.
¹³C NMR & DEPT-135 Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum tells us the number of unique carbon environments. By running a complementary DEPT-135 experiment, we can definitively assign the type of each carbon. In a DEPT-135 spectrum, CH₃ and CH carbons produce positive signals, CH₂ carbons produce negative signals, and quaternary carbons (Cq) are invisible. This combination is exceptionally powerful for building the carbon skeleton.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale & Field Insights
154.9AbsentC =O (Carbamate)The carbonyl carbon, a quaternary carbon in a typical downfield position for a carbamate.
79.4AbsentC (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~55.2AbsentC -5 (Spiro Carbon)The critical quaternary spiro carbon. Its identification is a primary goal of the 2D NMR analysis.
~50.1NegativeC -1, C -4Carbons adjacent to the secondary amine.
~45.8NegativeC -7, C -10Carbons adjacent to the carbamate nitrogen.
~36.5NegativeC -8, C -9Remaining cyclohexane ring carbons.
28.5PositiveC(C H₃)₃ (Boc)The three equivalent methyl carbons of the Boc group, appearing as a strong positive signal.

Part 3: Unambiguous Confirmation with 2D NMR

2D NMR experiments are non-negotiable for proving the complex connectivity of a spirocyclic system. They transform the lists of signals from 1D NMR into a complete, connected molecular structure.[1]

COSY (COrrelation SpectroscopY)

The COSY experiment maps all ¹H-¹H coupling networks.[2] It will clearly show correlations between adjacent protons within each ring, allowing us to trace the -CH₂-CH₂- proton chains. However, these chains will terminate at the nitrogen atoms and the spiro-carbon, leaving us with disconnected fragments.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached.[3] This allows us to definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum, confirming all C-H bonds in a single experiment.

HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Causality: The HMBC experiment is the final and most crucial step. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[4] This is how we connect the molecular fragments and, most importantly, locate the non-protonated quaternary carbons. For our target, the HMBC spectrum provides the "smoking gun" correlations that prove the spirocyclic core.

Key Diagnostic HMBC Correlations:

  • Boc-H (δ 1.46) → C=O (δ 154.9): This ³J correlation unambiguously links the tert-butyl group to the carbamate carbonyl.

  • Boc-H (δ 1.46) → Quaternary C (δ 79.4): This ²J correlation confirms the structure of the tert-butyl group itself.

  • H-7/H-10 (δ ~3.5) → C=O (δ 154.9): This ³J correlation proves that the N6 nitrogen is part of the carbamate.

  • H-1/H-4 (δ ~2.9) → Spiro C-5 (δ ~55.2): A critical ³J correlation that connects the five-membered ring to the central spiro carbon.

  • H-7/H-10 (δ ~3.5) → Spiro C-5 (δ ~55.2): A critical ²J correlation that connects the six-membered ring to the central spiro carbon.

The last two correlations are the definitive proof of the spiro[4.5]decane framework.

G cluster_mol Key HMBC Structural Correlations Boc_H Boc-¹H (δ 1.46) CO C=O (δ 154.9) Boc_H->CO ³J (Confirms Carbamate) Spiro_C Spiro C-5 (δ 55.2) Ring1_H Ring-1 ¹H (δ ~2.9) Ring1_H->Spiro_C ³J (Connects Ring 1) Ring2_H Ring-2 ¹H (δ ~3.5) Ring2_H->CO ³J (Confirms N6-Boc) Ring2_H->Spiro_C ²J (Connects Ring 2)

Sources

An In-Depth Technical Guide to tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS No. 960294-16-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a key building block in modern medicinal chemistry. The unique three-dimensional architecture of the diazaspiro[4.5]decane scaffold offers significant advantages in drug design, enabling the exploration of novel chemical space and the development of therapeutic agents with enhanced properties. This document details the physicochemical characteristics, a representative synthetic protocol, and the critical role of this compound in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to complex three-dimensional scaffolds to overcome the limitations of traditional flat, aromatic structures. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity and defined spatial arrangement of substituents allow for more precise interactions with the intricate binding sites of biological targets.[2] This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1]

The 2,6-diazaspiro[4.5]decane core, a bicyclic system featuring a pyrrolidine ring fused to a piperidine ring through a spiro-carbon, is a prime example of such a privileged scaffold. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 6-position, as in This compound , provides a versatile handle for further chemical elaboration, making it a highly sought-after intermediate in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 960294-16-0[3]
Molecular Formula C₁₃H₂₄N₂O₂[3]
Molecular Weight 240.34 g/mol [3]
IUPAC Name This compound[3]
SMILES CC(C)(C)OC(=O)N1CCCCC12CCNC2[3]
InChIKey HQYFHYDDVSZPPP-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

While a definitive, peer-reviewed synthesis for this compound is not explicitly detailed in the available literature, a plausible and representative protocol can be constructed based on established methodologies for the synthesis of related diazaspirocycles and general amine protection strategies. The following proposed workflow is based on a multi-step sequence commonly employed for the construction of such scaffolds.

Proposed Synthetic Workflow

The synthesis of the target compound can be envisioned through a pathway involving the construction of the core diazaspiro[4.5]decane skeleton followed by selective protection of one of the secondary amine functionalities.

G cluster_0 Core Scaffold Synthesis cluster_1 Selective Protection A Starting Material (e.g., Substituted Piperidone) B Multi-step sequence (e.g., cyclization, reduction) A->B Reaction C 2,6-Diazaspiro[4.5]decane B->C Formation F This compound C->F Boc Protection D Di-tert-butyl dicarbonate (Boc)₂O D->F E Base (e.g., Triethylamine) E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes the selective N-Boc protection of the pre-formed 2,6-diazaspiro[4.5]decane core. The synthesis of the core itself can be achieved through various published methods for analogous spirocyclic diamines.

Materials:

  • 2,6-Diazaspiro[4.5]decane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diazaspiro[4.5]decane in the chosen anhydrous solvent.

  • Addition of Base: Add 1.1 to 1.5 equivalents of triethylamine to the solution and stir.

  • Addition of Boc Anhydride: Slowly add a solution of 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature. The slight excess of base ensures the reaction proceeds to completion.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Self-Validation: The success of the synthesis should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the structure and purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-diazaspiro[4.5]decane scaffold is a valuable component in the design of novel therapeutic agents, particularly for targeting the central nervous system. The rigid, three-dimensional nature of this scaffold allows for precise positioning of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for G protein-coupled receptors (GPCRs) and other CNS targets.

Central Nervous System (CNS) Drug Development

The physicochemical properties of the diazaspiro[4.5]decane core can be tailored to optimize blood-brain barrier penetration, a critical factor for the efficacy of CNS drugs. By modifying the substituents on the scaffold, researchers can fine-tune properties such as lipophilicity and polar surface area to achieve the desired pharmacokinetic profile.

Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and their modulation is key to treating a wide range of diseases. The defined stereochemistry of spirocyclic scaffolds like 2,6-diazaspiro[4.5]decane makes them ideal for interacting with the complex and dynamic binding pockets of GPCRs. This can enable the development of highly selective agonists, antagonists, or allosteric modulators.

G cluster_0 Drug Development Pipeline A This compound B Chemical Modification A->B Starting Material C Library of Novel Compounds B->C Synthesis D Screening & Optimization C->D Biological Assays E Lead Compound for CNS Disorders D->E Hit-to-Lead

Sources

A Technical Guide to the Synthesis and Characterization of 6-Boc-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological properties is relentless. Among these, spirocyclic systems, particularly diazaspiroalkanes, have emerged as privileged structures. The 2,6-diazaspiro[4.5]decane core, a key structural motif, is of significant interest due to its rigid three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 6-position furnishes 6-Boc-2,6-diazaspiro[4.5]decane, a versatile building block for the synthesis of a diverse range of biologically active compounds. This bulky, acid-labile protecting group allows for selective functionalization of the secondary amine at the 2-position, a critical feature in the construction of complex molecules for drug discovery programs. This guide provides an in-depth exploration of a plausible synthetic route to 6-Boc-2,6-diazaspiro[4.5]decane and the analytical techniques pivotal for its thorough characterization.

Synthetic Pathway: A Multi-Step Approach to a Privileged Scaffold

Visualizing the Synthesis: A Workflow Diagram

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Reduction of the Amide cluster_3 Step 4: Selective Boc Protection A Cyclopentanone C 3,3'-(Cyclopentane-1,1-diyl)dipropanenitrile A->C Base (e.g., Triton B) B Acrylonitrile B->C D 2,6-Diazaspiro[4.5]decan-1-one C->D Reduction (e.g., H2, Raney Nickel) Followed by cyclization E 2,6-Diazaspiro[4.5]decane D->E Reducing Agent (e.g., LiAlH4) F 6-Boc-2,6-diazaspiro[4.5]decane E->F Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Triethylamine)

Caption: Proposed synthetic workflow for 6-Boc-2,6-diazaspiro[4.5]decane.

Experimental Protocol: A Step-by-Step Guide

PART 1: Synthesis of 3,3'-(Cyclopentane-1,1-diyl)dipropanenitrile

  • To a stirred solution of cyclopentanone (1.0 eq) in a suitable solvent such as tert-butanol, add a catalytic amount of a strong base like Triton B.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add acrylonitrile (2.2 eq) dropwise, maintaining the temperature below 10 °C. The causality behind this slow addition is to control the exothermicity of the Michael addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the dinitrile intermediate.

PART 2: Synthesis of 2,6-Diazaspiro[4.5]decane

  • In a high-pressure autoclave, dissolve the dinitrile intermediate from Part 1 in a suitable solvent like ethanol or methanol.

  • Add a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst. The choice of catalyst is critical for the efficient reduction of the nitriles to primary amines.

  • Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat to 80-120 °C. The high pressure and temperature are necessary to drive the reduction and subsequent intramolecular cyclization.

  • Maintain the reaction under these conditions for 12-48 hours, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diazaspiro[4.5]decane. This diamine is often used in the next step without extensive purification.

PART 3: Selective N-Boc Protection

  • Dissolve the crude 2,6-diazaspiro[4.5]decane (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.

  • Add a hindered base, typically triethylamine (1.1 eq), to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) in the same solvent. The stoichiometry is controlled to favor mono-protection. The less sterically hindered secondary amine at the 6-position is expected to react preferentially.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 6-Boc-2,6-diazaspiro[4.5]decane.

Characterization: Confirming the Molecular Identity

Thorough analytical characterization is imperative to confirm the successful synthesis and purity of 6-Boc-2,6-diazaspiro[4.5]decane. The following techniques are essential for structural elucidation.

Spectroscopic Data Summary
Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Multiple signals in the aliphatic region (approx. 1.2-3.5 ppm). A characteristic singlet for the Boc group protons at ~1.4 ppm.
IntegrationThe integral of the Boc group protons should correspond to 9H.
¹³C NMR Chemical Shift (δ)Signals for the spirocyclic carbons in the range of 20-60 ppm. A quaternary carbon signal for the spirocenter. Carbonyl carbon of the Boc group around 155 ppm. The tert-butyl carbons of the Boc group around 80 ppm (quaternary) and 28 ppm (methyls).
Mass Spec (ESI+) m/zExpected [M+H]⁺ peak at approximately 241.19 g/mol .
FT-IR Wavenumber (cm⁻¹)N-H stretch of the secondary amine around 3300-3400 cm⁻¹. C-H stretches of alkanes just below 3000 cm⁻¹. A strong C=O stretch for the Boc carbonyl group around 1680-1700 cm⁻¹.
In-Depth Analysis and Interpretation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for the structural confirmation of 6-Boc-2,6-diazaspiro[4.5]decane. In the ¹H NMR spectrum, the presence of a sharp singlet integrating to nine protons around 1.4 ppm is a clear indicator of the Boc protecting group. The remaining protons of the spirocyclic core will appear as complex multiplets in the aliphatic region. 2D NMR techniques such as COSY and HSQC would be invaluable for assigning the specific proton and carbon signals of the heterocyclic rings.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. For 6-Boc-2,6-diazaspiro[4.5]decane (C₁₃H₂₄N₂O₂), the expected monoisotopic mass is approximately 240.18 Da.[1] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 241.19.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A key diagnostic peak is the strong carbonyl (C=O) stretching vibration of the Boc group, typically appearing in the region of 1680-1700 cm⁻¹. The presence of a secondary amine (N-H) stretch, usually a weaker and broader peak around 3300-3400 cm⁻¹, and the absence of nitrile peaks (around 2250 cm⁻¹) from the starting material, would further confirm the successful synthesis.

Conclusion: A Versatile Intermediate for Future Discovery

The synthesis and characterization of 6-Boc-2,6-diazaspiro[4.5]decane provide access to a valuable and versatile building block for the development of novel therapeutics. The synthetic route, while requiring careful optimization of each step, is based on well-established and reliable chemical transformations. The rigorous characterization using a combination of NMR, MS, and IR spectroscopy ensures the structural integrity and purity of the final compound, paving the way for its use in the synthesis of more complex and potentially bioactive molecules. The strategic placement of the Boc protecting group allows for a wide range of subsequent chemical modifications, making this spirocyclic diamine a powerful tool in the arsenal of medicinal chemists.

References

  • PubChem. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • RSC Publishing. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • American Elements. 8-Boc-2,8-Diazaspiro[4.5]decane. [Link]

Sources

Physical and chemical properties of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Introduction: Unveiling a Versatile Spirocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds that provide three-dimensional diversity is insatiable. Nitrogen-containing spirocyclic compounds have emerged as particularly valuable motifs. Their rigid, well-defined spatial arrangement allows for precise orientation of substituents, which can significantly enhance pharmacological activity and modulate physicochemical properties like solubility and metabolic stability[1].

This guide focuses on This compound , a key heterocyclic building block. This molecule features a spirocyclic core composed of a piperidine ring fused with a pyrrolidine ring at a quaternary carbon. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a stable, yet readily cleavable, handle for sequential chemical modifications. This inherent bifunctionality—a protected secondary amine and a free secondary amine—makes it an exceptionally versatile intermediate for constructing complex target molecules in drug discovery programs.

This document serves as a comprehensive technical resource for researchers, providing detailed information on the physical and chemical properties, reactivity, handling, and key experimental protocols associated with this compound.

Molecular Structure and Identification

The unique spirocyclic structure is the cornerstone of this molecule's utility. The Boc-protected nitrogen at position 6 allows for controlled, regioselective functionalization at the nucleophilic nitrogen at position 2.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 960294-16-0 [2]
Molecular Formula C₁₃H₂₄N₂O₂ [2]
Molecular Weight 240.34 g/mol [2]
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC12CCNC2 [2]
InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13/h14H,4-10H2,1-3H3 [2]

| InChIKey | HQYFHYDDVSZPPP-UHFFFAOYSA-N |[2] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The data below, largely based on computational predictions, provides a reliable starting point for laboratory work.

Table 2: Physical and Chemical Properties

Property Value Notes
Physical Form Solid or Semi-solid Typically supplied as a solid.
Molecular Weight 240.34 g/mol [2][3]
Monoisotopic Mass 240.183778013 Da Computed by PubChem[2][3].
XLogP3 1.5 A measure of lipophilicity; indicates moderate solubility in organic solvents.
Hydrogen Bond Donor Count 1 The secondary amine (NH) group.
Hydrogen Bond Acceptor Count 3 The two oxygen atoms of the carboxylate and the tertiary nitrogen.
Boiling Point 337.0 ± 35.0 °C Predicted value[4].
Density 1.07 ± 0.1 g/cm³ Predicted value[4].

| pKa | 11.04 ± 0.20 | Predicted value for the protonated secondary amine[4]. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this spirocycle is rooted in the orthogonal reactivity of its two nitrogen centers. The Boc group provides robust protection under basic and nucleophilic conditions, while the free secondary amine is available for a wide range of transformations.

Functionalization of the Secondary Amine

The unsubstituted nitrogen at position 2 is a nucleophilic secondary amine. It can readily undergo standard amine derivatization reactions, including:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its stability and ease of removal under acidic conditions. This reaction is highly efficient and typically proceeds without affecting other functional groups, liberating the nitrogen at position 6 for subsequent modification. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

The ability to first functionalize the N-2 position and then deprotect and functionalize the N-6 position allows for the controlled, stepwise synthesis of complex, disubstituted spirocyclic derivatives.

reactivity start tert-Butyl 2,6-diazaspiro[4.5]decane- 6-carboxylate step1 Functionalization at N-2 (e.g., Alkylation, Acylation) start->step1 R-X intermediate N-2 Substituted Intermediate step1->intermediate step2 Boc Deprotection (e.g., TFA or HCl) intermediate->step2 Acid deprotected N-2 Substituted 2,6-diazaspiro[4.5]decane step2->deprotected step3 Functionalization at N-6 deprotected->step3 R'-Y final_product Di-substituted Product step3->final_product

Caption: Synthetic workflow illustrating the sequential functionalization of the spiro-diamine.

Experimental Protocols

Safe Handling and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory practice. Adherence to safety protocols is non-negotiable and forms the basis of reliable and reproducible science.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound[5].

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[5][6].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C, protected from light[4].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention[5].

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing[5].

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[5][6].

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes a standard, robust method for removing the Boc protecting group. The causality is straightforward: the strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Dissolution: Dissolve the Boc-protected spiroamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and CO₂. DCM is an excellent solvent that is stable to strong acids like TFA.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add TFA (5-10 eq) dropwise via syringe.

    • Rationale: The reaction is often exothermic. Cooling prevents a rapid temperature increase and potential side reactions. A stoichiometric excess of TFA ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Rationale: Reaction times can vary. Direct monitoring is the only way to be certain of completion, preventing over- or under-running the reaction.

  • Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the excess TFA and DCM.

    • Rationale: This step removes the volatile acid and solvent. The product will be the TFA salt.

  • Workup - Neutralization: Re-dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid and deprotonate the amine salt. The aqueous layer should be basic (pH > 8).

    • Rationale: This step converts the amine salt back to the free amine, which is soluble in the organic layer. The bicarbonate reacts with acid to produce CO₂, so addition must be slow to control effervescence.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

    • Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 2,6-diazaspiro[4.5]decane.

    • Rationale: The brine wash removes residual water. The drying agent removes all traces of water from the organic solvent before final concentration, yielding the pure product.

Safety and Hazard Information

This compound is classified as an irritant. All handling should be performed with the assumption that it poses a chemical hazard.

Table 3: GHS Hazard Classification

Pictogram Signal Word Hazard Statements

| GHS07 | Warning | H315: Causes skin irritation[2].H319: Causes serious eye irritation[2].H335: May cause respiratory irritation[2]. |

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[6].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its rigid three-dimensional structure and its orthogonally protected diamine functionality. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, empowers researchers to effectively incorporate this versatile building block into their synthetic strategies, accelerating the discovery of novel chemical entities.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22291243, this compound. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68089093, tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. [Link]

  • Angene Chemical (2024). Safety Data Sheet for tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride. [Link]

  • ChemBK (n.d.). tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49761198, Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. [Link]

  • ACS Publications (n.d.). Supporting Information for 2,6-Diazaspiro[3.3]heptanes. [Link]

  • PubChemLite (2025). Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). [Link]

  • ChemBK (2024). tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. [Link]

  • Google Patents (2020). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Pharmaffiliates (n.d.). tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. [Link]

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a key building block in modern medicinal chemistry. Due to its spirocyclic nature and the presence of a Boc-protecting group, this molecule presents a unique spectral fingerprint. This document will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding these predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, this guide serves as a practical resource for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a spirocyclic system where a piperidine ring and a pyrrolidine ring share a single carbon atom. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. This structural motif is of significant interest in drug discovery, as spirocycles introduce three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

The molecular formula of the compound is C₁₃H₂₄N₂O₂[1], with a monoisotopic mass of 240.183778013 Da[1]. A thorough understanding of its spectral data is paramount for confirming its identity and purity during and after synthesis.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in CDCl₃ would exhibit several key signals corresponding to the protons of the spirocyclic core and the Boc-protecting group. The asymmetry introduced by the spiro center results in diastereotopic protons, leading to more complex splitting patterns than might be naively expected.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.4 - 3.6m4HH-7, H-10Protons on carbons adjacent to the Boc-protected nitrogen (N6) are deshielded by the electron-withdrawing carbamate group.
~ 2.8 - 3.0m4HH-1, H-4Protons on carbons adjacent to the unprotected secondary amine (N2) are also deshielded, but to a lesser extent than those near the Boc group.
~ 1.6 - 1.8m4HH-8, H-9Protons on the remaining carbons of the piperidine ring, further from the nitrogen atoms.
~ 1.5 - 1.7m1HNHThe proton on the secondary amine (N2) is expected to be a broad singlet, though its chemical shift can be variable and concentration-dependent.
1.46s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. This is a hallmark of the Boc-protecting group.

Note: The chemical shifts and multiplicities are predictive and based on the analysis of structurally similar compounds.

Predicted ¹³C NMR Spectral Analysis

Carbon NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms. The molecule has 13 carbon atoms, but due to symmetry in the tert-butyl group, fewer than 13 signals are expected.

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
154.8C =OThe carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield.
79.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 55 - 60C5 (Spiro)The spiro carbon, being quaternary and part of two rings, will have a unique chemical shift.
~ 45 - 50C1, C4Carbons adjacent to the secondary amine (N2).
~ 40 - 45C7, C10Carbons adjacent to the Boc-protected nitrogen (N6).
28.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group give a strong signal.
~ 25 - 35C2, C3, C8, C9The remaining methylene carbons of the piperidine and pyrrolidine rings.

Predicted Infrared (IR) Spectral Analysis

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The key functional groups in this compound are the secondary amine (N-H), the carbamate (C=O), and the C-H bonds of the aliphatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~ 3300 - 3400Medium, BroadSecondary AmineN-H Stretch
~ 2970 - 2850StrongAliphatic C-HC-H Stretch
~ 1690StrongCarbamateC=O Stretch
~ 1160StrongCarbamateC-O Stretch

The strong absorption at approximately 1690 cm⁻¹ is a definitive indicator of the carbonyl group within the Boc-protecting group. The presence of a broad peak in the 3300-3400 cm⁻¹ region would confirm the N-H stretch of the secondary amine.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Monoisotopic Mass: 240.1838 u

  • Predicted [M+H]⁺: 241.1910 u

  • Predicted [M+Na]⁺: 263.1730 u

A key fragmentation pathway in the ESI-MS of a Boc-protected amine is the loss of the tert-butyl group or isobutylene, or the entire Boc group.

M_H [M+H]⁺ m/z = 241.19 M_minus_isobutylene [M+H - C₄H₈]⁺ m/z = 185.13 M_H->M_minus_isobutylene - C₄H₈ M_minus_Boc [M+H - C₅H₉O₂]⁺ m/z = 141.14 M_minus_isobutylene->M_minus_Boc - CO₂

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Standardized Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the CDCl₃ solvent signal (77.16 ppm).

IR Spectroscopy

  • Sample Preparation: If the sample is an oil, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

Conclusion

The structural and spectral features of this compound are highly characteristic. The ¹H and ¹³C NMR spectra are defined by the signals from the Boc-protecting group and the unique carbons and protons of the spirocyclic framework. The IR spectrum is dominated by the strong carbamate C=O stretch, while mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns related to the loss of the Boc group. This guide provides a comprehensive predictive framework for the spectral analysis of this compound, enabling researchers to confidently identify and characterize it in their synthetic endeavors.

References

  • Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate in Modern Drug Discovery

This compound, a key building block in contemporary medicinal chemistry, features a spirocyclic diamine core partially protected by a tert-butyloxycarbonyl (Boc) group. This structural motif is of significant interest to researchers and drug development professionals due to its conformational rigidity and three-dimensional character, which are desirable attributes for enhancing potency, selectivity, and pharmacokinetic properties of therapeutic candidates. The presence of a Boc-protected amine alongside a free secondary amine offers a versatile handle for selective functionalization in multi-step syntheses.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective utilization in synthetic campaigns, formulation development, and for ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of these critical physicochemical properties, supported by field-proven insights and methodologies for their assessment.

Physicochemical Properties at a Glance

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂PubChem[1]
Molecular Weight 240.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 960294-16-0PubChem[1]
Predicted XLogP3 1.5PubChem[1]

Solubility Profile: A Guide for Practical Application

The solubility of this compound is dictated by the interplay between its lipophilic Boc group and the polar spirocyclic diamine core. While specific quantitative solubility data is not extensively published, a qualitative and semi-quantitative understanding can be derived from the general behavior of Boc-protected amines and empirical laboratory observations.

General Solubility Characteristics:

  • High Solubility in Common Organic Solvents: The presence of the bulky and nonpolar tert-butyl group generally imparts good solubility in a range of organic solvents.[2] This includes chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

  • Moderate to Low Solubility in Alcohols: Solubility in alcohols such as methanol and ethanol is generally moderate. While the carbamate and free amine moieties can engage in hydrogen bonding, the overall lipophilicity of the molecule can limit high solubility.

  • Limited Solubility in Non-polar Solvents: In highly non-polar solvents like hexanes or toluene, the solubility is expected to be lower due to the polar nature of the diamine and carbamate functionalities.

  • pH-Dependent Aqueous Solubility: The aqueous solubility is expected to be low at neutral and basic pH. However, the presence of the basic secondary amine allows for protonation under acidic conditions, which should significantly enhance aqueous solubility through the formation of a cationic salt.

Experimental Protocol for Determining Solubility:

A robust method for quantitatively determining the solubility of this compound involves the shake-flask method followed by HPLC analysis.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A typical starting point would be a C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

Stability Profile: Navigating the Chemical Liabilities

The stability of this compound is primarily governed by the lability of the Boc protecting group, with potential contributions from the spirocyclic diamine core. Forced degradation studies, as outlined by ICH guidelines, are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[3][4][5]

Hydrolytic Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[6][7] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free diamine. The kinetics of this hydrolysis often exhibit a second-order dependence on the acid concentration.[8] Therefore, prolonged exposure to even moderately acidic environments should be avoided if the integrity of the Boc group is desired.

  • Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[7] The mechanism of basic hydrolysis of carbamates is significantly less favorable compared to esters due to the electron-donating nature of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon.[9]

Oxidative Stability

The free secondary amine in the spirocyclic core presents a potential site for oxidation. Exposure to common laboratory oxidants or atmospheric oxygen over extended periods, potentially catalyzed by metal ions, could lead to the formation of N-oxides or other degradation products. While specific studies on this molecule are not available, the oxidative degradation of a piperazine ring in a drug molecule has been characterized, highlighting the susceptibility of cyclic amines.[10]

Thermal Stability

While the Boc group is relatively stable at ambient temperatures, it is known to be thermolabile. Thermal deprotection can occur at elevated temperatures, often without the need for an acid catalyst, proceeding through a fragmentation mechanism to yield the free amine, isobutylene, and carbon dioxide. Studies on other N-Boc protected amines have demonstrated that significant deprotection can occur at temperatures ranging from 150 °C to 270 °C, depending on the solvent and molecular structure.[11] For long-term storage, it is advisable to keep the compound at reduced temperatures (e.g., 2-8 °C) in a dry, dark environment.[12]

Photostability

According to ICH guideline Q1B, photostability testing is a crucial component of stress testing.[13][14][15] The compound should be exposed to a controlled light source (e.g., a combination of fluorescent and near-UV lamps) and any degradation should be monitored. While the core structure does not contain significant chromophores that would suggest high photosensitivity, empirical testing is necessary to confirm its behavior upon light exposure.

Experimental Workflows for Stability Assessment

A comprehensive assessment of the stability of this compound should involve a forced degradation study.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of the compound in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For thermal stress, store the solid compound and a solution at elevated temperatures. For photostability, expose the solid and a solution to a calibrated light source.

  • Stress Conditions: Expose the samples to the respective stress conditions for defined time points.

  • Neutralization: At each time point, withdraw an aliquot and neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Identification and Characterization: For any significant degradants, employ techniques such as LC-MS and NMR to elucidate their structures.

Degradation Pathways

Based on the chemical nature of the molecule, the primary anticipated degradation pathway is the acid-catalyzed hydrolysis of the Boc group.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Carbamate A->B + H⁺ C Carbamic Acid Intermediate + tert-Butyl Cation B->C Rate-determining step D 2,6-Diazaspiro[4.5]decane C->D Decarboxylation E CO₂ + Isobutylene C->E Elimination

Caption: Proposed acid-catalyzed degradation pathway.

Conclusion and Best Practices

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its solubility and stability. It exhibits good solubility in common organic solvents and pH-dependent solubility in aqueous media. The primary stability concern is the acid-lability of the Boc protecting group. For optimal use and storage, it is recommended to:

  • Store the compound in a cool, dry, and dark environment.

  • Avoid prolonged exposure to acidic conditions to maintain the integrity of the Boc group.

  • Utilize a validated stability-indicating analytical method to monitor purity during synthesis and storage.

By adhering to these principles, researchers, scientists, and drug development professionals can effectively leverage the synthetic potential of this important spirocyclic building block.

References

  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]

  • Supporting Information. (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Retrieved from [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-oxo-2, 6-diazaspiro[4.5]decane-6-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

A Technical Guide to Diazaspiro[4.5]decane Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Spirocycles

In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems have emerged as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity.[1][2][3][4] The diazaspiro[4.5]decane core, a bicyclic heterocyclic system, is a noteworthy example. Its defining feature is a central, fully saturated (sp³) carbon atom shared by two nitrogen-containing rings, typically a pyrrolidine or imidazolidine fused with a piperidine ring.

This unique spirocyclic arrangement is not merely a synthetic curiosity; it offers tangible benefits for drug design.[5] The rigid, non-planar structure provides a three-dimensional (3D) arrangement of substituents, allowing for precise interactions with the complex topographies of biological targets like enzymes and receptors.[5] This contrasts sharply with the often-flat nature of traditional aromatic scaffolds. The introduction of this sp³-rich character can significantly improve physicochemical properties, leading to better solubility, enhanced metabolic stability, and access to novel chemical space.[5] This guide will provide an in-depth exploration of the synthesis, applications, and structure-activity relationships of diazaspiro[4.5]decane scaffolds, underscoring their growing importance in contemporary drug discovery.

Synthetic Strategies: Building the Core

The construction of the diazaspiro[4.5]decane framework can be achieved through various synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Synthetic Approaches
  • Multi-component Reactions (MCRs): These are highly efficient reactions where three or more reactants combine in a single step to form a complex product. For instance, a one-pot, three-component reaction involving a cyclic ketone (like cyclohexanone), an aromatic amine, and thioglycolic acid can be used to synthesize 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are close analogs.[6] The primary advantage of MCRs is their operational simplicity and atom economy.

  • The Strecker Reaction: This classical method for synthesizing α-amino acids can be adapted to create key intermediates for diazaspiro[4.5]decane synthesis. For example, the reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride produces an α-amino nitrile.[7] This intermediate can then undergo further reactions, such as treatment with potassium cyanate and subsequent cyclization, to form a 1,3-diazaspiro[4.5]decane-2,4-dione (a spiro-hydantoin).[7] This method is robust and allows for the introduction of diversity at multiple positions.

  • Domino and Tandem Reactions: More sophisticated strategies involve domino or tandem reactions where a single synthetic operation triggers a cascade of bond-forming events. Palladium-catalyzed domino reactions have been reported to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step from unactivated yne-en-ynes and aryl halides.[8][9] Such methods are elegant and can rapidly build molecular complexity.

  • Intramolecular Cyclization: Bromine-mediated 5-endo cyclization of 4-aminobutene intermediates has been developed as a novel method to access the 1,8-diazaspiro[4.5]decane scaffold.[10] This approach highlights the use of specific reagents to control the regioselectivity of ring closure.

Workflow Visualization: A Generalized Synthetic Pathway

The following diagram illustrates a conceptual workflow for the synthesis of a substituted diazaspiro[4.5]decane, starting from a cyclic ketone. This generalized scheme represents a common logic flow in many published synthetic protocols.

G cluster_0 Phase 1: Intermediate Formation cluster_1 Phase 2: Elaboration & Cyclization cluster_2 Phase 3: Final Derivatization A Cyclic Ketone (e.g., 4-Substituted Cyclohexanone) C α-Amino Nitrile Intermediate A->C Strecker Reaction B Primary Amine / Ammonium Salt + Cyanide Source B->C E Ureido Nitrile / Open-Chain Precursor C->E Addition D Reagent for Second Heterocycle (e.g., KOCN, Isocyanate) D->E F Diazaspiro[4.5]decane Core (e.g., Spiro-hydantoin) E->F Intramolecular Cyclization (e.g., using NaH or acid) H Final Bioactive Compound F->H Functional Group Interconversion G Alkylation / Acylation / etc. G->H

Caption: Generalized workflow for synthesizing diazaspiro[4.5]decane derivatives.

Applications in Medicinal Chemistry: Targeting a Spectrum of Diseases

The diazaspiro[4.5]decane scaffold has been successfully employed to develop inhibitors and modulators for a wide array of biological targets, spanning multiple therapeutic areas.

Central Nervous System (CNS) Disorders

The rigid, 3D nature of the scaffold is particularly well-suited for interacting with the well-defined binding pockets of CNS receptors.

  • Muscarinic Agonists: Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists.[11] These compounds show potential for treating cognitive deficits, such as those seen in Alzheimer's disease, by stimulating phosphoinositide hydrolysis in the hippocampus.[11][12]

  • T-type Calcium Channel Antagonists: Appropriately substituted 2,8-diazaspiro[4.5]decan-1-ones have been designed to fit a pharmacophore model for T-type calcium channel inhibitors.[13] These compounds are potent antagonists and have potential applications in treating neurological disorders like epilepsy.[13]

  • Sigma-1 (σ1) Receptor Ligands: A 1,4-dioxa-8-azaspiro[4.5]decane derivative was developed as a high-affinity ligand for the σ1 receptor.[14] Radiolabeled versions of this compound have shown promise as PET imaging agents for tumors, demonstrating the scaffold's utility in diagnostics as well as therapeutics.[14]

Oncology

The unique geometry of diazaspiro[4.5]decanes has been leveraged to create novel anticancer agents.

  • Thia-azaspiro[4.5]decane Derivatives: Novel 1-thia-4-azaspiro[4.5]decane derivatives, and their subsequent conversion to thiazolopyrimidines and 1,3,4-thiadiazoles, have demonstrated moderate to high anticancer activity against liver, prostate, and colorectal carcinoma cell lines.[15][16]

Other Therapeutic Areas
  • Antifungal Agents: 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase, a crucial enzyme for the fungal cell wall that is absent in humans.[17] Some of these compounds showed inhibitory activity comparable to the control drug polyoxin B, indicating their potential as novel antifungal agents.[17]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives were designed as inhibitors of the mPTP, with modeling studies suggesting they bind at the interface of the c₈-ring and subunit a of ATP synthase.[18] These compounds show cytoprotective effects and could be developed for treating cardiac ischemia/reperfusion injury.[18]

  • Myelostimulators: Certain 1,3,8-triazaspiro[4.5]decane-2,4-diones have been found to possess myelostimulating activity in cyclophosphamide-induced myelosuppression models, accelerating the regeneration of lymphocytes and granulocytes.[19]

Data Summary: Biological Targets and Therapeutic Potential
Scaffold VariantBiological TargetTherapeutic AreaKey Findings
1-Oxa-2,8-diazaspiro[4.5]decaneM1 Muscarinic ReceptorCNS (Alzheimer's)Partial agonistic activity, antiamnesic effects.[11][12]
2,8-Diazaspiro[4.5]decan-1-oneT-type Calcium ChannelsCNS (Epilepsy)Potent inhibitors with modest selectivity over L-type channels.[13]
1-Thia-4-azaspiro[4.5]decaneNot specified (phenotypic)OncologyActivity against HepG-2, PC-3, and HCT116 cancer cell lines.[15][16]
2,8-Diazaspiro[4.5]decan-1-oneChitin SynthaseInfectious DiseasePotent inhibition, synergistic effects with fluconazole.[17]
1,4,8-Triazaspiro[4.5]decan-2-onemPTP (ATP Synthase)CardiovascularHigh potency as mPTP inhibitors, counteracts cardiomyocyte death.[18]
1,3,8-Triazaspiro[4.5]decaneHematopoietic SystemHematologyAccelerates regeneration of lymphocyte and granulocyte pools.[19]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For diazaspiro[4.5]decane scaffolds, SAR exploration has revealed key insights.

In the development of M1 muscarinic agonists, systematic modification of the 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one core demonstrated that altering the alkyl group at the N2 position could increase selectivity for M1 over M2 receptors, but often at the cost of agonist activity.[11] This suggests a delicate balance between receptor fit and functional activation. Furthermore, replacing the oxygen atom at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding, indicating the importance of this specific heteroatom for interaction with the receptor.[11]

This causality-driven approach—where a specific structural change is directly linked to a change in biological effect—is the cornerstone of medicinal chemistry. The spirocyclic framework serves as a rigid anchor, allowing chemists to systematically probe the "chemical space" around the core to maximize desired interactions and minimize off-target effects.

Logical Relationship: From Scaffold to Optimized Lead

The process of optimizing a compound based on the diazaspiro[4.5]decane scaffold follows a logical, iterative cycle.

SAR_Cycle A Initial Hit (Diazaspiro[4.5]decane Core) B Synthesize Analog Library (Vary R1, R2, R3...) A->B Hypothesis-Driven Design C In Vitro Biological Assay (Potency, Selectivity) B->C Testing D Analyze SAR Data (Identify Key Interactions) C->D Data Interpretation D->B Iterative Refinement E In Silico Modeling (Docking, Pharmacophore) D->E Rationalize Observations F Optimized Lead Candidate (Improved Properties) D->F Convergence E->B Guide Next Synthesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed and self-validating protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of a diazaspiro[4.5]decane derivative.

Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[7]

This protocol is adapted from a published procedure and serves as an illustrative example.

Objective: To synthesize a spiro-hydantoin derivative via a three-step sequence involving a Strecker reaction, ureido nitrile formation, and cyclization.

Step 1: Strecker Reaction - Formation of α-Amino Nitrile (2)

  • To a solution of 4-phenylcyclohexan-1-one (1.0 eq) in a DMSO/H₂O mixture, add NaCN (1.2 eq) and methylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by extracting the product into diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and treat the resulting solution with a saturated ethanolic HCl solution under ice cooling to precipitate the α-amino nitrile hydrochloride salt (2).

  • Validation: Characterize the intermediate by ¹H NMR and Mass Spectrometry (MS) to confirm its structure and purity before proceeding.

Step 2: Ureido Derivative Formation (3)

  • Dissolve the α-amino nitrile hydrochloride (2) (1.0 eq) in a mixture of acetic acid and water.

  • Add potassium cyanate (KOCN) (1.5 eq) portion-wise while stirring at room temperature.

  • Stir for 12 hours. The corresponding ureido derivative (3) will precipitate from the solution.

  • Collect the solid by filtration and wash with cold water. The product can often be used in the next step without further purification.

  • Validation: An aliquot can be analyzed by IR spectroscopy to observe the appearance of urea C=O and N-H stretching bands.

Step 3: Cyclization to form Spiro-hydantoin (4)

  • Suspend the ureido derivative (3) (1.0 eq) in dry Dimethylformamide (DMF).

  • Add sodium hydride (60% dispersion in mineral oil) (1.1 eq) carefully under a nitrogen atmosphere at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 45 °C for 4 hours.

  • Cool the reaction and quench carefully with water. Perform subsequent acid hydrolysis.

  • Extract the final product (4) into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

  • Final Validation: Confirm the structure, purity, and identity of the final compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4), using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol 2: In Vitro Chitin Synthase Inhibition Assay[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against chitin synthase.

  • Enzyme Preparation: Prepare a microsomal fraction containing chitin synthase from a relevant fungal species (e.g., Candida albicans) according to established biochemical procedures.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • HEPES buffer (pH 7.5)

    • Enzyme activator (e.g., Trypsin)

    • Substrate: UDP-N-acetyl-D-[¹⁴C]glucosamine (radiolabeled)

    • Test compound (dissolved in DMSO, tested at various concentrations) or DMSO vehicle control.

  • Initiation and Incubation: Pre-incubate the enzyme with the test compound for 10 minutes at 30 °C. Initiate the reaction by adding the radiolabeled substrate. Incubate for 60 minutes at 30 °C.

  • Termination: Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Separation: Filter the reaction mixture through a glass fiber filter to trap the precipitated [¹⁴C]-chitin polymer. Wash the filter extensively with TCA and ethanol to remove any unincorporated radiolabeled substrate.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

  • Validation: Run a positive control (e.g., Polyoxin B) in parallel to validate the assay performance. Negative controls (no enzyme, no substrate) must be included to determine background signal.

Future Perspectives and Conclusion

The diazaspiro[4.5]decane scaffold represents a compelling platform for the development of novel therapeutics. Its inherent three-dimensionality provides a distinct advantage for achieving high potency and selectivity.[5] Future work in this area will likely focus on several key aspects:

  • Expansion of Synthetic Toolkits: The development of new, more efficient, and stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse analogs.

  • New Biological Targets: As our understanding of disease biology grows, this scaffold will undoubtedly be applied to novel and challenging targets.

  • Fragment-Based and DNA-Encoded Libraries: Incorporating diazaspiro[4.5]decane fragments into high-throughput screening libraries will accelerate the discovery of new hit compounds.

References
  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Tzaras, E., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2022(2), M1393. [Link]

  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 41(10), 1746-54. [Link]

  • Song, D., et al. (2021). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic Chemistry, 115, 105199. [Link]

  • Albanese, V., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1291. [Link]

  • Shipe, W. D., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-8. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(12), 3262-9. [Link]

  • Marsden, S. P., et al. (2007). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 72(9), 3280-3292. [Link]

  • Jin, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • Xu, J., et al. (2023). Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. [Link]

  • El-Sofany, W. I., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 153. [Link]

  • Yurev, O., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Heterocyclic Chemistry, 55(6), 1431-1436. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • El-Sofany, W. I., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Ciulla, L., & Nencini, S. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 24(13), 10515. [Link]

  • Sanchez, R., & Meslamani, J. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Frontiers in Chemistry, 4, 4. [Link]

  • Ye, N., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 256, 115414. [Link]

  • Afonso, C. M. M., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(11), 4381. [Link]

  • Kumar, A., et al. (2024). Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Medicinal Research Reviews, 44(5), 2035-2077. [Link]

Sources

Introduction: The Rise of the Third Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diazaspiro Compounds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved efficacy, selectivity, and pharmacokinetic properties is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the increasing complexity of biological targets has necessitated a shift towards molecules with greater three-dimensional (3D) character. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[1][2] By introducing a spirocyclic core, particularly a diazaspiro scaffold, medicinal chemists can escape "flatland" and access novel chemical space, leading to compounds with enhanced pharmacological profiles.[1][3]

Diazaspiro compounds are privileged heterocyclic motifs that feature a spirocyclic system containing two nitrogen atoms.[4] Their rigid, non-planar structure allows for the precise spatial arrangement of substituents, facilitating optimal interactions with the intricate binding pockets of biological targets like G-protein-coupled receptors (GPCRs) and enzymes.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, application, and strategic value of diazaspiro compounds in modern drug discovery.

Part 1: The Strategic Advantage of the Diazaspiro Core

The incorporation of a diazaspiro scaffold is not merely a synthetic curiosity; it is a strategic decision driven by the tangible benefits it imparts to a drug candidate. The rationale behind its "privileged" status stems from several key physicochemical and structural properties.

Enhanced Three-Dimensionality and Structural Rigidity

The defining feature of a spirocycle is its inherent 3D geometry. This rigidity reduces the number of rotatable bonds in a molecule, which can decrease the entropic penalty upon binding to a target. This often translates to higher potency and selectivity.[3] Furthermore, the well-defined exit vectors from the spirocyclic core allow for a more predictable and systematic exploration of the surrounding chemical space during structure-activity relationship (SAR) studies.

cluster_core Diazaspiro Core Attributes cluster_benefits Drug Discovery Benefits Core Rigid 3D Scaffold Vectors Defined Exit Vectors Core->Vectors Novelty Novel Chemical Space Core->Novelty sp3 High sp³ Character Core->sp3 Potency Improved Potency & Selectivity Vectors->Potency Precise substituent orientation IP New Intellectual Property Novelty->IP Circumvents existing patents PK Enhanced PK Properties (Solubility, Stability) sp3->PK Disrupts planarity

Caption: The strategic value of the diazaspiro core in drug design.

Bioisosterism and Physicochemical Property Modulation

Diazaspiro motifs are increasingly utilized as bioisosteres for common saturated heterocycles like piperazine.[5][6] This substitution can significantly alter a molecule's properties. For instance, replacing a piperazine with a diazaspiro[3.3]heptane in the framework of the PARP inhibitor Olaparib resulted in a compound with increased selectivity and reduced DNA damage and cytotoxicity, despite a slight reduction in potency.[3][6] This highlights the scaffold's ability to fine-tune a drug's biological profile. Furthermore, the introduction of sp³-rich spirocenters often leads to improved aqueous solubility and metabolic stability by disrupting planarity.[1][3]

Part 2: Synthetic Strategies for Building Diazaspiro Scaffolds

The utility of any chemical scaffold is directly tied to its synthetic accessibility. Fortunately, a variety of robust methods have been developed for the construction of diazaspiro cores, allowing for the creation of diverse compound libraries.

Key Synthetic Methodologies

Several powerful chemical reactions form the bedrock of diazaspiro synthesis:

  • Michael Addition & Cyclization: This is a common strategy, particularly for constructing hydantoin-like or lactam-containing diazaspiro systems. A typical approach involves the Michael addition of a nucleophile (like hydroxyurea or a hydrazine derivative) to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the heterocyclic ring.[7][8]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a valuable tool for creating larger ring systems within the diazaspiro framework, such as the 1,9-diazaspiro[5.5]undecane scaffold.[9]

  • Multi-component Reactions: Cascade reactions, such as a double Michael addition, can rapidly build molecular complexity from simple starting materials to generate structures like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones.[4]

  • Dearomative Spirocyclization: More advanced methods involve the dearomative spirocyclization of substrates like ynamides to construct complex spiro N-heterocycles, including 2,8-diazaspiro[4.5]decadiene derivatives.[10]

cluster_methods Common Synthetic Approaches start Simple Starting Materials step1 Step 1: C-C or C-N Bond Formation start->step1 e.g., Michael Addition, Amide Coupling intermediate Acyclic Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 e.g., RCM, Condensation product Diazaspiro Core Structure step2->product Michael Addition Michael Addition RCM RCM Multi-component Rxn Multi-component Rxn

Caption: A generalized workflow for the synthesis of diazaspiro cores.

Experimental Protocol: Synthesis of a 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Derivative

This protocol is adapted from methodologies used to synthesize M1 muscarinic agonists.[8] It exemplifies the Michael addition/cyclization strategy.

Objective: To synthesize 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.

Materials:

  • N-methyl-4-piperidone

  • Methyl acrylate

  • Hydroxyurea

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology:

  • Synthesis of the Michael Acceptor (α,β-unsaturated ester):

    • To a stirred solution of N-methyl-4-piperidone (1 equivalent) and methyl acrylate (1.2 equivalents) in methanol at 0°C, add a catalytic amount of sodium methoxide.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting α,β-unsaturated ester intermediate via column chromatography.

  • Michael Addition and Cyclization:

    • Dissolve the purified ester intermediate (1 equivalent) and hydroxyurea (1.1 equivalents) in methanol.

    • Add sodium methoxide (1.5 equivalents) to the solution and heat the mixture to reflux for 12 hours.

    • Monitor the formation of the diazaspiro product by TLC.

    • After cooling to room temperature, concentrate the mixture in vacuo.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield the final 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.

  • Characterization:

    • Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Therapeutic Applications and Biological Targets

The versatility of the diazaspiro scaffold is evident in the wide range of biological targets it has been used to modulate, spanning multiple therapeutic areas.

Diazaspiro Scaffold ExampleBiological Target(s)Therapeutic AreaReference(s)
2,7-Diazaspiro[4.4]nonane Sigma-1 (σ₁) and Sigma-2 (σ₂) ReceptorsNeuroscience (Pain, Neurodegeneration)[11]
1,9-Diazaspiro[5.5]undecane NK1, σ₁, μ, D2 Receptors, CDK7, EGFRPain, Cancer, CNS Disorders[12]
Diazaspiro Hydantoins Not specified (antiproliferative)Oncology[7]
2,7-Diazaspiro[3.5]nonane Dopamine D4 Receptor (D₄R)Neuroscience (Schizophrenia, etc.)[13][14]
1-Oxa-2,8-diazaspiro[4.5]decane M1 Muscarinic ReceptorsNeuroscience (Alzheimer's Disease)[8]
2,6-Diazaspiro[3.4]octane Not specified (antiparasitic)Infectious Disease (Malaria)[15]

Table 1: Bioactivity of Representative Diazaspiro Scaffolds. This table showcases the broad applicability of various diazaspiro cores in targeting diverse proteins across multiple disease indications.

Central Nervous System (CNS) Disorders

The CNS is a particularly fruitful area for diazaspiro compounds. Their rigid structures are well-suited for interacting with the specific binding requirements of neurotransmitter receptors.

  • Dopamine Receptor Antagonists: The 2,7-diazaspiro[3.5]nonane core has been successfully employed to develop selective antagonists for the dopamine D₄ receptor, a target for neuropsychiatric disorders.[13][14] Replacing a piperidine with the diazaspiro core was a key step in achieving selectivity over the D₂ receptor.[14]

  • Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[8][16] These compounds showed promising activity in reversing scopolamine-induced memory impairment in preclinical models.[8][16]

  • Sigma Receptor Ligands: The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 and sigma-2 receptors, which are implicated in pain and neurodegenerative diseases.[11]

Oncology

The antiproliferative properties of diazaspiro compounds have also been explored. Substituted diazaspiro hydantoins have demonstrated growth inhibitory effects against several human cancer cell lines, including breast (MCF-7) and colon (HT-29) carcinoma.[7] SAR studies revealed that substitutions on the hydantoin ring's N-terminal were crucial for activity.[7] Additionally, 1,9-diazaspiro[5.5]undecane derivatives have shown potent inhibition of CDK7, a kinase involved in cancer cell proliferation, with IC₅₀ values in the low nanomolar range.[12]

Part 4: Structure-Activity Relationship (SAR) and Pharmacokinetics

Systematic modification of the diazaspiro core and its substituents is essential for optimizing potency, selectivity, and drug-like properties.

Case Study: SAR of D₄R Antagonists

In the development of 2,7-diazaspiro[3.5]nonane D₄R antagonists, a focused library of compounds provided key SAR insights:[13]

  • Core Structure: Replacing a secondary amide with the azetidine-containing diazaspiro core was critical for imparting D₄R selectivity.[14]

  • Southern Aromatic Group: Replacing a difluorophenyl moiety with a dichlorophenyl group increased activity but decreased selectivity. Other polar groups like fluorophenol or fluoropyridine led to a steep drop in inhibition.[13]

  • Northern Phenyl Group: Small alkyl and chloro substituents were generally well-tolerated. However, the substitution pattern was critical, as a 3,5-dichloro substitution drastically reduced activity, while a 2,4-dichloro pattern retained it. Alkoxy groups generally diminished activity.[13]

Caption: Key SAR takeaways for a diazaspiro-based D₄R antagonist series.

Pharmacokinetic (PK) Profile

A significant advantage of spirocyclic scaffolds is their potential to improve pharmacokinetic properties. While comprehensive PK data is often proprietary, published studies provide valuable insights. For a series of 1,9-diazaspiro[5.5]undecane derivatives developed for pain treatment, one compound demonstrated excellent oral bioavailability in rats (71%) with a moderate systemic clearance of 29 ml/(min·kg).[12] This underscores the potential for developing orally available drugs from this scaffold class. The introduction of spirocycles can favorably impact key ADME (Absorption, Distribution, Metabolism, Excretion) parameters by increasing solubility and metabolic stability.[1][3]

ParameterDefinitionImpact of Diazaspiro Scaffolds
Absorption The process by which a drug enters the bloodstream.Can be improved due to increased aqueous solubility.[3]
Distribution (Vd) The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.The 3D structure can influence tissue penetration and binding to plasma proteins.
Metabolism The chemical alteration of a drug by the body.Increased sp³ character can block sites of metabolism, leading to improved stability.[1][3]
Excretion The removal of the drug from the body.Primarily influenced by the properties of the overall molecule (e.g., polarity).

Table 2: General Pharmacokinetic Considerations for Diazaspiro Compounds.

Part 5: Future Directions and Conclusion

The application of diazaspiro compounds in drug discovery is still expanding. Future efforts will likely focus on:

  • Novel Scaffolds: The design and synthesis of new, more complex diazaspiro systems to access unexplored chemical space.

  • Targeting Challenging Proteins: Using diazaspiro scaffolds to tackle difficult targets, such as protein-protein interactions or specific GPCR subtypes.

  • Integration with New Modalities: Incorporating diazaspiro motifs into newer therapeutic modalities like antibody-drug conjugates (ADCs) or PROTACs to modulate their properties.

References

  • Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research - Benchchem.
  • Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study - PubMed. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed. Available at: [Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. Available at: [Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists | ACS Chemical Neuroscience - ACS Publications. Available at: [Link]

  • Studies on Spiroheterocycles, Part III: Synthesis of Diazaspiroundecanetetraone Derivatives Containing Biologically Active Heterocycles | Request PDF - ResearchGate. Available at: [Link]

  • The Rise of a Novel Scaffold: A Technical Guide to 6,7-Diazaspiro[4.5]decane in Medicinal Chemistry - Benchchem.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC - PubMed Central. Available at: [Link]

  • (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione - MDPI. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - Semantic Scholar. Available at: [Link]

  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery | Request PDF. Available at: [Link]

  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. - ResearchGate. Available at: [Link]

  • US7923559B2 - N-aryl diazaspirocyclic compounds and methods of preparation and use thereof - Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Available at: [Link]

  • 1‐Azaspirocycles contained in drugs and natural products. - ResearchGate. Available at: [Link]

  • US7282515B2 - Derivatives of azaspiro compounds for the treatment of pain - Google Patents.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PubMed Central. Available at: [Link]

  • Scope of 2,8-diazaspiro[4.5]decadiene derivatives. Reactions were... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, the rationale behind its synthesis, and its strategic applications in creating novel therapeutics.

Core Molecular Attributes

This compound, often referred to in literature and supplier catalogs by its synonym 6-Boc-2,6-diazaspiro[4.5]decane, is a bifunctional heterocyclic compound. Its structure features a spirocyclic core, where a pyrrolidine ring and a piperidine ring share a single carbon atom. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to allow for selective functionalization of the other nitrogen.

The fundamental properties of this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄N₂O₂[1]
Molecular Weight 240.34 g/mol [1]
CAS Number 960294-16-0[1]
IUPAC Name This compound[1]
Synonyms 6-Boc-2,6-diazaspiro[4.5]decane, 2,6-Diazaspiro[4.5]decane-6-carboxylic acid tert-butyl ester[1][2]
Monoisotopic Mass 240.183778013 Da[1]

Strategic Importance in Medicinal Chemistry

The diazaspiro[4.5]decane scaffold is of significant interest in drug discovery due to its unique three-dimensional structure. Unlike flat aromatic rings, spirocycles provide a rigid, defined orientation of chemical substituents in space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.

The introduction of a spiro-center offers several advantages in drug design:

  • Improved Physicochemical Properties: Spirocyclic scaffolds can increase the sp³ character of a molecule, which often leads to better solubility, improved metabolic stability, and more favorable pharmacokinetic profiles compared to their flat, aromatic counterparts.

  • Access to Novel Chemical Space: These scaffolds allow chemists to explore novel molecular geometries, creating opportunities for intellectual property and for designing drugs that can overcome resistance mechanisms.

  • Bioisosteric Replacement: Diazaspirocycles, such as the related diazaspiro[3.3]heptane, are increasingly used as bioisosteres for the piperazine ring, a common motif in many marketed drugs. This substitution can maintain or improve biological activity while altering physicochemical properties to enhance drug-likeness.

Synthesis and Purification: A Generalized Approach

A plausible synthetic strategy, based on general principles for constructing such scaffolds, is outlined below. This workflow represents a conceptual pathway rather than a validated protocol.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Boc Protection A Commercially available piperidone derivative B Pyrrolidine precursor with a suitable leaving group A->B Nucleophilic Addition C Intermediate from Step 1 D Intramolecular Cyclization (e.g., reductive amination or alkylation) C->D E Diazaspiro[4.5]decane core F Reaction with Di-tert-butyl dicarbonate (Boc₂O) E->F G Final Product: tert-Butyl 2,6-diazaspiro[4.5]decane- 6-carboxylate F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material Selection: The synthesis would logically start from precursors that already contain the six-membered (piperidine) and five-membered (pyrrolidine) ring systems or their linear precursors.

  • Spirocyclization: The key step is the formation of the spiro-center. This is often achieved via an intramolecular reaction to ensure the correct connectivity. The choice of reaction (e.g., reductive amination, nucleophilic substitution) depends on the specific functional groups of the precursors.

  • Protecting Group Strategy: The use of the Boc protecting group is a deliberate choice. It is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. This allows for the selective modification of the unprotected secondary amine at position 2. For example, the free amine can be alkylated or acylated, and then the Boc group can be removed to allow for further modification at position 6.

Purification of the final product and intermediates would typically be achieved using standard laboratory techniques such as flash column chromatography on silica gel, followed by solvent evaporation.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. While specific spectra for this exact compound are not publicly available, the expected data would be as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the piperidine and pyrrolidine rings, typically in the aliphatic region (1.5-3.5 ppm). A prominent singlet around 1.4 ppm, integrating to 9 protons, would confirm the presence of the tert-butyl group of the Boc protector.

    • ¹³C NMR: Would show signals for the spiro carbon, the carbons of the two rings, and the carbonyl and quaternary carbons of the Boc group (around 155 ppm and 80 ppm, respectively).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 241.19.

Applications in Drug Development

The title compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The presence of a free secondary amine allows it to serve as a versatile handle for introducing various substituents.

Exemplary Workflow for Derivatization:

G A tert-Butyl 2,6-diazaspiro[4.5]decane- 6-carboxylate B Alkylation or Acylation at N-2 position A->B C Intermediate with desired substituent at N-2 B->C D Deprotection: Removal of Boc group (e.g., with TFA or HCl) C->D E Spiro-diamine with free amine at N-6 D->E F Further functionalization at N-6 position E->F G Final Biologically Active Compound F->G

Caption: General derivatization workflow starting from the title compound.

This step-wise functionalization allows for the synthesis of a library of compounds with diverse substituents at both nitrogen atoms, which can then be screened for biological activity against various targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Safety and Handling

Based on available safety data for this chemical class, this compound should be handled with appropriate precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid three-dimensional structure and the potential for differential functionalization of its two nitrogen atoms make it an attractive scaffold for the design of novel therapeutic agents. While detailed, publicly available synthesis protocols are scarce, its strategic importance ensures its continued use in the exploration of new chemical space for drug discovery.

References

  • PubChem. This compound. Available from: [Link].

Sources

Methodological & Application

Application Note: Strategies for N-Boc Deprotection of 2,6-Diazaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, prized for its three-dimensional character and synthetic versatility.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone for managing the nucleophilicity of the dual nitrogen centers during multi-step syntheses. Consequently, the efficient and selective removal of the N-Boc group is a critical transformation. This guide provides an in-depth analysis of the mechanistic principles and offers field-proven protocols for the acidic deprotection of N-Boc protected 2,6-diazaspiro[4.5]decane derivatives, focusing on methods utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Mechanistic Rationale for Acid-Mediated N-Boc Deprotection

The removal of the N-Boc protecting group under acidic conditions is a robust and widely employed transformation.[2] The generally accepted mechanism proceeds through a cascade of well-defined steps, initiated by the protonation of the carbamate.[3][4]

  • Protonation: The reaction begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[5]

  • Fragmentation: This protonation destabilizes the carbamate, leading to the irreversible loss of a stable tert-butyl cation and the formation of a transient carbamic acid intermediate.[3][6]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂).[7]

  • Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[5]

A critical consideration in this mechanism is the fate of the tert-butyl cation. This reactive electrophile can potentially alkylate nucleophilic sites within the substrate or solvent.[6][8] To mitigate this, scavengers are sometimes employed, particularly when working with electron-rich aromatic systems.[5] Furthermore, the evolution of CO₂ gas necessitates that the reaction is performed in an open or well-vented system to avoid pressure buildup.[3][7]

N-Boc Deprotection Mechanism cluster_input Start N-Boc Protected Amine Protonated Protonated Carbamate Start->Protonated 1. Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid 2. Fragmentation tBu tert-Butyl Cation (t-Bu+) Protonated->tBu Loss of AmineSalt Final Amine Salt CarbamicAcid->AmineSalt 3. Decarboxylation 4. Protonation CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Loss of H_plus H+

Caption: Acid-catalyzed N-Boc deprotection pathway.

Selecting the Optimal Deprotection Protocol

The choice between TFA and HCl is not arbitrary and depends on several factors, including the presence of other acid-sensitive functional groups, the desired final salt form, and downstream processing requirements. While both are highly effective, they possess distinct practical advantages and disadvantages. For certain strained spirocycles, such as 2,6-diazaspiro[3.3]heptanes, TFA may be preferred as strong HCl has been observed to cause ring-opening side reactions.[9]

FeatureProtocol 1: TFA in DCMProtocol 2: 4M HCl in Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl solution in 1,4-Dioxane
Typical Time 30 minutes to 4 hours[10]1 to 16 hours[11]
Workup Requires neutralization (e.g., NaHCO₃ wash) and extraction.[12]Often precipitates the HCl salt, which can be isolated by simple filtration.[11]
Product Form Amine TFA salt, often an oil or amorphous solid.[13]Amine HCl salt, frequently a crystalline, free-flowing solid.[13]
Pros Very fast and efficient; high solubility of reagents and intermediates.[14]Simple product isolation; avoids aqueous workup; HCl is less corrosive than TFA.[15]
Cons TFA is highly corrosive and requires careful handling; workup can be cumbersome.[15]Can be slower; dioxane is a peroxide-former and should be handled accordingly.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of a generic N-Boc-2,6-diazaspiro[4.5]decane derivative.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is valued for its speed and efficacy, typically achieving complete conversion in a short timeframe.

Materials:

  • N-Boc protected 2,6-diazaspiro[4.5]decane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction must be vented to allow for the escape of CO₂ gas.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[10]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess DCM and TFA. Co-evaporation with toluene can help remove residual TFA.[13]

  • Workup: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[10]

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine free base. Further purification can be performed by column chromatography if necessary.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane

This protocol is often preferred when the hydrochloride salt of the product is desired, as it frequently precipitates from the reaction mixture, simplifying isolation.

Materials:

  • N-Boc protected 2,6-diazaspiro[4.5]decane derivative

  • 4M solution of HCl in 1,4-dioxane (commercially available)

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-Boc protected starting material (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

  • Acid Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (3-5 eq) at room temperature.[11]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. In many cases, the product will begin to precipitate as the hydrochloride salt.[11]

  • Monitoring: Check for reaction completion by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Alternative Isolation: If no precipitate forms, remove the solvent under reduced pressure. The resulting residue is the crude hydrochloride salt. It can be triturated with diethyl ether to induce solidification and then filtered.

  • Drying: Dry the isolated solid under vacuum to yield the final 2,6-diazaspiro[4.5]decane derivative as its hydrochloride salt. This product is often used in the next synthetic step without further purification.

General Experimental Workflow & Troubleshooting

A successful deprotection relies on a systematic approach from setup to isolation.

Experimental Workflow Start Start: N-Boc Protected Spiro-diamine Dissolve Dissolve in Anhydrous Solvent (DCM/Dioxane) Start->Dissolve AddAcid Add Acid (TFA or HCl/Dioxane) Dissolve->AddAcid Stir Stir at RT (1-16 h) AddAcid->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Workup Monitor->Workup Complete TFA_Workup Quench/Neutralize (NaHCO₃) Extract & Dry Workup->TFA_Workup TFA Method HCl_Workup Precipitate / Filter Wash with Ether Workup->HCl_Workup HCl Method Isolate Isolate & Dry Product TFA_Workup->Isolate HCl_Workup->Isolate End Final Product: Free Amine or HCl Salt Isolate->End

Caption: A typical experimental workflow for N-Boc deprotection.

Troubleshooting Common Issues:

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of acid or extending the reaction time. Gentle heating may be applied, but caution is advised as it can promote side reactions.[16]

  • Side-Product Formation (tert-butylation): If your substrate contains electron-rich aromatic rings, the liberated tert-butyl cation can cause unwanted alkylation.[6] Adding a scavenger like anisole or thioanisole to the reaction mixture can trap the cation.[5]

  • Difficult Workup (TFA Method): If the deprotected amine salt is partially water-soluble, extractions can be challenging. Using a continuous liquid-liquid extractor or saturating the aqueous layer with NaCl can improve recovery. Alternatively, using an ion-exchange resin like Amberlyst A21 can effectively neutralize the TFA salt without an aqueous wash.[12]

  • Product is an Oil (HCl Method): While HCl salts are often crystalline, they can sometimes form oils. Triturating the oil with a non-polar solvent like hexanes or diethyl ether, sometimes with sonication, can often induce crystallization.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.

  • BOC Protection and Deprotection - J&K Scientific LLC.

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate.

  • Experimental procedure for deprotection of Boc-protected amines - Benchchem.

  • Boc Deprotection Mechanism | Organic Chemistry - YouTube.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.

  • Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis - Benchchem.

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery | The Journal of Organic Chemistry - ACS Publications.

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group.

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate.

  • Boc Deprotection - TFA - Common Organic Chemistry.

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

  • Amine Protection / Deprotection - Fisher Scientific.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate.

  • Scope for the deprotection of N-Boc amines. a - ResearchGate.

  • Boc Deprotection - HCl - Common Organic Chemistry.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.

  • Boc De-protection : r/Chempros - Reddit.

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI.

  • Boc deprotection of [[921|BocPhePheOEt]] - ChemSpider Synthetic Pages.

  • Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate.

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.

  • Synthesis of 6-Azaspiro[4.5]decan-7-one: An Application Note and Detailed Protocol - Benchchem.

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate.

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry.

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed.

Sources

Application Notes and Protocols: Strategic Coupling Reactions with tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. The 2,6-diazaspiro[4.5]decane framework has emerged as a valuable structural motif, offering a rigid yet three-dimensional architecture that can effectively mimic and replace more conventional structures like piperazine.[1][2] This spirocyclic system, with its distinct exit vectors, allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.

The subject of this guide, tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, is a key synthetic intermediate that enables the selective functionalization of this privileged scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the N6 nitrogen sterically and electronically deactivates it, allowing for selective reactions at the unprotected N2 position. This mono-protected intermediate is a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications, including ligands for the σ2 receptor, which is implicated in various neurological disorders.[3]

This document serves as a comprehensive guide for researchers, providing detailed protocols and expert insights into the most critical coupling reactions involving this compound. We will delve into the nuances of Buchwald-Hartwig amination, amide bond formation, and reductive amination, explaining the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Concepts: Navigating the Reactivity of a Differentially Protected Diamine

The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms. The N2 secondary amine is a nucleophilic site, poised for a variety of coupling reactions. The N6 nitrogen, conversely, is protected as a Boc-carbamate, rendering it unreactive under most coupling conditions. This strategic protection is the cornerstone of any synthetic route utilizing this building block.

A typical synthetic workflow involves an initial coupling reaction at the N2 position, followed by the optional deprotection of the N6 position to allow for further functionalization. The choice of coupling reaction and the subsequent deprotection strategy are dictated by the overall synthetic goal and the chemical nature of the desired final compound.

PART 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][5] This reaction allows for the coupling of the N2 amine of our spirocycle with a wide range of aryl halides and pseudohalides, providing access to a diverse library of N-aryl-2,6-diazaspiro[4.5]decanes.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[6] It commences with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which subsequently undergoes reductive elimination to furnish the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally promoting the reductive elimination step and preventing the formation of inactive palladium dimers.[4][6]

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH (Diazaspirocycle) Amine->Ligand_Exchange Pd_Amine_Complex [Ar-Pd(II)-NHR2(L_n)]+X- Ligand_Exchange->Pd_Amine_Complex Deprotonation Deprotonation Pd_Amine_Complex->Deprotonation Base Base (e.g., NaOtBu) Base->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR2(L_n) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-NR2 (N-Arylated Product) Reductive_Elimination->Product Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction Carboxylic_Acid R-COOH Activating_Reagent Activating Reagent (e.g., SOCl2, EDC/HOBt, HATU) Carboxylic_Acid->Activating_Reagent Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Activating_Reagent->Activated_Intermediate Amine Diazaspirocycle Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product Base Base (e.g., DIPEA, Et3N) Base->Amine Neutralizes Byproduct

Sources

Application Notes and Protocols for the Derivatization of the Secondary Amine in 6-Boc-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Diazaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 2,6-diazaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets when compared to more flexible aliphatic diamines like piperazine.[1] This structural feature makes it an attractive scaffold for the design of novel therapeutics across a range of disease areas. The presence of two distinct nitrogen atoms allows for differential functionalization, enabling the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note focuses on the derivatization of the secondary amine at the 2-position of 6-Boc-2,6-diazaspiro[4.5]decane. The tert-butoxycarbonyl (Boc) protecting group at the 6-position ensures regioselective functionalization of the more nucleophilic secondary amine. We present detailed protocols for several key transformations: N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and reductive amination. These methods provide a versatile toolkit for researchers engaged in the synthesis of novel small molecules for drug discovery and development. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes.

Core Derivatization Strategies: A Practical Guide

The derivatization of the secondary amine of 6-Boc-2,6-diazaspiro[4.5]decane can be achieved through several robust and well-established synthetic methodologies. The choice of method will depend on the desired substituent to be introduced (alkyl, acyl, aryl, etc.) and the overall synthetic strategy.

I. N-Alkylation: Introduction of Alkyl Substituents

Direct N-alkylation with alkyl halides is a straightforward approach for introducing simple alkyl groups. The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine attacks the electrophilic carbon of the alkyl halide.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of 2-benzyl-6-Boc-2,6-diazaspiro[4.5]decane.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 6-Boc-2,6-diazaspiro[4.5]decane and K2CO3 in acetonitrile B Add benzyl bromide dropwise at room temperature A->B C Heat the reaction mixture at 60 °C overnight B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool to room temperature and filter D->E F Concentrate the filtrate under reduced pressure E->F G Partition between ethyl acetate and water F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify by flash column chromatography (Hexanes/Ethyl Acetate) H->I

Caption: Workflow for the N-alkylation of 6-Boc-2,6-diazaspiro[4.5]decane.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Equivalents
6-Boc-2,6-diazaspiro[4.5]decane240.351.01.0
Benzyl bromide171.041.11.1
Potassium carbonate (K₂CO₃)138.212.02.0
Acetonitrile (CH₃CN)41.05--

Procedure:

  • To a solution of 6-Boc-2,6-diazaspiro[4.5]decane (240 mg, 1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (276 mg, 2.0 mmol).

  • Benzyl bromide (188 mg, 1.1 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 60 °C and stirred overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solid is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product.

Expected Characterization Data for 2-Benzyl-6-Boc-2,6-diazaspiro[4.5]decane:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H), 3.58 (s, 2H), 3.40 (t, J = 5.6 Hz, 4H), 2.55 (t, J = 5.6 Hz, 4H), 1.60-1.50 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 138.5, 129.2, 128.3, 127.1, 79.4, 60.5, 53.2, 50.1, 47.3, 35.8, 28.5.

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₃₁N₂O₂: 347.2386; found: 347.2388.

II. N-Acylation: Formation of Amides

N-acylation with acyl chlorides or anhydrides is a highly efficient method for the synthesis of amides. The reaction is typically rapid and proceeds with high yield in the presence of a non-nucleophilic base to scavenge the generated acid.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details the synthesis of 2-acetyl-6-Boc-2,6-diazaspiro[4.5]decane.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 6-Boc-2,6-diazaspiro[4.5]decane and triethylamine in DCM B Cool to 0 °C A->B C Add acetyl chloride dropwise B->C D Stir at room temperature for 2 hours C->D E Monitor reaction progress by TLC/LC-MS D->E F Quench with saturated aqueous NaHCO3 E->F G Extract with DCM F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify by flash column chromatography (DCM/Methanol) H->I G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 6-Boc-2,6-diazaspiro[4.5]decane, 4-bromotoluene, NaOtBu, Pd2(dba)3, and XPhos to a Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add anhydrous toluene B->C D Heat the reaction mixture at 100 °C overnight C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and filter through Celite F->G H Concentrate the filtrate G->H I Purify by flash column chromatography (Hexanes/Ethyl Acetate) H->I G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 6-Boc-2,6-diazaspiro[4.5]decane and benzaldehyde in DCE B Add sodium triacetoxyborohydride (STAB) in portions A->B C Stir at room temperature overnight B->C D Monitor reaction progress by TLC/LC-MS C->D E Quench with saturated aqueous NaHCO3 D->E F Extract with DCM E->F G Wash organic layer with brine, dry, and concentrate F->G I Purify by flash column chromatography (Hexanes/Ethyl Acetate) G->I

Sources

Application Note: A Scalable and Robust Synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the multi-gram scale-up synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, a crucial building block in modern medicinal chemistry. The 2,6-diazaspiro[4.5]decane scaffold is a highly sought-after motif, prized for its three-dimensional structure and its utility as a bioisosteric replacement for common ring systems like piperazine. The selective mono-Boc protection of the parent diamine is a critical step that enables orthogonal functionalization, making it an invaluable intermediate for drug discovery programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, address common scale-up challenges, and provide a self-validating protocol grounded in established chemical literature.

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In the landscape of drug development, molecular complexity and three-dimensionality are key attributes for enhancing selectivity, potency, and pharmacokinetic properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, offer a rigid and well-defined exit vector for substituents, allowing for precise spatial orientation in target binding sites. The 2,6-diazaspiro[4.5]decane core has emerged as a particularly valuable fragment, appearing in a range of biologically active agents.

The title compound, this compound, is an intermediate of strategic importance. The tert-butyloxycarbonyl (Boc) group serves as a reliable and acid-labile protecting group for one of the secondary amine functionalities.[1][2] This protection scheme leaves the second amine available for subsequent chemical elaboration, such as alkylation, acylation, or arylation, providing a versatile handle for library synthesis and lead optimization. The primary challenge in its synthesis lies in achieving selective mono-protection on a multi-gram scale, as the formation of the di-protected byproduct and the presence of unreacted starting material can significantly complicate purification and reduce overall yield. This protocol outlines a robust, multi-step synthesis culminating in a highly selective mono-Boc protection strategy.

Overall Synthetic Strategy

The selected synthetic route is designed for scalability, starting from commercially available and cost-effective materials. The pathway involves the construction of the spirocyclic core followed by a carefully controlled selective protection step.

Synthetic_Pathway A 1-Benzyl-4-piperidone B 1-Benzyl-2,6-diazaspiro[4.5]decane A->B C 2,6-Diazaspiro[4.5]decane B->C D tert-Butyl 2,6-diazaspiro[4.5] decane-6-carboxylate (Target) C->D

Figure 1: Overall synthetic pathway for the target molecule.

The causality behind this three-stage approach is rooted in process robustness:

  • Core Construction: A Strecker-type reaction followed by reductive cyclization is a classic and reliable method for constructing the azaspirocycle framework from a cyclic ketone. Using a benzyl group on the piperidone nitrogen protects it during the initial steps and provides a straightforward method for deprotection later.

  • Deprotection: Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl group, typically yielding the free diamine with high purity after simple filtration of the catalyst.

  • Selective Protection: The final and most critical step is the mono-Boc protection. The protocol described herein optimizes stoichiometry and reaction conditions to maximize the yield of the desired product while minimizing di-protection.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-2,6-diazaspiro[4.5]decane

This step involves a one-pot reaction sequence beginning with a modified Strecker reaction on 1-benzyl-4-piperidone, followed by reduction and cyclization.

  • Materials & Reagents:

    Reagent M.W. Quantity (moles) Quantity (mass/vol)
    1-Benzyl-4-piperidone 189.26 1.00 189.3 g
    Aminoacetonitrile hydrochloride 92.52 1.10 101.8 g
    Sodium hydroxide (aq. 50%) 40.00 1.10 88.0 g
    Methanol (MeOH) 32.04 - 1.5 L
    Raney Nickel (slurry in water) - - ~50 g

    | Hydrogen (H₂) gas | 2.02 | - | High pressure |

  • Equipment: 5 L high-pressure hydrogenation reactor, mechanical stirrer, temperature probe.

  • Procedure:

    • Charge the 5 L reactor with 1-benzyl-4-piperidone, aminoacetonitrile hydrochloride, and methanol.

    • Begin stirring and cool the mixture to 0-5 °C using an ice bath.

    • Slowly add the 50% sodium hydroxide solution dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by LC-MS for the formation of the intermediate α-aminonitrile.

    • Carefully add the Raney Nickel slurry to the reactor. Caution: Raney Nickel is pyrophoric and must be handled under a solvent.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 150 psi.

    • Heat the reactor to 60 °C and maintain vigorous stirring. The reaction is typically complete within 12-18 hours.

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol (2 x 200 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude product as an oil. This material is typically of sufficient purity to be carried forward without further purification. Expected yield: >85%.

Step 2: Synthesis of 2,6-Diazaspiro[4.5]decane (Deprotection)

This step removes the N-benzyl protecting group via catalytic transfer hydrogenation.

  • Materials & Reagents:

    Reagent M.W. Quantity (moles) Quantity (mass/vol)
    1-Benzyl-2,6-diazaspiro[4.5]decane 244.38 0.85 207.7 g
    Palladium on Carbon (10% Pd) - - 20 g (10 wt%)
    Methanol (MeOH) 32.04 - 2.0 L

    | Ammonium formate | 63.06 | 4.25 | 268 g |

  • Equipment: 5 L round-bottom flask, mechanical stirrer, reflux condenser.

  • Procedure:

    • To the 5 L flask, add the crude 1-benzyl-2,6-diazaspiro[4.5]decane and methanol.

    • Carefully add the 10% Pd/C catalyst.

    • Add the ammonium formate in portions over 30 minutes. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Cool the reaction to room temperature and filter through Celite® to remove the catalyst. Wash the Celite pad with methanol (2 x 200 mL).

    • Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts.

    • Add 1 L of dichloromethane (DCM) and 500 mL of 2 M NaOH. Stir vigorously for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the free diamine as a waxy solid or oil. Expected yield: >90%.

Step 3: Selective Mono-Boc Protection

This is the critical step. The strategy employs a slight deficit of the Boc-anhydride in a suitable solvent system to favor mono-protection over di-protection. The challenge with symmetric diamines is that the reactivity of the second amine is only slightly lower than the first after one has been protected. Using a controlled stoichiometry is the most effective scale-up approach.

  • Materials & Reagents:

    Reagent M.W. Quantity (moles) Quantity (mass/vol)
    2,6-Diazaspiro[4.5]decane 154.25 0.765 118.0 g
    Di-tert-butyl dicarbonate (Boc₂O) 218.25 0.727 (0.95 eq) 158.7 g
    Dichloromethane (DCM) 84.93 - 2.5 L

    | Triethylamine (TEA) | 101.19 | 0.842 (1.1 eq) | 117 mL |

  • Equipment: 5 L jacketed reactor, mechanical stirrer, dropping funnel, temperature probe.

  • Procedure:

    • Charge the reactor with 2,6-diazaspiro[4.5]decane and dichloromethane.

    • Cool the solution to 0-5 °C.

    • In a separate vessel, dissolve the di-tert-butyl dicarbonate in 500 mL of dichloromethane.

    • Add the Boc₂O solution dropwise to the cold diamine solution over 2-3 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, add the triethylamine dropwise over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by LC-MS. The goal is to consume nearly all the Boc₂O, leaving some unreacted diamine, which is easier to separate than the di-Boc byproduct.

    • Quench the reaction by adding 1 L of water.

    • Separate the organic layer. Wash with 1 L of 1 M HCl solution to extract the unreacted diamine and triethylamine hydrochloride.

    • Wash the organic layer with 1 L of saturated sodium bicarbonate solution, followed by 1 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Purification: The crude product can be purified by crystallization. Suspend the crude solid in a minimal amount of hot heptane or a heptane/ethyl acetate mixture, then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Filter the resulting crystals and dry under vacuum. Expected yield: 65-75% based on Boc₂O.

Process Workflow and Data Summary

Process_Workflow cluster_step1 Step 1: Core Construction cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Mono-Boc Protection A1 Charge Reactor: 1-Bn-4-piperidone, MeCN·HCl, MeOH A2 Cool to 0°C Add NaOH(aq) A1->A2 A3 Stir 4h @ RT A2->A3 A4 Add Raney Ni A3->A4 A5 Hydrogenate (150 psi, 60°C) A4->A5 A6 Filter & Concentrate A5->A6 B1 Charge Reactor: Step 1 Product, MeOH, Pd/C A6->B1 Crude Product B2 Add NH₄HCO₂ Reflux 6h B1->B2 B3 Filter & Concentrate B2->B3 B4 Work-up (DCM/NaOH) B3->B4 C1 Charge Reactor: Diamine, DCM B4->C1 Free Diamine C2 Cool to 0°C Add Boc₂O (0.95 eq) C1->C2 C3 Add TEA Stir 12h @ RT C2->C3 C4 Aqueous Work-up (HCl Wash, Bicarb Wash) C3->C4 C5 Crystallize & Dry C4->C5 Final Final C5->Final Final Product >98% Purity

Figure 2: Detailed step-by-step process workflow.

Table 1: Summary of Scale-Up Synthesis Data

Step Starting Material Product Scale (g) Typical Yield (%) Purity (by LC-MS)
1 1-Benzyl-4-piperidone 1-Benzyl-2,6-diazaspiro[4.5]decane 189.3 85-90% ~90% (crude)
2 1-Benzyl-2,6-diazaspiro[4.5]decane 2,6-Diazaspiro[4.5]decane 207.7 90-95% ~95% (crude)

| 3 | 2,6-Diazaspiro[4.5]decane | this compound | 118.0 | 65-75% | >98% (after cryst.) |

Troubleshooting and Key Insights

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; Inactive Raney Ni catalyst.Increase reaction time or temperature. Use fresh, active Raney Nickel.
Incomplete debenzylation (Step 2) Catalyst poisoning; Insufficient ammonium formate.Filter and add fresh Pd/C. Add an additional portion of ammonium formate.
High di-Boc formation in Step 3 Boc₂O addition was too fast; Temperature too high; Incorrect stoichiometry.Ensure slow, controlled addition at 0-5 °C. Verify exact molar equivalents of starting diamine and use 0.95 eq of Boc₂O.
Difficulty in crystallization (Step 3) Presence of oiling out; Impurities.Add seed crystals if available. Try a different solvent system (e.g., Diethyl ether/Hexane). If significant impurities are present, a silica gel plug filtration may be necessary before crystallization.

Conclusion

This application note details a reliable and scalable multi-step synthesis for this compound. By focusing on robust reaction choices, controlled conditions, and scalable purification techniques, this protocol provides a clear path for producing this valuable building block in multi-gram quantities. The key to success, particularly in the final selective protection step, lies in precise stoichiometric control and maintaining low reaction temperatures to kinetically favor the desired mono-protected product. This guide serves as a trusted resource for researchers and process chemists in the pharmaceutical and biotechnology industries.

References

  • Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • European Journal of Organic Chemistry. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Wiley Online Library. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Reyes-González, M. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • MDPI. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

  • Gaware, R., & Jordis, U. (2010). Selective Mono-Boc-Protection of Bispidine. Molecular Diversity Preservation International (MDPI). [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ResearchGate. (2014). Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Google Patents. Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.

Sources

The Strategic Integration of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A significant shift away from planar, two-dimensional structures towards more complex, three-dimensional scaffolds has been a key strategy in this endeavor. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial orientation can lead to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1] The 2,6-diazaspiro[4.5]decane core, in particular, has garnered considerable attention as a versatile scaffold for the development of therapeutics targeting the central nervous system (CNS).

This guide provides a detailed exploration of the application of a key building block, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate , in the synthesis of bioactive molecules. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into a lead candidate, and offer insights into the critical experimental parameters that ensure success.

The Role of this compound: A Privileged Building Block

The subject of this guide, this compound, offers a unique combination of structural and functional features that make it an invaluable tool for drug development professionals.

  • Structural Rigidity and Vectorial Diversity: The spirocyclic core imparts a rigid, well-defined three-dimensional geometry. This allows for precise positioning of substituents in space, enabling a more effective exploration of the target's binding pocket. The two distinct nitrogen atoms provide vectors for the introduction of diverse chemical functionalities.

  • The Boc Protecting Group: A Strategic Choice: The tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms serves as a crucial protecting group. Its steric bulk can direct reactions to the unprotected nitrogen, and its facile removal under acidic conditions, without affecting other sensitive functional groups, allows for sequential and controlled synthetic transformations.

  • Physicochemical Property Modulation: The incorporation of spirocyclic scaffolds can favorably modulate key physicochemical properties such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

A prime example of the successful application of this building block is in the synthesis of Positive Allosteric Modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[2][3] M4 PAMs are a promising class of drugs for the treatment of schizophrenia and other neurological disorders.[4] The 2,6-diazaspiro[4.5]decane moiety often serves as a key component of the pharmacophore, interacting with the allosteric binding site of the receptor.

Synthetic Workflow: From Building Block to Bioactive Molecule

The following sections outline a detailed, two-step synthetic protocol for the synthesis of a key intermediate in the development of M4 PAMs, starting from this compound. This workflow is representative of a common strategy employed in the synthesis of numerous bioactive molecules.

G cluster_0 Synthetic Workflow A tert-Butyl 2,6-diazaspiro[4.5] decane-6-carboxylate C Buchwald-Hartwig Cross-Coupling A->C B Heteroaryl Halide (e.g., 2-chloro-thieno[2,3-b]pyridine) B->C D Boc-Protected Intermediate C->D Formation of C-N bond E Boc Deprotection (TFA/DCM) D->E Acid-mediated cleavage F Final Spirocyclic Amine (Bioactive Core) E->F Unveiling the reactive amine

Caption: A generalized workflow for the synthesis of bioactive spirocyclic amines.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5] In this step, the secondary amine of this compound is coupled with a heteroaryl halide. The choice of catalyst, ligand, and base is critical for achieving high yields and purity.

Protocol: Synthesis of tert-Butyl 2-(thieno[2,3-b]pyridin-2-yl)-2,6-diazaspiro[4.5]decane-6-carboxylate

This protocol describes the coupling of this compound with 2-chloro-thieno[2,3-b]pyridine, a common core in M4 PAMs.

Materials:

  • This compound

  • 2-chloro-thieno[2,3-b]pyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 eq.), 2-chloro-thieno[2,3-b]pyridine (1.0 eq.), sodium tert-butoxide (1.4 eq.), and Xantphos (0.1 eq.).

  • Add Pd₂(dba)₃ (0.05 eq.) to the flask.

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the heteroaryl halide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Yield: 70-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Parameter Description
Catalyst Pd₂(dba)₃ is a common and effective palladium precursor.
Ligand Xantphos is a bulky, electron-rich ligand that is well-suited for this type of coupling.
Base Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the catalytic cycle.
Solvent Toluene is a high-boiling, non-polar solvent that is ideal for this reaction.

Part 2: Boc Deprotection

The final step in this sequence is the removal of the Boc protecting group to unveil the second reactive amine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[6]

Protocol: Synthesis of 2-(thieno[2,3-b]pyridin-2-yl)-2,6-diazaspiro[4.5]decane

Materials:

  • tert-Butyl 2-(thieno[2,3-b]pyridin-2-yl)-2,6-diazaspiro[4.5]decane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane (approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected product. Further purification by chromatography or crystallization may be necessary.

Expected Yield: >90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

G cluster_1 Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Boc_Amine->Protonation TFA TFA (H+) TFA->Protonation Carbocation tert-Butyl Carbocation (stable) Protonation->Carbocation Loss of tert-butyl group CO2 Carbon Dioxide Protonation->CO2 Amine_Salt Amine TFA Salt Protonation->Amine_Salt Workup Aqueous Basic Workup (e.g., NaHCO3) Amine_Salt->Workup Final_Amine Free Amine Workup->Final_Amine

Caption: A simplified representation of the Boc deprotection mechanism.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The protocols detailed above provide a robust and reproducible pathway for the incorporation of the 2,6-diazaspiro[4.5]decane scaffold into bioactive molecules. The strategic use of this compound, with its pre-installed Boc protecting group, allows for a controlled and efficient synthesis. The resulting spirocyclic amine is a valuable intermediate that can be further functionalized to generate a diverse library of compounds for screening and lead optimization. The inherent three-dimensionality of this scaffold will continue to make it a valuable asset in the design of next-generation therapeutics.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Huynh, T., Valant, C., Crosby, I. T., Sexton, P. M., Christopoulos, A., & Capuano, B. (2013). Probing structural requirements of positive allosteric modulators of the M4 muscarinic receptor. Journal of Medicinal Chemistry, 56(20), 8196-8200. [Link]

  • Huynh, T., Valant, C., Crosby, I. T., Sexton, P. M., Christopoulos, A., & Capuano, B. (2015). Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. ACS Chemical Neuroscience, 6(6), 838-844. [Link]

  • Dosen-Micovic, L., et al. (2020). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Johnson, T. A., et al. (2024). Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Le, U. T., et al. (2017). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry, 138, 954-968. [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 30(1), 123. [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522–3525. [Link]

Sources

Application Notes: Leveraging tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides are remarkable signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hindered by inherent liabilities, including poor metabolic stability due to proteolytic degradation and low bioavailability. A primary reason for these drawbacks is their conformational flexibility.[1] A peptide can adopt numerous shapes, and only a specific conformation is typically responsible for its biological activity. The energy cost of adopting this "bioactive conformation" upon binding to a target can reduce affinity.[2]

Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide's bioactive conformation while incorporating non-natural elements to improve drug-like properties. A powerful strategy in this field is the introduction of rigid molecular scaffolds that lock the peptide backbone into a predetermined spatial arrangement.[1][2] This pre-organization minimizes the entropic penalty of binding, potentially leading to enhanced affinity and stability.[2]

This guide focuses on the application of a unique and valuable building block, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate , a conformationally restricted diamine (CRDA), in the rational design of sophisticated peptide mimetics.[2][3] Its spirocyclic core serves as a potent tool to induce specific secondary structures, most notably β-turns, which are critical motifs in many protein-protein interactions.[4][5][6]

The Scaffold: Structure and Mechanistic Rationale

The core of our focus is the 2,6-diazaspiro[4.5]decane system. The "spiro" designation indicates that the two rings (a piperidine and a pyrrolidine) share a single common carbon atom. This arrangement creates a rigid, three-dimensional structure. The mono-Boc (tert-Butoxycarbonyl) protection on one of the nitrogen atoms makes it an ideal building block for sequential chemical synthesis, such as Solid-Phase Peptide Synthesis (SPPS).[7]

Compound Name This compound
CAS Number 960294-16-0[8]
Molecular Formula C13H24N2O2[8]
Molecular Weight 240.34 g/mol [8]
Key Features Spirocyclic, Conformationally Restricted, Mono-protected Diamine

Table 1: Physicochemical Properties of the Scaffold.

The primary utility of this scaffold lies in its ability to act as a β-turn mimic . A β-turn is a secondary structure where the polypeptide chain reverses its direction over the span of four amino acid residues.[6] These turns are pivotal for molecular recognition and are often found in the binding epitopes of peptides.[5][9] By replacing two central amino acids of a putative β-turn sequence (the i+1 and i+2 residues) with the 2,6-diazaspiro[4.5]decane scaffold, researchers can enforce a stable turn conformation.[4] The spirocyclic structure rigidly positions the entry and exit vectors for the attached peptide fragments, mimicking the geometry of a natural turn.[2][4]

Fig 1. Structure of the spirocyclic scaffold.

Application Protocol: Incorporation into a Peptide Sequence via SPPS

The following protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[7][10]

Core Principle

The scaffold is treated as a non-natural amino acid. The free secondary amine (N2) acts as the point of acylation for the growing peptide chain on the solid support. The Boc-protected tertiary amine (N6) remains shielded. After the scaffold is coupled, its free amine is deprotected (if it was temporarily protected, e.g., with Fmoc) to allow for the continuation of peptide chain elongation. In this specific case, the free N-H at position 2 is the reactive site for coupling to the resin-bound peptide.

Materials
  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[11]

  • Base: DIEA (N,N'-Diisopropylethylamine)[7]

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)[11]

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold Diethyl Ether[7]

Step-by-Step Protocol
  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF (2 x 15 min). Wash thoroughly with DMF and DCM.[11]

  • Scaffold Activation and Coupling:

    • In a separate vial, dissolve 1.5 equivalents of This compound , 1.5 eq. of HBTU, and 1.5 eq. of HOBt in DMF.

    • Add 3 equivalents of DIEA to the activation mixture.[7]

    • Immediately add the activated solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours at room temperature with agitation. Causality: Sterically hindered non-natural amino acids often require longer coupling times and stronger activation reagents like HBTU to ensure complete reaction and prevent deletion sequences.[7]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. A positive result (blue beads) indicates an incomplete reaction.

    • If the test is positive, a second coupling (recoupling) step is necessary. Repeat step 3.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Chain Elongation: The free amine on the now-coupled scaffold is at position N2. To continue synthesis, couple the next Fmoc-amino acid using the standard procedure (similar to step 3).

  • Final Deprotection and Cleavage:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the Boc group on the scaffold.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final peptidomimetic using MALDI-TOF Mass Spectrometry and analytical HPLC.[11]

Fig 2. Workflow for scaffold incorporation via SPPS.

Characterization and Expected Outcomes

The successful incorporation of the 2,6-diazaspiro[4.5]decane scaffold is expected to induce a significant conformational change in the peptide.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR): 2D NMR techniques (like NOESY and ROESY) can be used to determine the solution-state conformation. The presence of specific nuclear Overhauser effects (NOEs) between protons on either side of the scaffold would provide strong evidence for a folded, turn-like structure.

  • Circular Dichroism (CD) Spectroscopy: CD spectra can reveal the presence of ordered secondary structures. A successful β-turn induction would result in a characteristic CD spectrum, distinct from that of the flexible, linear peptide counterpart.[12]

  • X-ray Crystallography: If the peptidomimetic can be crystallized, this technique provides definitive, atomic-level detail of the induced conformation and validates the β-turn mimicry.[4]

Functional Impact

The primary goal of using this scaffold is to enhance the biological and pharmacological properties of the parent peptide. The expected improvements are summarized below.

PropertyLinear Peptide (Typical)Spiro-Scaffold Mimetic (Expected)Rationale
Receptor Binding Affinity (Ki/IC50) Moderate to HighHigher Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[2]
Proteolytic Stability (t1/2) LowSignificantly Higher The non-natural spirocyclic core is not a substrate for proteases, protecting the adjacent peptide bonds.
Bioavailability Very LowImproved Increased metabolic stability and a more compact, drug-like structure can lead to better absorption and distribution.
Conformational Heterogeneity High (Many conformers)Low (One dominant conformer)The rigid scaffold locks the backbone, restricting rotational degrees of freedom.[1]

Table 2: Comparison of Expected Properties between a Linear Peptide and its Spiro-Scaffold Analogue.

Fig 3. Conceptual impact of scaffold incorporation.

Conclusion and Future Outlook

The use of conformationally restricted diamines like this compound represents a sophisticated and powerful approach in modern drug discovery. By enforcing specific secondary structures, these scaffolds allow researchers to transform flexible, labile peptides into potent, stable, and more drug-like peptidomimetics. The protocols and principles outlined here provide a framework for harnessing this technology to develop next-generation therapeutics targeting a wide range of diseases. Future work will likely involve the development of novel spirocyclic systems with different ring sizes and stereochemistries to mimic other types of turns and secondary structures, further expanding the toolbox for rational drug design.

References

  • Bittermann, H., & Gmeiner, P. (n.d.). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gante, J. (1999). Spirocyclic Peptidomimetics. In Topics in Current Chemistry, Vol 204. Springer, Berlin, Heidelberg. Retrieved from [Link]

  • Grygorenko, O., et al. (n.d.). Conformationally restricted monoprotected diamines as scaffolds for design of biologically active compounds and peptidomimetics. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffolds that mimic β-turn conformations. Retrieved from [Link]

  • Gilon, C., et al. (1996). Betidamino acids: versatile and constrained scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Fernandes, C., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Li, Z., et al. (2021). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. eScholarship. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Advancing peptide synthesis using non-canonical amino acids. Retrieved from [Link]

  • Asinex. (n.d.). Peptidic Macrocycles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Wang, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Retrieved from [Link]

  • Taylor, R. D., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. CoLab. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Berhanu, W. M., et al. (2012). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Semantic Scholar. Retrieved from [Link]

  • Spring, D., et al. (n.d.). Diversity-oriented synthesis of macrocyclic peptidomimetics. David Spring's group. Retrieved from [Link]

  • Britton, J. O., et al. (2020). β-Turn Mimics by Chemical Ligation. PMC. Retrieved from [Link]

  • Isenegger, P. G., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2,6-Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid three-dimensional conformation which can enhance binding affinity and selectivity to biological targets. The stereochemistry of this spirocyclic system is critical for its pharmacological activity, making enantioselective synthesis a key challenge and a significant area of research for drug development professionals. This comprehensive guide provides an in-depth analysis of modern asymmetric strategies for constructing chiral 2,6-diazaspiro[4.5]decanes and their close analogues. We will explore both organocatalytic and metal-catalyzed approaches, delving into the mechanistic rationale behind catalyst selection and reaction conditions. Detailed, field-proven protocols for key transformations are provided to enable researchers to implement these methodologies in their own laboratories.

Introduction: The Significance of the Chiral 2,6-Diazaspiro[4.5]decane Core

Spirocyclic frameworks have garnered considerable attention in drug discovery due to their unique topographical features. By introducing a spirocenter, a single atom that is part of two rings, these molecules adopt well-defined and rigid three-dimensional structures. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the non-planar nature of spirocycles allows for a more comprehensive exploration of chemical space compared to their linear or fused-ring counterparts.

The 2,6-diazaspiro[4.5]decane core, containing two nitrogen atoms within its structure, offers additional advantages. These nitrogen atoms can serve as hydrogen bond donors or acceptors, and can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The chirality of the spirocyclic core is of paramount importance, as different enantiomers often exhibit distinct biological activities. Therefore, the development of robust and efficient asymmetric syntheses of these scaffolds is a critical endeavor in the pursuit of novel therapeutics.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral 2,6-diazaspiro[4.5]decanes can be broadly categorized into two main strategies: organocatalysis and metal-catalysis. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Organocatalytic Strategies: A Metal-Free Approach

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative to traditional methods.[1][2] Chiral small molecules, such as proline derivatives and chiral phosphoric acids, are used to catalyze enantioselective transformations.

One promising organocatalytic approach for the synthesis of related spirocyclic structures is the intramolecular aza-Michael reaction. This strategy, which has been successfully applied to the synthesis of 3-spiropiperidines, involves the cyclization of a nitrogen nucleophile onto an α,β-unsaturated system, catalyzed by a chiral phosphoric acid.[3][4][5] This "Clip-Cycle" approach offers a modular and efficient route to enantioenriched spirocyclic amines.

Visualizing the "Clip-Cycle" Workflow

clip_cycle cluster_clip Clip Stage: Cross Metathesis cluster_cycle Cycle Stage: Asymmetric Aza-Michael Cyclization start_clip N-Protected 1-Amino-hex-5-ene metathesis Cross Metathesis (Hoveyda-Grubbs Catalyst) start_clip->metathesis thioacrylate Thioacrylate thioacrylate->metathesis intermediate Aza-Michael Precursor metathesis->intermediate cyclization Intramolecular Aza-Michael Addition intermediate->cyclization cpa Chiral Phosphoric Acid (CPA) Catalyst cpa->cyclization Catalyzes product Enantioenriched 3-Spiropiperidine cyclization->product asymmetric_reduction cluster_reaction Asymmetric Catalytic Reduction cluster_workup Purification and Deprotection start N-Cbz-protected Oxime reaction Asymmetric Reduction (20°C, 24h) start->reaction reagents NaBH4, MoO3, Na2WO4, 18-crown-6 in Methanol reagents->reaction Reactants & Catalysts product Chiral N-Cbz-protected Amine reaction->product workup Aqueous Workup product->workup purification Recrystallization or Column Chromatography workup->purification deprotection Removal of N-Cbz Protecting Group purification->deprotection final_product Final Chiral Amine deprotection->final_product

Sources

Topic: Solid-Phase Synthesis Utilizing tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: A Strategic Guide for Library Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Author: Gemini, Senior Application Scientist
Publication Date: January 2, 2026
Document ID: AN-SPOS-26DSD-001

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid, three-dimensional topology that allows for precise vectoral presentation of substituents into biological space. The 2,6-diazaspiro[4.5]decane core is a particularly attractive scaffold for its structural novelty and synthetic versatility. This document provides a detailed application guide and a robust, proposed protocol for the utilization of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate in solid-phase organic synthesis (SPOS). We will dissect the strategic advantages of this building block, focusing on its orthogonal protecting group strategy, and present a step-by-step workflow for its immobilization, on-resin diversification, and subsequent cleavage to generate libraries of novel spirocyclic compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the rapid construction of diverse chemical libraries.

Foundational Principles & Strategic Rationale

The successful application of any building block in solid-phase synthesis hinges on a clear understanding of its chemical properties and a well-defined synthetic strategy. The choice of this compound is predicated on the principle of orthogonal protection, which is fundamental to controlled, sequential chemical transformations on a solid support.

Key Structural Features:

  • Spirocyclic Core: The rigid [4.5] spirocyclic system reduces conformational flexibility compared to linear or monocyclic analogs. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.

  • Two Secondary Amines: The scaffold possesses two secondary amines (at positions 2 and 6), providing two potential points for diversification.

  • Orthogonal Protection: The building block is supplied with one amine protected as a tert-butyloxycarbonyl (Boc) carbamate, while the other remains a free secondary amine. This is the cornerstone of its synthetic utility. The free amine serves as the initial attachment point to the solid support, while the Boc-protected amine is a latent reactive site that can be unmasked and functionalized in a later step. The acid-labile nature of the Boc group makes it perfectly compatible with standard cleavage cocktails used in SPOS with resins like Wang or Rink Amide.

The Strategic Workflow: A Visual Overview

The proposed synthetic logic involves three main phases: immobilization, diversification, and release. This workflow is designed to first anchor the scaffold and then build complexity upon it before releasing the final, purified product.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage & Release Resin Solid Support (e.g., 2-Cl-Trt(Cl) Resin) Immobilized Resin-Bound Scaffold Resin->Immobilized Nucleophilic Displacement Scaffold This compound Scaffold->Immobilized Boc_Deprotection Boc Deprotection (TFA) Immobilized->Boc_Deprotection Free_Amine Resin-Bound Scaffold (Free Amine at N6) Boc_Deprotection->Free_Amine Diversification Functionalization (R1-X) (Acylation, Alkylation, etc.) Free_Amine->Diversification Diversified Diversified Resin-Bound Product Diversification->Diversified Cleavage Cleavage from Resin (e.g., TFA Cocktail) Diversified->Cleavage Final_Product Final Product: N2-Substituted-2,6-diazaspiro[4.5]decane Cleavage->Final_Product

Figure 1: Proposed workflow for solid-phase synthesis.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point. Researchers are encouraged to optimize reaction times, temperatures, and reagent equivalents based on their specific substrates and available equipment.

Resin Selection and Preparation

For the synthesis of amides or sulfonamides where the final product should have a free C-terminus or equivalent, a 2-Chlorotrityl chloride (2-Cl-Trt(Cl)) resin is highly recommended. Its high acid lability allows for the cleavage of the product while leaving acid-labile protecting groups on the side chains intact if needed.

  • Resin: 2-Chlorotrityl chloride resin, 100-200 mesh, 1.0-1.6 mmol/g loading.

  • Procedure:

    • Swell the resin (1.0 g, 1.6 mmol) in dichloromethane (DCM, 15 mL) for 1 hour in a suitable reaction vessel with gentle agitation.

    • Drain the DCM using a fritted filter.

Protocol 1: Immobilization of the Spirocyclic Scaffold

This step anchors the building block to the solid support via its free secondary amine. The use of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.

  • Reagents:

    • Swollen 2-Cl-Trt(Cl) resin (1.0 g, 1.6 mmol)

    • This compound (2.5 eq., 4.0 mmol, 961 mg)

    • DIPEA (5.0 eq., 8.0 mmol, 1.4 mL)

    • Anhydrous DCM (15 mL)

  • Methodology:

    • Dissolve the spiro-diamine and DIPEA in DCM.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

    • To cap any remaining active chloride sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

    • Drain the reaction vessel.

    • Wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF, 3 x 15 mL), Methanol (3 x 15 mL), and finally DCM (3 x 15 mL).

    • Dry the resin under high vacuum.

Protocol 2: On-Resin Boc Deprotection

This step unmasks the second reactive site for diversification. A solution of trifluoroacetic acid (TFA) in DCM is a standard and effective reagent for this transformation.

  • Reagents:

    • Resin-bound scaffold from Protocol 2.2

    • 20% TFA in DCM (v/v)

  • Methodology:

    • Swell the resin in DCM (10 mL) for 20 minutes.

    • Drain the DCM.

    • Add the 20% TFA/DCM solution (15 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the TFA treatment (step 3 & 4) one more time.

    • Wash the resin sequentially with DCM (3 x 15 mL), 10% DIPEA in DMF (3 x 15 mL, to neutralize the ammonium salt), DMF (3 x 15 mL), and DCM (3 x 15 mL).

    • Proceed immediately to the next step.

Protocol 3: On-Resin Diversification (Example: Acylation)

This protocol describes a standard acylation reaction to introduce the first point of diversity (R1). This can be readily adapted for sulfonation, alkylation, or reductive amination.

  • Reagents:

    • Deprotected resin from Protocol 2.3

    • Carboxylic acid (R1-COOH, 3.0 eq.)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 3.0 eq.)

    • DIPEA (6.0 eq.)

    • Anhydrous DMF (15 mL)

  • Methodology:

    • Swell the resin in DMF (10 mL).

    • In a separate vial, pre-activate the carboxylic acid by dissolving it with PyBOP and DIPEA in DMF (5 mL) for 10 minutes.

    • Drain the resin and add the pre-activated carboxylic acid solution.

    • Agitate the mixture at room temperature for 2-4 hours. A qualitative ninhydrin test can be used to monitor the reaction for the disappearance of the free amine.

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 15 mL), Methanol (3 x 15 mL), and DCM (3 x 15 mL).

    • Dry the resin under high vacuum.

Protocol 4: Cleavage and Product Isolation

The final step involves cleaving the elaborated product from the solid support. A standard TFA "cleavage cocktail" is used to ensure complete cleavage and scavenge reactive species.

  • Reagents:

    • Diversified, dried resin from Protocol 2.4

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

    • Cold diethyl ether

  • Methodology:

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail (10 mL per 1 g of starting resin).

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional small volume of neat TFA (2 mL).

    • Combine the filtrates and concentrate the volume under a stream of nitrogen.

    • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether (40 mL).

    • Collect the precipitate by centrifugation or filtration.

    • Purify the crude product using reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Summary & Troubleshooting

Effective solid-phase synthesis requires careful monitoring and optimization. The table below summarizes key parameters and provides expert guidance on common challenges.

Parameter Recommended Value/Condition Rationale / Expert Insight
Resin Loading 1.0 - 1.6 mmol/gBalances capacity with reaction efficiency. Higher loading can lead to steric hindrance and incomplete reactions.
Reagent Equivalents 2.5 - 5.0 eq.A significant excess is used to drive reactions to completion, compensating for potential side reactions and inaccessible sites on the resin.
Solvents DCM, DMF (Anhydrous)DCM is excellent for swelling and reactions with non-polar reagents. DMF is a superior polar, aprotic solvent for peptide couplings and polar reactants.
Reaction Monitoring Kaiser Test (Ninhydrin)A crucial qualitative test to confirm the presence (blue color) or absence (yellow color) of free primary/secondary amines on the resin.
Potential Issue Likely Cause Recommended Solution
Low Loading Efficiency Incomplete reaction; steric hindrance of the scaffold.Increase reaction time for immobilization; ensure anhydrous conditions; confirm base (DIPEA) quality.
Incomplete Acylation Insufficient activation of carboxylic acid; sterically hindered amine or acid.Increase coupling time; add a catalytic amount of DMAP (for hindered alcohols, but use with caution); switch to a more potent coupling reagent like HATU.
Low Final Yield Incomplete cleavage; product instability in TFA.Increase cleavage time to 3-4 hours; ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS for trityl groups).
Multiple Products Side reactions during cleavage; incomplete capping of the resin.Ensure the capping step (Protocol 2.2, step 4) is performed diligently. Use appropriate scavengers in the cleavage cocktail. Optimize HPLC purification gradient.

References

  • Boc Protecting Group Chemistry: For a comprehensive overview of the use and cleavage of the Boc protecting group in synthesis.

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: Wiley
    • URL: [Link]

  • Solid-Phase Synthesis Reviews: For foundational knowledge on solid-phase organic synthesis techniques and str

    • Title: Solid-Phase Organic Synthesis: A Critical Review
    • Source: ACS Combin
    • URL: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry: For context on the importance and applic

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry
    • Source: Expert Opinion on Drug Discovery
    • URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only

Introduction

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance binding affinity and selectivity to biological targets.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for optimizing its synthesis. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to improve yield and purity.

Nitrogen-containing spirocyclic compounds, such as the diazaspiro[4.5]decane core, are prevalent in many marketed drugs and clinical candidates due to their unique spatial arrangement and ability to modulate pharmacological activity.[2] The Boc-protected derivative, in particular, serves as a versatile intermediate for further functionalization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is resulting in a low overall yield. What are the most critical steps to optimize?

Answer: Low overall yield in a multi-step synthesis is a common problem. The key is to identify the lowest-yielding steps and focus optimization efforts there. For a typical synthesis of this diazaspirocycle, the critical steps often involve the formation of the spirocyclic core and the subsequent deprotection/protection sequences.

Potential Causes and Solutions:

  • Inefficient Spirocyclization: The formation of the spirocyclic skeleton is often the most challenging step.

    • Reaction Conditions: Ensure strict anhydrous conditions if using organometallic reagents or strong bases like potassium tert-butoxide.[3] The reaction temperature is also critical; some cyclization reactions require initial cooling (e.g., 0 °C or -50 °C) followed by warming to room temperature.[3]

    • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of base or the alkylating agent can lead to side reactions.

    • Alternative Routes: Consider alternative synthetic strategies. For example, a palladium-catalyzed intramolecular aminoalkylation of unactivated alkenes can be an effective method for constructing N-heterocycles.[3] Another approach involves a domino reaction of yne-en-ynes with aryl halides.[4]

  • Incomplete Reactions: If any step is not driven to completion, the yield of the subsequent step will be compromised.

    • Monitoring Reaction Progress: Use appropriate analytical techniques (TLC, LC-MS, GC-MS) to monitor the reaction until the starting material is consumed.

    • Reaction Time and Temperature: Some reactions may require extended reaction times or elevated temperatures to proceed to completion. For instance, certain steps might require stirring for 12 hours or more.[3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and chromatography.

    • Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For amine-containing compounds, adjusting the pH can be critical.

    • Column Chromatography: Use the appropriate silica gel and solvent system. A gradient elution may be necessary to separate the desired product from closely related impurities.[2]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?

Answer: Side product formation can be due to a variety of factors, including reactive intermediates, competing reaction pathways, and non-optimal reaction conditions.

Common Side Products and Prevention Strategies:

Side Product TypePotential CauseMitigation Strategy
Over-alkylation/Di-substitution Excess of alkylating agent or strong base.Use a controlled stoichiometry of the alkylating agent. Consider slow addition of the reagent.
Elimination Products High reaction temperatures with sterically hindered bases.Maintain the recommended reaction temperature. Use a non-hindered base if possible.
Hydrolysis of Boc Group Acidic conditions during workup or purification.Use a saturated solution of a mild base like sodium bicarbonate for the aqueous wash. Avoid acidic conditions if the Boc-protected nitrogen is the desired product.
Oxidation Products Exposure to air, especially for electron-rich intermediates.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2]

Workflow for Identifying and Minimizing Side Products:

Caption: Workflow for troubleshooting side product formation.

Issue 3: Difficulty with Purification

Question: My crude product is an oil or a mixture that is difficult to purify by column chromatography. What are some alternative purification strategies?

Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

Purification Troubleshooting:

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method.

    • Solvent Screening: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether) to find conditions that yield high-purity crystals.[2][5]

    • Recrystallization: If the initial crystals are not pure enough, a second recrystallization can be performed.

  • Salt Formation: For amine-containing compounds, forming a salt can facilitate purification.

    • Procedure: The crude product can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with an acid like oxalic acid or HCl in methanol to precipitate the corresponding salt.[6] This salt can then be filtered and washed. The free base can be regenerated by treatment with a base.

  • Preparative HPLC: If other methods fail, preparative HPLC can be used for high-purity separation, although it is less scalable.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butoxycarbonyl (Boc) group is an essential protecting group for one of the nitrogen atoms in the diazaspiro[4.5]decane core. It prevents the nitrogen from undergoing unwanted reactions, such as N-alkylation or acting as a nucleophile, during subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are necessary.

  • Reagents: Handle strong bases like potassium tert-butoxide and organometallic reagents with care, as they are often pyrophoric or highly reactive with water.[3] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: Many steps require an inert atmosphere to prevent side reactions with oxygen or moisture.[2] Ensure your glassware is dry and properly set up for reactions under nitrogen or argon.

  • Solvents: Use anhydrous solvents when required. Be aware of the flammability of common organic solvents like diethyl ether, tetrahydrofuran, and hexanes.

Q3: Can I use a different protecting group for the nitrogen?

A3: Yes, other protecting groups can be used depending on the overall synthetic strategy. Common alternatives to Boc include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the acetyl (Ac) group, which can be removed by hydrolysis. The choice of protecting group will depend on its compatibility with the reaction conditions in the subsequent steps of your synthesis.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Secondary Amine

This protocol describes a general method for the protection of a secondary amine, such as the 2,6-diazaspiro[4.5]decane core, with a Boc group.

Materials:

  • 2,6-Diazaspiro[4.5]decane derivative

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2,6-diazaspiro[4.5]decane derivative (1.0 eq) in DCM or THF.

  • Add triethylamine (1.1 - 1.5 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Deprotection of the Boc Group

This protocol outlines a standard procedure for the removal of a Boc protecting group.

Materials:

  • Boc-protected 2,6-diazaspiro[4.5]decane derivative

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane/methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of 4 M HCl in dioxane or methanol at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be obtained as a salt if the neutralization step is omitted.

Reaction Workflow:

Caption: General workflow for the synthesis of this compound.

References

  • BenchChem. (2025). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions.
  • Boc-Science. (n.d.). What is the synthesis of TERT-BUTYL 2,6-DIAZASPIRO[3.
  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Europe PMC. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • Georg-August-Universität Göttingen. (n.d.). 2,6-Diazaspiro[3.
  • ChemicalBook. (n.d.). tert-Butyl 2,6-diazaspiro[3.
  • BenchChem. (2025). Synthesis of 6-Azaspiro[4.

Sources

Purification of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate serves as a versatile scaffold for synthesizing complex molecules with unique three-dimensional architectures.[1] Its spirocyclic nature imparts a degree of conformational rigidity that is highly sought after in drug design, potentially improving target binding and pharmacokinetic properties.[2]

However, the purification of this bifunctional molecule—containing both a protected (Boc-carbamate) and an unprotected secondary amine—presents specific challenges that can impact yield, purity, and project timelines. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of purifying this valuable intermediate.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My TLC and NMR analysis of the crude product shows significant streaking and broad peaks. What is causing this and how can I fix it?

Answer: This is a classic sign of strong interaction between the basic secondary amine of your spirocycle and the acidic surface of the silica gel stationary phase. This interaction leads to poor chromatographic performance, including tailing (streaking) on TLC plates and broad, poorly resolved peaks during column chromatography.

Root Cause Analysis:

  • Acid-Base Interaction: Silica gel (SiO₂) is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in your compound is protonated by these groups, causing it to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase (eluent). This deprotonates the silica surface and ensures your compound elutes as a neutral species.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

    • Ammonia: For more stubborn cases, use a mobile phase containing methanol that has been premixed with ammonia (e.g., a stock solution of 7N NH₃ in Methanol, used to prepare a 2-10% MeOH in DCM eluent).[3]

  • Use an Alternative Stationary Phase: If base-modified silica is ineffective or incompatible with other functional groups, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.

Question 2: After concentrating the reaction work-up, my product is a persistent, viscous oil that refuses to solidify. How can I induce crystallization?

Answer: The phenomenon of a compound separating as a liquid instead of a solid is known as "oiling out." This is a common issue with Boc-protected amines, which can be amorphous or have low melting points.[4][5]

Step-by-Step Troubleshooting:

  • Ensure Complete Solvent Removal: First, confirm that all residual solvents from the reaction (e.g., THF, Dioxane) and extraction (e.g., Ethyl Acetate, DCM) have been thoroughly removed. Place the oil under a high vacuum for several hours, possibly with gentle warming (30-40°C), to remove any volatile impurities that can inhibit crystallization.[4]

  • Trituration (Pulping): This is the most common method to induce solidification of an amorphous oil.[6][7]

    • Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether).

    • Use a spatula or glass rod to vigorously scratch the inside of the flask below the solvent level.

    • Stir the resulting slurry vigorously. The goal is to wash away soluble impurities and provide mechanical energy to disrupt the amorphous state and encourage the formation of a crystalline lattice. If a solid forms, it can be collected by filtration.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the oil.[6][7] This provides a template for crystal growth to begin.

  • Slow Solvent Evaporation/Diffusion:

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate).

    • Place this solution in a small vial.

    • Place the open vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexanes). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your product and promoting slow, controlled crystallization.

Question 3: My final product purity is low due to unreacted di-tert-butyl dicarbonate (Boc₂O) and tert-butanol. How can these be removed effectively?

Answer: Residual Boc₂O and its primary hydrolysis byproduct, tert-butanol, are common, non-polar impurities in Boc protection reactions.[8]

Recommended Removal Strategies:

  • Aqueous Work-up: During the initial reaction work-up, quenching with a mild base like aqueous sodium bicarbonate (NaHCO₃) can help hydrolyze remaining Boc₂O.[9]

  • High Vacuum Evaporation: Both tert-butanol and, to a lesser extent, Boc₂O are volatile. Co-evaporation with a solvent like toluene under reduced pressure can help remove them. After concentrating your organic extracts, redissolve the residue in toluene and concentrate again; repeat 2-3 times.

  • Chromatography: If the impurities persist, flash column chromatography is very effective. Boc₂O and tert-butanol are significantly less polar than the desired product and will elute very quickly from the column, typically with the solvent front in a hexanes/ethyl acetate system.

CompoundPolarityElution Profile (Silica Gel)
Di-tert-butyl dicarbonate (Boc₂O)LowElutes very early (high Rf)
tert-ButanolLowElutes very early (high Rf)
Product Medium Elutes at an intermediate Rf
Starting DiamineHighElutes very late or sticks to baseline (low Rf)
Table 1: Relative Polarities and Chromatographic Behavior of Key Species.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and generally applicable purification method for this compound?

A1: Flash column chromatography on silica gel is the most reliable and widely used method for purifying this compound. It effectively separates the product from both less polar impurities (like Boc₂O) and more polar impurities (like the unreacted starting diamine).[10][11][12] The key to success is using a mobile phase containing a basic modifier (see Troubleshooting Q1) to ensure sharp, well-defined peaks.

Q2: Can I use an acid/base extraction to purify the product?

A2: While theoretically possible, using acid-base extraction for purification requires extreme caution. The Boc protecting group is notoriously sensitive to acid and can be cleaved under strongly acidic conditions, leading to product loss.[13][14][15]

  • Risks: Washing with strong acids (e.g., >1M HCl) will likely remove the Boc group.

  • Potential Use: A very brief and gentle wash with a dilute, weak acid (e.g., 5% citric acid solution) might be used to remove highly basic impurities. However, the basicity of the product's secondary amine is similar to many potential impurities, making selective extraction difficult. Chromatography is a much safer and more selective method.

Q3: What are the ideal storage conditions for the purified product?

A3: As a Boc-protected amine, the compound is stable under basic and neutral conditions but sensitive to acids.[14] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place. Storage at 2-8°C is recommended.[16] Avoid storing it in proximity to acidic vapors.

Visualized Workflows and Protocols

General Purification and Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying the crude product.

crude Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash, brine) crude->workup concentrate Dry (Na2SO4) & Concentrate workup->concentrate analyze Analyze Crude Product (TLC, LCMS, NMR) concentrate->analyze decision_purity Purity >95%? analyze->decision_purity final_product Pure Product decision_purity->final_product Yes decision_form Is it a Solid? decision_purity->decision_form No chromatography Flash Column Chromatography (Base-modified eluent) decision_form->chromatography No (Oil/Complex Mixture) recrystallize Recrystallization / Trituration decision_form->recrystallize Yes analyze_final Analyze Final Fractions / Solid chromatography->analyze_final recrystallize->analyze_final decision_final_purity Purity >98%? analyze_final->decision_final_purity decision_final_purity->final_product Yes decision_final_purity->chromatography No, Repurify

Caption: Purification decision tree for this compound.

Protocol 1: Flash Column Chromatography

This protocol provides a reliable method for purifying multigram quantities of the title compound.

Materials:

  • Crude product

  • Silica gel (230-400 mesh, 60 Å)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Glass column, flasks, and TLC supplies

Procedure:

  • Prepare the Eluent: Prepare a "B" solvent of 90:9:1 DCM/MeOH/Et₃N. The "A" solvent will be DCM with 1% Et₃N. This basic modifier is critical.[3]

  • Pack the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or DCM). The amount of silica should be 50-100 times the weight of your crude material.

  • Load the Sample:

    • Dissolve your crude oil in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude).

    • Add your dissolved crude to the silica and concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Run the Column:

    • Start eluting with 100% "A" solvent (DCM + 1% Et₃N).

    • Gradually increase the polarity by adding the "B" solvent (e.g., start with 2% B, then 5% B, then 10% B).

    • Collect fractions (e.g., 20-50 mL each, depending on column size).

  • Monitor Elution: Spot each fraction onto a TLC plate. Visualize using a potassium permanganate (KMnO₄) stain, which will detect the amine.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the combined fractions under reduced pressure to yield the purified product.

Protocol 2: Trituration to Induce Solidification

Use this protocol when the purified product from chromatography is still an oil.

start Start: Purified, Oily Product dry Dry under High Vacuum (Gentle Heat: 30-40°C) start->dry add_solvent Add Poor Solvent (e.g., n-Hexane or n-Pentane) dry->add_solvent scratch Scratch Flask Surface with Spatula add_solvent->scratch stir Stir Vigorously for 1-12 hours scratch->stir decision_solid Solid Precipitate Formed? stir->decision_solid filter Filter Solid decision_solid->filter Yes fail Failure: Re-evaluate Purity (Consider Chromatography Again) decision_solid->fail No wash Wash with Cold Poor Solvent filter->wash dry_final Dry Solid Under Vacuum wash->dry_final end Final Solid Product dry_final->end

Caption: Workflow for inducing solidification of an oily product via trituration.

References

  • Crystallization method of Boc-amino acid - Eureka | Patsnap.
  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.
  • BOC Protection and Deprotection - J&K Scientific LLC.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem.
  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PubMed Central. Available at: [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Tackling Process Impurities in Drug Development - SpiroChem. Available at: [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]

  • Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams - PMC - NIH. Available at: [Link]

  • Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2) - PubChemLite. Available at: [Link]

  • This compound | C13H24N2O2 | CID 22291243 - PubChem. Available at: [Link]

  • Amine Boc protection-Mechanism and Reaction Setup - YouTube. Available at: [Link]

  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones - MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Boc-2,6-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Boc-2,6-diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common side reactions and provide field-proven insights to ensure the integrity of your experimental outcomes.

Introduction

The 2,6-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure that can enhance binding affinity and selectivity for biological targets. The selective protection of one of the amine functionalities, typically with a tert-butyloxycarbonyl (Boc) group, is a critical step in the elaboration of this core into more complex drug candidates. While seemingly straightforward, the synthesis of 6-Boc-2,6-diazaspiro[4.5]decane can be complicated by several side reactions. This guide provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction is yielding a significant amount of the di-protected product, 2,6-di-Boc-2,6-diazaspiro[4.5]decane. How can I improve the selectivity for the mono-protected product?

Root Cause Analysis: The formation of the di-Boc protected species arises from the reaction of both the primary and secondary amines of the diazaspiro[4.5]decane core with the Boc-anhydride ((Boc)₂O). This lack of selectivity is often a result of reaction conditions that do not sufficiently differentiate the nucleophilicity of the two nitrogen atoms.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of (Boc)₂O. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will drive the reaction towards di-protection.

  • Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity. The activation energy for the reaction at the less hindered secondary amine is lower than that for the more hindered tertiary amine that would be formed in the second protection step. Performing the reaction at 0 °C or even lower can significantly favor mono-protection.

  • Solvent Selection: The choice of solvent can influence the relative reactivity of the two amines. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Experimenting with solvent polarity may be beneficial.

  • Slow Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, a slow, dropwise addition of a solution of (Boc)₂O in the reaction solvent can maintain a low concentration of the protecting agent, thereby favoring the more reactive amine and minimizing over-reaction.

Experimental Protocol for Selective Mono-Boc Protection:

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Aprotic, good solubility for reactants.
Temperature 0 °C to room temperatureLower temperature enhances selectivity.
(Boc)₂O Equiv. 1.05 - 1.1Minimizes di-protection.
Base Triethylamine (TEA) or DIPEAScavenges the acid byproduct.
Addition Slow, dropwiseMaintains low (Boc)₂O concentration.
FAQ 2: I am observing an unknown impurity with a mass corresponding to a urea-type byproduct. What is the cause and how can I prevent it?

Root Cause Analysis: Urea formation can occur if the Boc-protected amine reacts with an isocyanate intermediate. Isocyanates can be generated from the decomposition of Boc-anhydride, particularly at elevated temperatures, or from side reactions involving the amine and trace impurities like phosgene derivatives if the starting materials are not pure.

Troubleshooting Protocol:

  • Ensure High-Purity Reagents: Use freshly opened or properly stored (Boc)₂O and high-purity solvents to minimize potential contaminants.

  • Maintain Low Reaction Temperatures: As with improving selectivity, keeping the reaction temperature low (0 °C to room temperature) will minimize the decomposition of (Boc)₂O to isocyanate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

Diagram: Main Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Di-protection cluster_side2 Side Reaction 2: Urea Formation A 2,6-Diazaspiro[4.5]decane B 6-Boc-2,6-diazaspiro[4.5]decane (Desired Product) A->B 1. (Boc)₂O (1.1 eq) 2. Base, 0°C to RT D 6-Boc-2,6-diazaspiro[4.5]decane C (Boc)₂O E 2,6-di-Boc-2,6-diazaspiro[4.5]decane (Side Product) D->E Excess (Boc)₂O Higher Temp. F Excess (Boc)₂O G Boc-Protected Amine I Urea Byproduct G->I H Isocyanate Intermediate H->I J (Boc)₂O Decomposition J->H High Temp. G cluster_main Desired Reductive Amination cluster_side Over-alkylation Side Reaction A Primary Amine C Iminium Ion A->C + Ketone, H⁺ B Ketone D Secondary Amine (Desired Product) C->D [H] E Secondary Amine G Iminium Ion E->G + Ketone, H⁺ F Ketone H Tertiary Amine (Side Product) G->H [H]

Caption: Competing pathways in reductive amination leading to the desired product or over-alkylation.

References

  • Myers, A. Chem 115. C-N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Org Biomol Chem. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. Available at: [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]

  • Wordpress. Reductive Amination. Available at: [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. Available at: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • PubChem. 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • PubMed. Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Available at: [Link]

  • ResearchGate. Synthesis of 6- oxa -Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c ]oxepines and Formal 1,2-Oxygen Migration. Available at: [Link]

Overcoming solubility issues with tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Welcome to the technical support guide for This compound . This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during its use. By understanding the physicochemical properties of this versatile building block, you can optimize your reaction conditions and ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What is the general solubility profile of this compound?

A1: As a Boc-protected amine, this compound generally exhibits good solubility in a range of common organic solvents.[1] The lipophilic nature of the tert-butyl group and the spirocyclic core enhances solubility in nonpolar and polar aprotic solvents. However, the presence of the free secondary amine introduces polarity and a site for hydrogen bonding, which can lead to poor solubility in completely nonpolar solvents and aqueous media without pH adjustment.

Q2: I'm having trouble dissolving the reagent in dichloromethane (DCM). Is this normal?

A2: While many Boc-protected amines are soluble in DCM, issues can arise depending on the purity of the compound and the solvent. The rigid spirocyclic structure and potential for intermolecular hydrogen bonding via the free -NH group can lead to a stable crystal lattice, making dissolution slow. If your compound appears insoluble, it may be "brick dust-like," requiring more polar solvents or additives.

Q3: Can I heat the mixture to force dissolution?

A3: Gentle warming (e.g., to 35-40°C) can be effective. However, prolonged heating at high temperatures should be avoided. The Boc (tert-butyloxycarbonyl) protecting group is known for its acid lability and can also be sensitive to strong thermal stress, which could lead to degradation.[2][3]

Q4: How does pH affect the solubility of this compound, particularly in aqueous or protic solvents?

A4: The pH is a critical factor. The compound contains a free secondary amine, which is basic. In neutral or basic aqueous media, the compound exists as the neutral "free base" and is expected to have very low water solubility. Under acidic conditions (pH < pKa of the secondary amine), the amine will be protonated to form an ammonium salt. This salt form is significantly more polar and, therefore, more soluble in water and other protic solvents. This principle is a common and effective method for enhancing the solubility of basic compounds.[4][5]

Q5: My compound seems to be "oiling out" or forming a separate liquid phase instead of dissolving. What does this mean?

A5: "Oiling out" typically occurs when a compound is sparingly soluble in a solvent system at a given temperature. Instead of forming a true solution, it forms a supersaturated, non-crystalline liquid phase. This can sometimes be resolved by adding a co-solvent in which the compound is highly soluble (e.g., a small amount of DMF or DMSO) or by changing the solvent system entirely.

Section 2: Troubleshooting Guide & Experimental Protocols

This guide provides step-by-step protocols to address specific solubility challenges.

Problem 1: Poor Solubility in Aprotic Solvents for Amide Coupling

You are attempting an amide coupling reaction and the starting amine does not fully dissolve in your chosen solvent (e.g., DCM, THF, ACN).

Amide coupling reactions are sensitive to reaction conditions, and poor solubility can hinder the reaction rate and lead to low yields.[6] The issue often stems from a mismatch between the polarity of the solvent and the crystalline nature of the diamine.

  • Initial Screening: Test solubility in a panel of common solvents. Use a small, fixed amount (e.g., 2-5 mg) and add the solvent dropwise up to a target concentration (e.g., 0.1 M).

  • Observe & Record: Visually inspect for complete dissolution at room temperature.[1]

  • Introduce a Co-solvent: If solubility is poor in the desired primary solvent (e.g., DCM), add a highly polar, water-miscible co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) dropwise.[4][7] Often, only 5-10% (v/v) is needed to achieve full dissolution.

  • Gentle Warming: If a co-solvent is not sufficient or desirable, gently warm the mixture to 35-40°C with stirring. Do not exceed 50°C.

  • Run the Reaction: Even if the substrate is not fully dissolved, the reaction can sometimes proceed. As the starting material reacts, it is consumed, and more will dissolve according to Le Chatelier's principle. This is particularly true if the product is more soluble than the starting material.[8]

Solvent SystemUse Case & RationaleNotes
DCM / DMF (9:1) General purpose couplings. DCM is easy to remove, while DMF aids in dissolving polar starting materials and coupling reagents like HATU.Ensure anhydrous conditions. DMF can be difficult to remove during workup.
DMF For very poorly soluble starting materials or when using phosphonium/aminium coupling reagents (e.g., PyBOP, HATU).[9]High boiling point. Requires high-vacuum removal.
Acetonitrile (ACN) Good alternative to DCM, particularly for cleaner workups.May not be as effective for highly nonpolar or polar extremes.
THF Useful for specific applications, but generally less effective at solubilizing polar reagents than DMF or ACN.Must be anhydrous and free of peroxides.
Problem 2: Insolubility in Aqueous or Protic Media

You need to perform a reaction in a protic solvent (water, methanol, ethanol) or require an aqueous workup, but the compound precipitates.

The molecule's low water solubility is due to its largely nonpolar, organic structure. The key to aqueous solubility is protonating the basic secondary amine to form a polar, water-soluble salt.[5]

  • Suspend the Compound: Suspend the this compound in the desired aqueous or protic solvent (e.g., water, ethanol, or a mixture).

  • Prepare Acid Solution: Prepare a dilute solution of a strong acid, such as 1 M Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA).

  • Stoichiometric Acid Addition: Slowly add the acid solution dropwise to the suspension while stirring vigorously. Add approximately 1.0 to 1.1 molar equivalents of acid relative to the diamine.

  • Monitor Dissolution: Continue stirring. As the amine is protonated and forms the corresponding salt, the solid should dissolve to form a clear solution.

  • Final pH Check: Check the pH of the resulting solution to ensure it is acidic. This confirms that the amine is in its protonated, soluble state. This stock solution can now be used for subsequent reactions or dilutions.

Section 3: Physicochemical Data Reference

Understanding the fundamental properties of the molecule is key to predicting its behavior.

PropertyPredicted ValueSignificance for Solubility
Molecular Formula C₁₃H₂₄N₂O₂[10]Provides the basis for molecular weight and elemental composition.
Molecular Weight 240.34 g/mol [10]Essential for all stoichiometric calculations.
XLogP3 1.5[10][11]This positive value indicates a moderate degree of lipophilicity (preference for nonpolar environments), consistent with good solubility in organic solvents but poor solubility in water.
Predicted pKa ~9.5 - 10.5This value is for the conjugate acid (R₂NH₂⁺). It indicates the secondary amine is moderately basic. To achieve >99% protonation and ensure aqueous solubility, the solution pH should be at least 2 units below this value (i.e., pH < 7.5-8.5). Computational methods are often used to estimate pKa values for complex amines.[12][13][14]

Section 4: Visualized Workflows and Concepts

Systematic Solubility Testing Workflow

This diagram outlines a logical approach to determining the optimal solvent system for your experiment.

G cluster_0 Start Start with Compound SelectSolvent Select Primary Solvent (e.g., DCM, ACN, THF) Start->SelectSolvent TestSolubility Test Solubility (e.g., 5 mg in 0.5 mL) SelectSolvent->TestSolubility Soluble Proceed with Experiment TestSolubility->Soluble Yes NotSoluble Insoluble or Poorly Soluble TestSolubility->NotSoluble No GentleHeat Apply Gentle Heat (35-40°C) NotSoluble->GentleHeat TryCoSolvent Add Co-Solvent (1-10% DMF or DMSO) TryCoSolvent->Soluble Soluble ChangeSolvent Select New Primary Solvent (e.g., DMF) TryCoSolvent->ChangeSolvent Insoluble GentleHeat->Soluble Soluble GentleHeat->TryCoSolvent Insoluble ChangeSolvent->TestSolubility

Caption: A decision-making workflow for troubleshooting solubility in organic solvents.

Concept of pH-Dependent Aqueous Solubility

This diagram illustrates how pH adjustment alters the chemical form of the molecule to enhance its solubility in water.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Protonated Form (Salt) R₂NH₂⁺ Cl⁻ FreeBase Free Base Form R₂NH Protonated->FreeBase + OH⁻ (Increase pH) Soluble HIGH Aqueous Solubility Protonated->Soluble FreeBase->Protonated + H⁺ (Decrease pH) Insoluble LOW Aqueous Solubility FreeBase->Insoluble

Caption: Equilibrium between the soluble salt and insoluble free base form.

References

  • IJSDR. (2020). Methods to boost solubility. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

  • Slideshare. (2018). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. PubChem. Retrieved from [Link]

  • HINUS. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Reddit. (2019). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • Reddit. (2023). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

Sources

Preventing byproduct formation in diazaspirocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Diazaspirocycles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Diazaspirocycle Synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds in medicinal chemistry. Our goal is to equip you with the knowledge to anticipate and overcome common synthetic challenges, thereby improving yields, purity, and overall efficiency.

Troubleshooting Guide: Navigating Common Byproduct Formations

The construction of the diazaspirocyclic core, often via cascade or tandem reactions, is an elegant but sometimes challenging endeavor. Below, we address specific issues that can arise, leading to unwanted byproducts and diminished yields.

Q1: My reaction is producing significant amounts of oligomeric byproducts instead of the desired diazaspirocycle. What is causing this and how can I fix it?

Root Cause Analysis:

Oligomerization is a frequent issue in reactions that proceed through intermediates capable of intermolecular reactions.[1][2] In the context of diazaspirocycle synthesis, particularly those involving aza-Michael additions, the partially cyclized intermediates can react with remaining starting materials or other intermediates instead of undergoing the final intramolecular ring closure. This is often exacerbated by slow cyclization kinetics or unfavorable reaction concentrations.

Troubleshooting Protocol:

  • Concentration Optimization:

    • Problem: High concentrations of starting materials can favor intermolecular reactions leading to oligomers.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of one or more reactants to the reaction mixture over an extended period. This maintains a low instantaneous concentration of reactive intermediates, favoring the intramolecular cyclization.

    • Experimental Protocol:

      • Set up the reaction with your solvent and one of the key reactants (e.g., the diamine).

      • Dissolve the second reactant (e.g., the Michael acceptor) in a compatible solvent.

      • Using a syringe pump, add the second reactant's solution to the reaction vessel over several hours (e.g., 4-8 hours).

      • Monitor the reaction progress by TLC or LC-MS to determine the optimal addition rate and overall reaction time.

  • Temperature Adjustment:

    • Problem: The activation energy for the desired intramolecular cyclization may be higher than that for intermolecular oligomerization.

    • Solution: Systematically screen a range of temperatures. Lowering the temperature can sometimes slow down the undesired intermolecular reactions more significantly than the desired intramolecular step, improving the product-to-byproduct ratio.[3] Conversely, in some cases, increasing the temperature may be necessary to overcome the activation barrier for the final ring closure.[4]

    • Actionable Step: Run small-scale parallel reactions at temperatures ranging from -20°C to the reflux temperature of your solvent to identify the optimal condition.

  • Catalyst and Solvent Screening:

    • Problem: The choice of catalyst and solvent can significantly influence the reaction pathway.[3][5]

    • Solution: Experiment with different catalysts (e.g., Lewis acids, Brønsted acids, or bases) and solvents of varying polarities. For instance, a switch from a polar aprotic to a nonpolar solvent might alter the transition state's conformation, favoring cyclization.[3] In a cesium carbonate-catalyzed aza-Michael addition, THF was found to be a more suitable solvent than others like methanol or toluene.[6]

Data Summary for Oligomerization Troubleshooting:

ParameterCondition A (High Oligomers)Condition B (Optimized)Expected Outcome
Concentration 0.5 M0.05 M (via slow addition)Reduced intermolecular reactions
Temperature Room Temperature0 °C or 60 °C (system dependent)Favoring desired cyclization kinetics
Solvent AcetonitrileToluene or DichloromethaneAltered transition state stability
Q2: I am observing the formation of a retro-aza-Michael byproduct. How can I suppress this decomposition pathway?

Root Cause Analysis:

The aza-Michael reaction can be reversible, particularly under certain conditions.[7] The retro-aza-Michael reaction involves the fragmentation of the β-amino carbonyl moiety back to the starting amine and α,β-unsaturated compound. This is often promoted by elevated temperatures and the presence of a base that can facilitate the elimination.

Troubleshooting Protocol:

  • Temperature Control:

    • Problem: High temperatures can provide the energy needed to overcome the barrier for the retro-reaction.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.[8]

  • pH and Catalyst Choice:

    • Problem: The presence of a strong base can deprotonate the α-carbon, initiating the elimination.

    • Solution: If a base is required, use a milder, non-nucleophilic base. In some cases, a Lewis acid catalyst might be more effective in promoting the forward reaction without inducing the retro pathway.

  • Reaction Time Management:

    • Problem: Even under optimal conditions, prolonged exposure to the reaction environment can lead to product degradation.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the formation of the desired product plateaus to prevent subsequent decomposition.[8]

Visualizing the Aza-Michael Equilibrium:

G Reactants Amine + Michael Acceptor Intermediate Aza-Michael Adduct Reactants->Intermediate Aza-Michael Addition Intermediate->Reactants Retro-Aza-Michael Product Diazaspirocycle Intermediate->Product Intramolecular Cyclization G Start Starting Material (Two Protected Amines: PG1, PG2) Step1 Selective Deprotection of PG1 Start->Step1 Step2 First Reaction (e.g., Aza-Michael Addition) Step1->Step2 Step3 Selective Deprotection of PG2 Step2->Step3 Step4 Second Reaction (e.g., Intramolecular Cyclization) Step3->Step4 End Final Diazaspirocycle Step4->End

Caption: Stepwise synthesis using orthogonal protecting groups.

Q5: My desired product appears to be decomposing during workup or purification. What precautions should I take?

Answer:

Product instability can be a significant hurdle. [5]

  • Mild Workup Conditions: Avoid harsh acidic or basic conditions during the aqueous workup. Use buffered solutions if necessary to maintain a neutral pH.

  • Temperature During Purification: Perform column chromatography at room temperature or in a cold room if the compound is thermally labile.

  • Inert Atmosphere: If your diazaspirocycle is sensitive to oxidation, conduct the purification and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).

  • Analysis of Crude Mixture: Before attempting purification, analyze the crude reaction mixture by NMR or LC-MS to confirm that the desired product has formed and to get an idea of the impurity profile. This can help you choose the most appropriate purification strategy.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - DAU.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry - Selvita.
  • Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions - Benchchem.
  • Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions | Request PDF - ResearchG
  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malon
  • How does reaction time impact synthetic product purity and yield? - Biotage.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem.
  • Investigation of porphyrin-forming reactions. Part 1. Pyrrole + aldehyde oligomerization in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Investigation of Porphyrin-Forming Reactions. Part 1.
  • Effect of Temperature on the Purity and Yield of Aspirin - AWS.

Sources

Technical Support Center: Synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for the synthesis of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this valuable spirocyclic building block. The unique three-dimensional structure of spirocycles makes them increasingly important in medicinal chemistry.[1] This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Issues

Q1: My initial spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in some acid-catalyzed cyclizations, solvents like dichloromethane may favor the desired intramolecular reaction, while others like THF could promote side reactions.[2] It is crucial to ensure that the reaction conditions are optimized for your specific substrate.

  • Side Reactions: Competing intermolecular reactions, elimination, or rearrangement of intermediates are common culprits for low yields.[2] Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure that all reagents are of high purity and are properly dried, as moisture can quench catalysts or participate in unwanted side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: Conduct small-scale trials with a range of solvents of varying polarities.

  • Optimize Temperature: Systematically vary the reaction temperature. Sometimes, a lower temperature over a longer period can minimize side product formation.

  • Check Reagent Stoichiometry: Ensure the correct molar ratios of your reactants and catalysts are being used. An excess of one reagent may lead to undesired byproducts.

Q2: I'm performing a reductive amination to form the spirocycle, but the reaction is sluggish or incomplete. What can I do?

A2: Reductive amination is a cornerstone reaction for amine synthesis, but its success hinges on the careful balance of imine formation and reduction.[3][4]

  • pH Control: The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5), which facilitate the dehydration step.[5] However, if the pH is too low, the amine starting material will be protonated and non-nucleophilic.

  • Choice of Reducing Agent: The choice of reducing agent is paramount. Milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the iminium ion without significantly reducing the starting aldehyde or ketone.[4][5][6][7] Stronger reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl starting material before imine formation occurs.[6]

  • Water Removal: The formation of the imine intermediate generates water. In some cases, the removal of this water using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation can drive the equilibrium towards the imine and improve the overall reaction rate.

Troubleshooting Workflow for Reductive Amination:

G start Low Yield in Reductive Amination check_pH Check Reaction pH start->check_pH adjust_pH Adjust pH to 4-5 with Acetic Acid check_pH->adjust_pH pH not optimal check_reductant Evaluate Reducing Agent check_pH->check_reductant pH is optimal monitor_TLC Monitor by TLC adjust_pH->monitor_TLC use_STAB Switch to NaBH(OAc)3 (STAB) check_reductant->use_STAB Using NaBH4 add_dehydrating_agent Add Molecular Sieves check_reductant->add_dehydrating_agent Using STAB/NaBH3CN use_STAB->monitor_TLC add_dehydrating_agent->monitor_TLC workup Proceed to Workup monitor_TLC->workup Reaction Complete G cluster_0 Reductive Amination A tert-Butyl 4-oxo-1-piperidinecarboxylate C Intermediate Imine A->C + B reagents1 + NaBH(OAc)3 + Acetic Acid in DCE A->reagents1 B Aminoacetaldehyde dimethyl acetal B->reagents1 D This compound C->D Reduction reagents2 Acidic workup (e.g., HCl) C->reagents2 reagents1->C reagents2->D

Sources

Technical Support Center: Navigating the Stability of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. As a key building block in contemporary drug discovery, the nuanced stability of this spirocyclic diamine under various reaction conditions is critical to successful synthetic campaigns. This guide is designed to provide researchers, medicinal chemists, and process scientists with practical, in-depth insights into the stability of its tert-butyloxycarbonyl (Boc) protecting group. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experimental data.

Troubleshooting Guide: Stability and Reactivity Issues

This section addresses specific experimental challenges you may encounter when working with this compound.

Issue 1: Incomplete or Slow Boc Deprotection Under Acidic Conditions

Question: I am attempting to deprotect this compound using standard acidic conditions (e.g., TFA in DCM), but the reaction is sluggish, or I'm seeing a significant amount of starting material remaining even after extended reaction times. What is causing this and how can I resolve it?

Answer:

Incomplete deprotection of the Boc group is a common issue that can often be traced back to insufficient acid strength or concentration, the presence of adventitious water, or suboptimal temperature. The stability of the Boc group is highly dependent on the acidic environment.

Causality Explained:

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine.[1][2] If the acid is not strong enough or if its effective concentration is lowered (for example, by reaction with a basic solvent or impurities), the initial protonation step will be slow, leading to an incomplete reaction. The presence of the second basic nitrogen in the spirocyclic core can also consume some of the acid, forming a salt and reducing the amount of acid available for deprotection.

Troubleshooting Steps & Solutions:

  • Increase Acid Concentration: For reactions in dichloromethane (DCM), a common starting point is 20-50% trifluoroacetic acid (TFA) by volume.[3] If the reaction is slow, gradually increasing the TFA concentration can enhance the rate of cleavage.

  • Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a highly effective alternative to TFA/DCM and can often drive the deprotection to completion more efficiently.[3]

  • Ensure Anhydrous Conditions: While some protocols tolerate small amounts of water, excess water can hydrolyze the tert-butyl cation to tert-butanol, which can sometimes interfere with the reaction equilibrium. Using anhydrous solvents and reagents is recommended for consistent results.

  • Elevate the Temperature: Most Boc deprotections are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or slightly above (e.g., 30-40 °C) can increase the reaction rate. However, this should be done cautiously as higher temperatures can promote side reactions.

  • Monitor the Reaction Closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged exposure to strong acid.

Issue 2: Formation of Unexpected Byproducts During Acidic Deprotection

Question: During the acidic deprotection of my this compound derivative, I am observing the formation of an unknown impurity with a higher molecular weight. What could this be and how can I prevent it?

Answer:

The formation of higher molecular weight byproducts during acidic Boc deprotection is often due to the reaction of the liberated tert-butyl cation with nucleophilic sites on your molecule of interest or other species in the reaction mixture.

Causality Explained:

The deprotection of the Boc group generates a tert-butyl cation, a reactive electrophile.[4] If your substrate contains nucleophilic functional groups (e.g., electron-rich aromatic rings, indoles, or even the newly formed free amine), it can be susceptible to alkylation by this cation, leading to the formation of a tert-butylated byproduct.

Preventative Measures:

  • Use a Cation Scavenger: The most effective way to prevent tert-butylation is to add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These molecules are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation. A typical protocol would involve the use of a TFA/DCM/scavenger cocktail.

  • Lower the Reaction Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of the competing alkylation reaction.

  • Optimize Reaction Time: Do not let the reaction run for an extended period after the deprotection is complete, as this increases the likelihood of side reactions.

Issue 3: Unexpected Lability of the Boc Group Under Non-Acidic Conditions

Question: I am performing a reaction under what I believed to be neutral or basic conditions, yet I am observing partial or complete loss of the Boc group from my this compound. Why is this happening?

Answer:

While the Boc group is generally considered stable to basic conditions, it can be labile under certain circumstances, particularly at elevated temperatures or in the presence of specific reagents.

Causality Explained:

  • Thermal Instability: At temperatures exceeding 100-120 °C, the Boc group can undergo thermolytic cleavage.[5] This is a consideration in reactions that require high temperatures, such as some cross-coupling reactions or when using high-boiling point solvents like DMF or DMSO.

  • Lewis Acid Catalysis: Some reagents that are not Brønsted acids can still act as Lewis acids and catalyze the cleavage of the Boc group. For example, salts like ZnBr₂ can facilitate Boc removal.[2] Be mindful of any metal salts used in your reaction.

  • Strongly Basic Conditions: While resistant to common bases like triethylamine or potassium carbonate at room temperature, very strong bases or prolonged heating with moderately strong bases may lead to slow hydrolysis of the carbamate.

Troubleshooting and Avoidance:

  • Temperature Control: If possible, keep reaction temperatures below 100 °C. If higher temperatures are necessary, consider using a more thermally stable protecting group.

  • Reagent Compatibility: Carefully consider all reagents in your reaction mixture. If you suspect a metal salt is causing the issue, explore alternative catalysts or conditions.

  • Reaction Time: Minimize reaction times at elevated temperatures to reduce the extent of thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to common basic conditions used for alkylation or acylation of the unprotected secondary amine?

A1: Yes, the Boc group on this compound is generally stable to a wide range of basic conditions commonly employed for the functionalization of the unprotected secondary amine. This includes reactions with alkyl halides or acyl chlorides in the presence of non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile, DMF, or DCM at room to moderate temperatures.[6]

Q2: Can I perform a reaction on another part of the molecule that requires a strong nucleophile without affecting the Boc group?

A2: In most cases, yes. The Boc group is resistant to many nucleophiles, including organometallics like Grignard reagents and organolithiums at low temperatures, as well as hydrides like sodium borohydride. However, very harsh conditions or highly reactive nucleophiles could potentially interact with the carbonyl of the carbamate. It is always advisable to run a small-scale test reaction to confirm the stability of the Boc group under your specific conditions.

Q3: What are the recommended conditions for the complete and clean removal of the Boc group?

A3: For reliable and clean deprotection, we recommend the following conditions, in order of preference:

  • 4M HCl in 1,4-Dioxane: This is a very effective and clean method. The reaction is typically complete within 1-2 hours at room temperature. The product is usually isolated as the hydrochloride salt.

  • 20-50% TFA in DCM: This is also a very common and effective method. Reactions are usually fast (30 minutes to 2 hours) at room temperature. It is advisable to include a cation scavenger like triethylsilane if your molecule has other nucleophilic sites.

  • Aqueous Phosphoric Acid: For substrates that are sensitive to very strong acids, an 85% aqueous solution of phosphoric acid can be a milder alternative.[4]

Q4: How does the presence of the second nitrogen atom in the spirocycle affect the stability of the Boc group?

A4: The second nitrogen atom is a secondary amine and is therefore basic. In acidic deprotection conditions, this nitrogen will be protonated to form an ammonium salt. This has two main consequences:

  • It increases the overall polarity and may affect the solubility of the starting material and product.

  • It consumes one equivalent of acid. Therefore, it is important to use a sufficient excess of acid to ensure that there is enough to both protonate the free amine and catalyze the cleavage of the Boc group.

Under basic conditions, the free amine can act as an internal base, but it is generally not strong enough to cause intramolecular cleavage of the Boc group under normal conditions.

Data Summaries

Table 1: Recommended Conditions for Acidic Deprotection
ReagentSolventTypical ConcentrationTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to RT30 min - 2 hAdd a cation scavenger for sensitive substrates.
Hydrogen Chloride (HCl)1,4-Dioxane4 MRT1 - 2 hProduct is isolated as the HCl salt.
Phosphoric AcidWater/Organic Co-solvent85% aqueousRT to 50 °C2 - 12 hMilder conditions, suitable for acid-sensitive substrates.[4]
Table 2: Stability Under Common Basic/Nucleophilic Conditions
Reagent/ConditionStability of Boc GroupTypical Use Case
Triethylamine (TEA), DIPEAStableAcylation, Alkylation
K₂CO₃, Cs₂CO₃StableAlkylation, Arylation
NaOH, KOH (aq., RT)Generally StableWork-up/Extraction
NaBH₄StableReduction of other functional groups
High Temperature (>120 °C)Potential for CleavageHigh-temperature reactions

Experimental Protocols & Visualizations

Protocol 1: Standard Acidic Deprotection with HCl/Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of methanol or dichloromethane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 2,6-diazaspiro[4.5]decane dihydrochloride salt.

  • The crude salt can often be used directly in the next step or can be purified by trituration with diethyl ether or recrystallization.

Protocol 2: Alkylation of the Free Amine Under Basic Conditions
  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight or heat to 50-60 °C if the reaction is slow.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the inorganic base and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel.

Reaction Mechanisms and Workflow

G cluster_acid Acidic Deprotection Mechanism cluster_base Stability Under Basic Conditions A_start Boc-Protected Amine A_proton Protonated Carbamate A_start->A_proton + H+ A_carbocation tert-Butyl Cation + Carbamic Acid A_proton->A_carbocation Cleavage A_final Free Amine + CO2 + Isobutylene A_carbocation->A_final Decarboxylation B_start Boc-Protected Amine B_no_reaction No Reaction (Stable) B_start->B_no_reaction + Base (e.g., TEA, K2CO3) at Room Temperature

Caption: Mechanisms of acidic deprotection and stability under basic conditions.

G cluster_workflow General Experimental Workflow start Start with This compound reaction_choice Choose Reaction Type start->reaction_choice deprotection Acidic Deprotection (e.g., HCl/Dioxane) reaction_choice->deprotection Remove Boc functionalization Functionalization of Free Amine (e.g., Alkylation with K2CO3) reaction_choice->functionalization Keep Boc deprotection_product 2,6-Diazaspiro[4.5]decane Salt deprotection->deprotection_product functionalization_product N-Substituted Boc-Protected Product functionalization->functionalization_product

Caption: General workflow for using the spirocyclic diamine.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • 2,6-Diazaspiro[3.3]heptanes - Supporting Information. Available from: [Link]

  • PubChemLite. tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). Available from: [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(15), 3350–3353. Available from: [Link]

  • PubChem. Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. Available from: [Link]

  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Du, Y.-D., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. The Journal of Organic Chemistry. Available from: [Link]

  • Du, Y.-D., et al. (2024). Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of 2,6-Diazaspiro[4.5]decane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the enantioselective analysis of 2,6-diazaspiro[4.5]decane. This guide is designed for researchers, analytical chemists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this important spirocyclic diamine. As a molecule with two secondary amine functionalities and a rigid spirocyclic core, 2,6-diazaspiro[4.5]decane presents unique challenges and opportunities in chiral method development.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may encounter during your experiments. The advice herein is grounded in established chromatographic principles and field-proven strategies for chiral separations of basic compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My 2,6-diazaspiro[4.5]decane enantiomers are co-eluting or showing very poor resolution (Rs < 1.0) on a polysaccharide-based chiral stationary phase (CSP). What are the immediate steps to improve separation?

A1: Co-elution or poor resolution is a common starting point in chiral method development. For a basic compound like 2,6-diazaspiro[4.5]decane, the issue often lies with secondary interactions with the stationary phase or suboptimal mobile phase conditions.

Immediate Troubleshooting Steps:

  • Introduce a Basic Additive: The two secondary amine groups in 2,6-diazaspiro[4.5]decane can interact strongly with residual acidic silanols on the silica support of the CSP, leading to peak tailing and poor resolution. The addition of a small amount of a basic modifier to the mobile phase is critical.

    • For Normal Phase (NP) HPLC: Add 0.1% to 0.5% diethylamine (DEA) or butylamine to your mobile phase (e.g., hexane/isopropanol). This will compete for the active sites on the stationary phase, improving peak shape and often enhancing chiral recognition.[1][2]

    • For Supercritical Fluid Chromatography (SFC): A basic additive is also crucial. Isopropylamine or diethylamine at concentrations of 0.1% to 1% in the co-solvent (typically methanol or ethanol) is highly effective.

  • Optimize the Mobile Phase Composition: The strength of the polar modifier in the mobile phase directly influences retention and selectivity.

    • If peaks are eluting too quickly (low k'): Decrease the percentage of the polar component (e.g., isopropanol in NP-HPLC or methanol in SFC). This increases the interaction time with the CSP, which can improve resolution.

    • If retention times are excessively long: Increase the percentage of the polar modifier to reduce retention. However, be aware that this can sometimes decrease resolution. A systematic evaluation of the modifier percentage is recommended.

  • Lower the Temperature: In many chiral separations, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. If your system has a column thermostat, try reducing the temperature to 10-15°C.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, thereby improving resolution. This does, however, come at the cost of longer analysis times.

Q2: I'm observing significant peak tailing for both enantiomers, even after adding a basic modifier. What could be the cause and how can I fix it?

A2: Peak tailing for basic analytes is a persistent challenge. While a basic additive is the first line of defense, other factors can contribute to this issue.

Troubleshooting Peak Tailing:

  • Insufficient Additive Concentration: The standard 0.1% concentration of DEA might not be enough to fully passivate the column, especially with a new column or one that has been used with acidic modifiers previously. Try incrementally increasing the DEA concentration up to 0.5%.

  • "Additive Memory Effect": If the column was previously used with an acidic modifier (like trifluoroacetic acid), residual acid can be adsorbed onto the stationary phase, neutralizing your basic additive.[3] It may take a significant time and volume of the new mobile phase to fully flush the column. Consider dedicating a column specifically for basic compounds or performing a rigorous column flush with a strong, intermediate solvent before switching to your basic method.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.[4] Reduce the injection volume or dilute your sample and reinject.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the mobile phase. Dissolving 2,6-diazaspiro[4.5]decane in a solvent much stronger than the mobile phase can cause peak distortion.

Q3: I have achieved baseline separation, but my analysis time is too long for high-throughput screening. How can I speed up the analysis without sacrificing resolution?

A3: This is a classic optimization problem. Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for faster separations.

Strategies for Reducing Analysis Time:

  • Switch to SFC: SFC is inherently faster than HPLC due to the low viscosity and high diffusivity of supercritical CO2.[4] This allows for the use of higher flow rates and faster column equilibration, significantly reducing run times often by a factor of 3 to 5.[4]

  • Use a Shorter Column or Smaller Particle Size: If staying with HPLC, switching from a 250 mm column to a 150 mm or 100 mm column will proportionally reduce the analysis time. Moving to a column packed with smaller particles (e.g., 3 µm or sub-2 µm) can also increase efficiency and allow for faster flow rates without a significant loss in resolution.

  • Increase Flow Rate: As a simple first step, incrementally increase the flow rate. You will likely see a decrease in resolution, but it may still be within an acceptable range (Rs > 1.5) for your application.

  • Increase Temperature: In contrast to the advice for improving resolution, increasing the temperature will decrease retention time. This often comes at the expense of resolution, so a careful balance must be found.

Frequently Asked Questions (FAQs)

This section covers broader, more strategic questions that arise during the method development process for 2,6-diazaspiro[4.5]decane.

Q1: Which chiral separation mode is best to start with for 2,6-diazaspiro[4.5]decane: HPLC or SFC?

A1: For a compound like 2,6-diazaspiro[4.5]decane, Supercritical Fluid Chromatography (SFC) is often the preferred starting point.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Speed High throughput due to low viscosity mobile phase allowing for high flow rates and rapid equilibration.[4]Generally slower analysis times compared to SFC.
Solvent Usage "Greener" technique, using CO2 as the primary mobile phase, reducing organic solvent consumption.Can require large volumes of organic solvents, especially in normal phase.
Selectivity Often provides different and sometimes superior chiral selectivity compared to HPLC.A well-established technique with a wide variety of available columns and mobile phases.
Peak Shape for Bases Generally provides excellent peak shapes for basic compounds.Can be challenging for basic compounds, often requiring significant method optimization with additives.

While HPLC is a robust technique, the inherent advantages of SFC in terms of speed, reduced solvent waste, and excellent performance with basic compounds make it a highly efficient choice for screening and optimizing the separation of 2,6-diazaspiro[4.5]decane enantiomers.

Q2: What type of chiral stationary phase (CSP) should I select for 2,6-diazaspiro[4.5]decane?

A2: Polysaccharide-based CSPs are the most versatile and successful for a wide range of chiral compounds, including basic amines. [5] A systematic screening approach is recommended.

Recommended CSP Screening Strategy:

Start with a small set of columns with complementary chiral selectors. A good starting point would be:

  • An Amylose-based CSP: Such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector.

  • A Cellulose-based CSP: Such as one with a cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(4-methylbenzoate) selector.

These two types of phases often exhibit different selectivities, and screening them will maximize the chances of finding a successful separation quickly.[2]

Q3: Is derivatization a viable option for separating the enantiomers of 2,6-diazaspiro[4.5]decane?

A3: Yes, derivatization is a viable, albeit indirect, approach.[6] This method involves reacting the racemic diamine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column).

When to Consider Derivatization:

  • When direct methods on CSPs fail: If you have screened several CSPs and mobile phases without success, derivatization offers an alternative path to separation.

  • For confirmation of absolute configuration: Derivatization with a known CDA can sometimes aid in determining the absolute configuration of the separated enantiomers.

  • If a chiral column is not available: This method allows for chiral analysis using standard, achiral HPLC systems.

Common Chiral Derivatizing Agents for Amines:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)

  • Chiral Chloroformates

Drawbacks of Derivatization: The process requires an additional reaction step, and care must be taken to ensure the reaction goes to completion and that no racemization occurs during the derivatization process.[6]

Experimental Protocols & Workflows

Protocol 1: Generic SFC Screening for 2,6-Diazaspiro[4.5]decane

This protocol outlines a systematic approach to screen for the optimal CSP and mobile phase conditions using SFC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic 2,6-diazaspiro[4.5]decane in methanol or ethanol to a concentration of 1 mg/mL.

  • Column Selection: Use two polysaccharide-based columns for initial screening (e.g., Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.

  • Initial SFC Conditions:

    • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Isopropylamine (B).

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 220 nm (or as appropriate for the compound).

  • Screening Execution: Run the gradient on both columns.

  • Evaluation:

    • If separation is observed, optimize the method by switching to an isocratic mobile phase composition that provides the best resolution.

    • If no separation is observed, switch the co-solvent to ethanol (with 0.2% Isopropylamine) and repeat the screening process.

Diagrams and Visualizations

Chiral_SFC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Refinement Start Racemic 2,6-diazaspiro[4.5]decane Screen_Cols Screen on Amylose & Cellulose CSPs (e.g., AD-H, OD-H) Start->Screen_Cols Mobile_Phase Mobile Phase: CO2 / MeOH + 0.2% IPA Gradient: 5-40% MeOH Screen_Cols->Mobile_Phase Decision Separation Observed? Screen_Cols->Decision Optimization Switch to Isocratic Optimize % MeOH & Flow Rate Decision->Optimization Yes No_Sep No Separation Decision->No_Sep No Success Optimized Method (Rs > 1.5) Optimization->Success Change_Solvent Change Co-Solvent to EtOH Repeat Screening No_Sep->Change_Solvent Change_Solvent->Screen_Cols Re-screen

Caption: A typical workflow for chiral method development using SFC.

Troubleshooting_Resolution cluster_troubleshooting Troubleshooting Steps Start Poor Resolution (Rs < 1.0) for 2,6-diazaspiro[4.5]decane Step1 Q: Is a basic additive present? A: Add 0.1-0.5% DEA (HPLC) or IPA (SFC) Start->Step1 Step2 Q: Is peak shape good? A: If tailing, increase additive concentration Step1->Step2 Step3 Q: Is retention optimal? A: Decrease % polar modifier to increase retention Step2->Step3 Step4 Q: Is temperature controlled? A: Lower temperature to 10-15°C Step3->Step4 Step5 Q: Is flow rate optimized? A: Decrease flow rate Step4->Step5 Resolved Resolution Improved Step5->Resolved

Caption: A decision tree for troubleshooting poor resolution.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Separation Science. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. slidetodoc.com. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Royal Society of Chemistry. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health. [Link]

  • Enantioselective Synthesis of Spiro[indolizidine-1,3'-oxindoles]. PubMed. [Link]

  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. ResearchGate. [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. [Link]

  • Chiral differentiation. Wiley Analytical Science. [Link]

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI. [Link]

  • Enantioselective synthesis of spiropentanes from hydroxymethylallenes. PubMed. [Link]

Sources

Validation & Comparative

Navigating the Therapeutic Potential of Diaza-spirocyclic Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and three-dimensional complexity is paramount. The 2,6-diazaspiro[4.5]decane framework has emerged as a privileged scaffold, conferring favorable physicochemical properties upon derivative compounds. The strategic incorporation of a tert-butyl carboxylate protecting group at the 6-position provides a versatile synthetic handle, enabling the exploration of a diverse chemical space and a wide array of biological activities. This guide offers a comparative analysis of the biological activities of various derivatives stemming from this core structure, supported by experimental data and detailed protocols for their evaluation.

The Strategic Advantage of the Spirocyclic Core

Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a distinct architectural advantage in drug design. This rigid, three-dimensional topology allows for a more precise orientation of functional groups, facilitating optimal interactions with biological targets. Compared to more flexible aliphatic or aromatic systems, spirocycles can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate scaffold serves as a foundational building block for accessing a multitude of bioactive molecules.

Comparative Biological Activities of Diaza-spiro[4.5]decane Derivatives

While a direct head-to-head comparison of a series of this compound derivatives is not extensively documented in a single study, a broader examination of variously substituted diazaspiro[4.5]decane compounds reveals a remarkable diversity of biological functions. This section will explore several key therapeutic areas where these derivatives have shown promise, presenting available quantitative data to facilitate comparison.

Antifungal Activity: Targeting Chitin Synthase

A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives have been investigated as potential inhibitors of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity. The inhibition of CHS presents a promising and selective antifungal strategy, as this enzyme is absent in mammals.

CompoundTargetIC50 (mM)Antifungal Activity
5h Chitin Synthase0.10Excellent
5b Chitin Synthase0.13Good
5q Chitin Synthase0.15Good
5d Chitin Synthase0.18Good
Polyoxin B (Control) Chitin Synthase0.08Excellent

Data sourced from a study on diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors.

The data indicates that derivative 5h exhibits inhibitory activity comparable to the known chitin synthase inhibitor, Polyoxin B, highlighting the potential of the diazaspiro[4.5]decane scaffold in the development of novel antifungal agents.

Anticancer Activity: EZH2 PROTACs and TYK2/JAK1 Inhibition

The versatility of the diazaspiro[4.5]decane scaffold is further demonstrated in its application in oncology. A 2,8-diazaspiro[4.5]decane linker has been successfully incorporated into a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Enhancer of Zeste Homolog 2 (EZH2), a key protein in cancer development. While specific degradation data for this particular PROTAC was not detailed, the study confirmed its ability to degrade EZH2 and inhibit cancer cell proliferation.

In a separate study, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), enzymes implicated in inflammatory diseases and cancer.

CompoundTargetIC50 (nM)Selectivity vs. JAK2
48 TYK26>23-fold
48 JAK137>23-fold

Data from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[1]

Compound 48 demonstrates potent and selective inhibition of TYK2 and JAK1, suggesting its potential as a therapeutic agent for inflammatory bowel disease and other related conditions.[1]

Central Nervous System Activity: Sigma Receptor Ligands and Muscarinic Agonists

Derivatives of the diazaspiro[4.5]decane scaffold have also been explored for their activity in the central nervous system. For instance, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a high-affinity ligand for the sigma-1 (σ1) receptor, a target for neurodegenerative diseases and cancer imaging.

CompoundTargetKi (nM)
[(18)F]5a Sigma-1 Receptor5.4 ± 0.4

Data from a study on a σ1 receptor radioligand for tumor imaging.

Furthermore, a series of 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as M1 muscarinic agonists, which are of interest for the treatment of cognitive deficits.[2] Compound 6a from this series showed high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in preclinical models.[2]

Experimental Methodologies: A Guide to In Vitro Evaluation

The biological activities of these derivatives are determined through a variety of in vitro assays. Below are detailed protocols for some of the key experimental workflows.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Rate Method)

This protocol is used to determine the half-maximal effective concentration (EC50) of a compound against fungal growth.

  • Preparation of Medicated Media: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve a series of final concentrations. A solvent control plate should also be prepared.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelial growth in the control plate reaches a specified diameter.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • EC50 Determination: Calculate the percentage of inhibition for each concentration relative to the control. Plot the inhibition percentages against the corresponding compound concentrations to determine the EC50 value.

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma-1 receptors, such as guinea pig liver.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[3][4]

Visualizing the Path Forward: Synthesis and Activity

The synthesis of diverse diazaspiro[4.5]decane derivatives from the tert-butyl carboxylate protected core allows for a systematic exploration of structure-activity relationships (SAR).

Caption: General synthetic strategy for diversifying the 2,6-diazaspiro[4.5]decane scaffold.

The experimental workflow for evaluating the biological activity of these derivatives typically follows a tiered approach, from initial screening to more detailed characterization.

Experimental_Workflow cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Secondary Assays & Hit Validation cluster_3 Lead Optimization A Synthesis of Diaza-spiro[4.5]decane Derivatives B High-Throughput Screening (e.g., single concentration inhibition) A->B C Dose-Response Curves (IC50/EC50 Determination) B->C D Selectivity Profiling (against related targets) C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vitro ADME/Tox E->F

Caption: Tiered experimental workflow for the evaluation of novel diaza-spiro[4.5]decane derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate the therapeutic potential of this structural motif in diverse areas, including infectious diseases, oncology, and neuroscience. The inherent three-dimensionality and synthetic tractability of this scaffold make it an attractive platform for future drug discovery efforts. Further exploration of the chemical space around the diazaspiro[4.5]decane core, guided by robust structure-activity relationship studies and detailed biological evaluation, is likely to yield novel clinical candidates with improved efficacy and safety profiles.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21.
  • BenchChem. (n.d.). Application Notes and Protocols for Antifungal Activity Assay of Chitin Synthase Inhibitor 4.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 286.
  • Ke, Y., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. Molecules, 26(9), 2695.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21.
  • Rao, F. V., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Journal of Fungi, 5(3), 82.
  • Ke, Y., et al. (2021). Screening and Application of Chitin Synthase Inhibitors. Molecules, 26(9), 2695.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(10), 1717-1727.
  • Liu, Y., et al. (2022). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Journal of Agricultural and Food Chemistry, 70(51), 16215-16226.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
  • Zwartsen, A., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 124-132.
  • Wang, Y., et al. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 14(3), 524-536.
  • Stevenson, G. W., et al. (2007). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 8(10), 796-807.
  • Rothman, R. B., & Baumann, M. H. (2009). Monoamine reuptake inhibitors: Highlights of recent research developments.
  • Zhang, Y., et al. (2021). Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2. Journal of Medicinal Chemistry, 64(6), 3121-3137.
  • Du, G., et al. (2008). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 29(8), 999-1006.
  • Scott, M. S., et al. (2024). Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. Cell Chemical Biology, 31(1), 100-113.
  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172.
  • PubChem. (n.d.). This compound.
  • Lee, H. J., et al. (2024). Synergistic Effects of Combined PROTAC-based EZH2 Degrader and METTL3 Inhibitor in Burkitt's Lymphoma.
  • Wang, Y., et al. (2023). Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic. Signal Transduction and Targeted Therapy, 8(1), 1-17.
  • Zhang, J., et al. (2023). Chemically induced degradation of PRC2 complex by EZH2-Targeted PROTACs via a Ubiquitin-Proteasome pathway. European Journal of Medicinal Chemistry, 261, 115806.
  • Di Lisa, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143.
  • Leopoldo, M., et al. (2007). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. Bioorganic & Medicinal Chemistry, 15(15), 5146-5157.
  • Ishikawa, T., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361.
  • PubChem. (n.d.). tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate.
  • PubChem. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.
  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate.

Sources

A Comparative Crystallographic Guide to Diazaspiro[4.5]decane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the rigid, three-dimensional architecture of spirocyclic scaffolds offers a compelling strategy to explore novel chemical space and develop drug candidates with improved pharmacological profiles. Among these, the diazaspiro[4.5]decane framework is of particular interest due to its versatile synthetic handles and its presence in a number of biologically active compounds. This guide provides a comparative analysis of the X-ray crystal structures of functionalized diazaspiro[4.5]decane derivatives, offering insights into their conformational preferences and the influence of substitution on their solid-state architecture. While the specific crystal structure of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate remains elusive in publicly accessible databases, this guide leverages the crystallographic data of closely related analogs to provide a valuable comparative framework.

Unveiling the Spirocyclic Core: A Tale of Two Structures

The fundamental rigidity of the spirocyclic core, where two rings share a single carbon atom, imparts a well-defined three-dimensional geometry to molecules. This can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for protein targets. Here, we compare the crystal structures of two diazaspiro derivatives: tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Conformational Analysis: The Dominance of the Chair

In the crystal structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the six-membered cyclohexane ring adopts a classic chair conformation[1]. This low-energy conformation is a hallmark of substituted cyclohexanes and is crucial for minimizing steric strain. The hydantoin ring, in contrast, is nearly planar[1]. This planarity is expected due to the presence of sp2-hybridized carbonyl carbons.

For tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a related spirocyclic system with two five-membered rings, both rings are found in an envelope conformation[2]. This highlights how the ring size within the spirocyclic system dictates the preferred conformation.

The choice of a chair conformation for the six-membered ring in diazaspiro[4.5]decanes has significant implications for the spatial orientation of substituents, which in turn governs their interactions with biological targets.

The Influence of N-Substitution: A Comparative Perspective

The nature of the substituent on the nitrogen atoms of the diazaspiro core plays a pivotal role in the molecule's overall shape, polarity, and potential for intermolecular interactions.

In the case of this compound, the bulky tert-butoxycarbonyl (Boc) protecting group is expected to have a significant steric influence. While its precise crystal structure is not available, we can infer its likely impact by examining related structures. The Boc group is known to influence the conformation of the heterocyclic ring to which it is attached and can participate in crystal packing through weak hydrogen bonds.

In the analyzed structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the nitrogen of the hydantoin ring is substituted with a 4-chlorophenylsulfonyl group[1]. This bulky and electron-withdrawing group significantly influences the electronic properties of the hydantoin ring and participates in intermolecular interactions that stabilize the crystal lattice. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into centrosymmetric dimers[1].

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the two diazaspiro derivatives discussed, providing a quantitative basis for comparison.

Parameter3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione[1]tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate[2]
Molecular Formula C15H17ClN2O4SC12H20N2O3
Crystal System MonoclinicMonoclinic
Space Group P21/cNot specified
a (Å) 10.495 (5)Not specified
b (Å) 6.283 (3)Not specified
c (Å) 19.247 (10)Not specified
β (°) 97.029 (8)Not specified
Volume (ų) 1259.7 (11)Not specified
Key Ring Conformation Cyclohexane: Chair; Hydantoin: PlanarBoth five-membered rings: Envelope
Key Intermolecular Interactions N—H⋯O hydrogen bonds forming centrosymmetric dimersN—H⋯O hydrogen bonds linking molecules into chains

Experimental Protocols: Synthesis and Crystallization

The synthesis of diazaspiro[4.5]decane scaffolds typically involves multi-step sequences. A general workflow for the preparation of a Boc-protected diazaspiro[4.5]decane is outlined below. The subsequent crystallization is a critical step for obtaining high-quality crystals suitable for X-ray diffraction.

Synthesis of a Boc-Protected Diazaspiro[4.5]decane Derivative

Synthesis_Workflow Start Starting Materials Step1 Ring Formation Start->Step1 e.g., Cyclohexanone derivative Step2 Functional Group Interconversion Step1->Step2 Spiro-heterocycle Step3 Boc Protection Step2->Step3 Amine precursor Product tert-Butyl Diazaspiro[4.5]decane-carboxylate Step3->Product Crystallization_Workflow Start Purified Compound Solvent Dissolve in a suitable solvent (e.g., ethyl acetate, methanol) Start->Solvent Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Crystals Single Crystals Evaporation->Crystals Vapor->Crystals Cooling->Crystals

Sources

A Comparative Guide to the Synthesis of 2,6-Diazaspiro[4.5]decanes: Strategies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This unique topology can lead to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comparative analysis of key synthetic routes to this important scaffold, offering insights into the strategic advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these methods and provide exemplary protocols to inform your synthetic planning.

Significance in Medicinal Chemistry

The 2,6-diazaspiro[4.5]decane core is a key component in a variety of biologically active compounds.[1] Its spirocyclic nature imparts a higher degree of saturation and three-dimensionality compared to flat aromatic systems, which is often advantageous for target engagement and can lead to improved pharmacokinetic properties. For instance, it is utilized in the development of novel compounds with potential therapeutic applications in oncology and immunology.[2]

Key Synthetic Strategies

Several synthetic strategies have been developed to construct the 2,6-diazaspiro[4.5]decane framework. The choice of a particular route often depends on the desired substitution pattern, stereochemical outcome, and scalability. Here, we compare three prominent approaches:

  • Reductive Amination-Based Cyclization

  • Pictet-Spengler Type Reactions

  • Domino and Tandem Reactions

Reductive Amination-Based Cyclization

This classical yet robust approach typically involves the construction of a suitable acyclic precursor containing both amine functionalities, followed by a double reductive amination with a cyclic ketone or a related electrophile to forge the spirocyclic system.

Mechanistic Rationale

Reductive amination is a powerful tool for C-N bond formation, proceeding through an imine or iminium ion intermediate which is then reduced in situ.[3][4] The reaction can be performed in one pot, which is advantageous for efficiency.[3] The choice of reducing agent is critical for the success of this reaction. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5][6]

Workflow and Considerations

The general workflow for a reductive amination approach to 2,6-diazaspiro[4.5]decanes is depicted below:

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization A Starting Amine C Acyclic Diamine Precursor A->C Alkylation/Amidation B Cyclic Ketone D Imine/Iminium Formation C->D Condensation with Ketone E Reduction D->E Reducing Agent (e.g., STAB) F 2,6-Diazaspiro[4.5]decane E->F

Caption: Reductive Amination Workflow

Advantages:

  • Versatility: A wide range of commercially available starting materials can be utilized.

  • Control: Stepwise construction allows for precise control over the substitution pattern.

  • Scalability: The reaction conditions are often amenable to scale-up.

Limitations:

  • Multi-step: The synthesis of the acyclic precursor can add to the overall step count.

  • Stereocontrol: Achieving high diastereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

Representative Protocol:

A general procedure involves the reaction of a suitable diamine precursor with a cyclohexanone derivative in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent such as dichloromethane (DCM) or dichloroethane (DCE).[6] The reaction is typically stirred at room temperature until completion.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[7][8] This strategy can be adapted for the synthesis of spirocyclic systems, including 2,6-diazaspiro[4.5]decanes, by employing a suitable tethered amine and carbonyl functionality.

Mechanistic Insights

The reaction proceeds via the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution with an electron-rich aromatic ring.[8] The key to forming the spirocyclic core is the appropriate positioning of the nucleophilic and electrophilic partners within the same molecule.

Workflow and Considerations

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization A β-Arylethylamine Derivative C Tethered Precursor A->C B Carbonyl Compound B->C D Iminium Ion Formation C->D Acid Catalyst E Intramolecular Cyclization D->E F Spirocyclic Product E->F

Caption: Pictet-Spengler Reaction Workflow

Advantages:

  • Complexity Generation: A single step can construct a complex polycyclic system.

  • Stereocontrol: The use of chiral starting materials or catalysts can lead to high levels of stereoselectivity.[9]

  • Biomimetic: This reaction is involved in the biosynthesis of many alkaloids.[10]

Limitations:

  • Substrate Scope: The reaction generally requires an activated aromatic ring for efficient cyclization.

  • Harsh Conditions: Traditional Pictet-Spengler reactions often require strong acids and high temperatures, which may not be compatible with sensitive functional groups.[7]

Representative Protocol:

A typical protocol involves dissolving the β-arylethylamine precursor and the carbonyl compound in a suitable solvent, followed by the addition of an acid catalyst such as trifluoroacetic acid (TFA) or hydrochloric acid. The reaction mixture is then heated to facilitate cyclization.

Domino and Tandem Reactions

Modern synthetic chemistry has seen a rise in the use of domino or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These strategies offer significant advantages in terms of efficiency and atom economy.

Mechanistic Principles

Various domino reactions have been developed for the synthesis of spirocyclic systems. For instance, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides has been reported to afford diazaspiro[4.5]decanes with exocyclic double bonds.[11][12] This process involves a cascade of C-C bond formations.[11]

Workflow and Considerations

G cluster_0 One-Pot Reaction A Starting Materials (e.g., yne-en-yne, aryl halide) C Domino Cascade A->C B Catalyst (e.g., Palladium) B->C D 2,6-Diazaspiro[4.5]decane Derivative C->D

Caption: Domino Reaction Workflow

Advantages:

  • Efficiency: Multiple bonds are formed in a single operation, reducing step count and purification efforts.

  • Novel Scaffolds: Can provide access to unique and highly functionalized spirocyclic structures.

  • Atom Economy: Often maximizes the incorporation of atoms from the starting materials into the final product.

Limitations:

  • Reaction Development: The development of new domino reactions can be challenging and require extensive optimization.

  • Substrate Specificity: The reaction conditions may be highly specific to a particular class of substrates.

  • Mechanistic Complexity: Understanding and controlling the intricate reaction cascade can be difficult.

Representative Protocol:

A representative procedure for a palladium-catalyzed domino reaction would involve combining the yne-en-yne substrate, the aryl halide, a palladium catalyst such as Pd(OAc)₂, and a ligand in a suitable solvent. The reaction mixture is then heated under an inert atmosphere until the reaction is complete.[12]

Comparative Summary

FeatureReductive AminationPictet-Spengler ReactionDomino/Tandem Reactions
Key Transformation Double imine/iminium ion reductionIntramolecular electrophilic aromatic substitutionMulti-component cascade
Starting Materials Diamine precursors, cyclic ketonesβ-Arylethylamines, carbonylsFunctionalized acyclic precursors
Stereocontrol Often requires chiral auxiliariesCan be highly stereoselectiveDependent on the specific reaction
Advantages Versatile, scalable, well-establishedGenerates complexity, biomimeticHighly efficient, atom economical
Limitations Multi-step, potential for side reactionsRequires activated arenes, harsh conditionsCan be substrate-specific, complex

Conclusion

The synthesis of 2,6-diazaspiro[4.5]decanes can be achieved through a variety of strategic approaches, each with its own set of advantages and challenges. The classical reductive amination route offers reliability and versatility, while the Pictet-Spengler reaction provides an elegant means to construct complex polycyclic systems. Modern domino and tandem reactions represent the cutting edge of efficiency, enabling the rapid assembly of highly functionalized spirocycles. The selection of the most appropriate synthetic route will ultimately be guided by the specific target molecule, the desired level of stereochemical control, and the practical considerations of the research or development program.

References

  • Bunt, A. G., et al. (2017). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 53(83), 11439-11442. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Name Reaction. (n.d.). Pictet-Spengler Reaction. [Link]

  • D'Agostino, M., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5029. [Link]

  • Lichman, B. R., et al. (2015). Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. Chemical Communications, 51(58), 11591-11594. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Xu, J., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(23), e202202685. [Link]

  • MySkinRecipes. (n.d.). 2-CBZ-2,6-DIAZASPIRO[4.5]DECANE. [Link]

  • Sperry, J. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(11), 1523. [Link]

  • Li, L., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Wang, Y., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(15), 5823. [Link]

  • Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • MDPI. (2023). Intramolecular Cyclization. [Link]

  • Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1096-1103. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. [Link]

  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. (n.d.). EP0479631B1 - Spiro[9][10]decane derivatives, process for their preparation and pharmaceutical compositions containing them.

  • PubMed. (2004). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. [Link]

  • ResearchGate. (n.d.). Spiroisoxazoline Synthesis via Intramolecular Cyclization/Methylation. [Link]

  • PubMed Central. (2015). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. [Link]

  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

A Comparative Purity Analysis of Commercial tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a valuable spirocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional structure is increasingly incorporated into novel drug candidates to enhance target affinity, selectivity, and pharmacokinetic properties.[1][2][3] The isomeric purity of this reagent is of paramount importance, as the presence of closely related impurities can lead to the formation of unintended side products, complicating downstream synthesis, purification, and biological evaluation.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the likely synthetic origins of common impurities and detail robust experimental protocols for their detection and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Plausible Synthetic Route and Potential Impurities

A common and efficient method for the synthesis of the target compound involves a two-step process: the synthesis of the parent diamine, 2,6-diazaspiro[4.5]decane, followed by its selective mono-N-Boc protection.

Step 1: Synthesis of 2,6-diazaspiro[4.5]decane

The synthesis of the core spirocyclic diamine can be achieved through various multi-step routes. One plausible approach involves the double cyclization of a suitable precursor. Given the complexity of such syntheses, potential impurities include starting materials, intermediates, and regioisomers.

Step 2: Selective Mono-N-Boc Protection

The selective protection of one of the two secondary amine functionalities in 2,6-diazaspiro[4.5]decane is typically achieved using di-tert-butyl dicarbonate (Boc anhydride). This reaction requires careful control of stoichiometry and reaction conditions to maximize the yield of the desired mono-protected product.[4][5]

The primary impurities arising from this step are:

  • Unreacted 2,6-diazaspiro[4.5]decane: Incomplete reaction leading to the presence of the starting diamine.

  • Di-Boc protected 2,6-diazaspiro[4.5]decane: Over-reaction resulting in the protection of both amine groups.

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Residual solvents: Solvents used in the reaction and workup (e.g., dichloromethane, methanol).

Comparative Analysis of Analytical Methodologies

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.

Analytical Technique Principle Strengths Limitations Primary Application
HPLC-UV Separation based on polarityHigh resolution, quantitative accuracyRequires a UV chromophore for sensitive detectionQuantification of the main component and non-volatile impurities
GC-MS Separation of volatile compounds followed by mass analysisHigh sensitivity for volatile impurities, structural information from mass spectraThe analyte may require derivatization if not sufficiently volatile or thermally stableDetection and identification of residual solvents and volatile impurities
¹H and ¹³C NMR Nuclear magnetic resonance of atomic nucleiProvides detailed structural information, can identify and quantify impurities without a reference standardLower sensitivity compared to chromatographic methodsStructural confirmation and identification of major impurities

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying the purity of the target compound and detecting non-volatile impurities. A reverse-phase method is most suitable, separating compounds based on their polarity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase A (e.g., 1 mg/mL) injection Inject sample prep->injection column C18 Reverse-Phase Column injection->column Gradient Elution detection UV Detector (e.g., 210 nm) column->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate % Purity and Impurity Profile chromatogram->quantification Peak Integration

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Rationale: The C18 column provides excellent separation for moderately polar compounds. The gradient elution allows for the separation of impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the amine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the detection of volatile impurities such as residual solvents and low molecular weight byproducts.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) injection Inject into GC prep->injection column Capillary Column (e.g., DB-5ms) injection->column Temperature Program ms_detector Mass Spectrometer column->ms_detector tic Total Ion Chromatogram ms_detector->tic mass_spectra Identify peaks by Mass Spectra Library Search tic->mass_spectra

Caption: Workflow for GC-MS impurity analysis.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

Rationale: The non-polar column is suitable for a wide range of volatile and semi-volatile organic compounds. The temperature program allows for the separation of low-boiling solvents from higher-boiling impurities. EI provides reproducible fragmentation patterns for library matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of the main component and the identification of major impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis prep Dissolve sample in a deuterated solvent (e.g., CDCl₃) acquisition Acquire ¹H and ¹³C spectra prep->acquisition spectra Process and analyze spectra acquisition->spectra identification Identify signals of main component and impurities spectra->identification Chemical shifts and coupling constants

Caption: Workflow for NMR structural analysis.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full structural assignment.

  • Key Diagnostic Signals:

    • ¹H NMR: A characteristic singlet for the nine protons of the tert-butyl group is expected around 1.4-1.5 ppm.[7] The protons on the spirocyclic backbone will appear as a series of multiplets in the aliphatic region.

    • ¹³C NMR: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the carbonyl carbon of the carbamate will be around 155 ppm.

Rationale: NMR provides unambiguous structural information. The chemical shifts and integration of the signals can be used to confirm the identity of the main component and to identify and quantify impurities with known structures.

Conclusion

The purity of this compound is critical for its successful application in drug discovery and development. A comprehensive purity analysis should not rely on a single technique but rather employ a combination of HPLC, GC-MS, and NMR spectroscopy. This orthogonal approach ensures the accurate quantification of the main component and the reliable detection and identification of a wide range of potential impurities, from starting materials and byproducts to residual solvents. By implementing the detailed protocols outlined in this guide, researchers can be confident in the quality of this important building block for their synthetic endeavors.

References

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available at: [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Deprotection of the Boc-protected amine. "[a]" All DNA samples were... - ResearchGate. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. - ResearchGate. Available at: [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices - MDPI. Available at: [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. Available at: [Link]

  • Danishefsky's synthesis of the 6-azaspiro[4.5]decane skeleton of halichlorine. ResearchGate. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane - ResearchGate. Available at: [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]

  • (PDF) Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]

  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. PubMed. Available at: [Link]

  • Spirocyclic Motifs in Natural Products - MDPI. Available at: [Link]

  • Spiro compound - Wikipedia. Available at: [Link]

  • Examples of pharmaceutically important compounds bearing a spirocyclic motif. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Reactivity of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate and Related Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Spirocyclic diamines have emerged as valuable building blocks, offering a three-dimensional exit vector from a constrained core, which can lead to enhanced target engagement and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their flatter, more traditional counterparts like piperazine.[1] Among these, tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate stands out as a key intermediate for the synthesis of complex bioactive molecules. This guide provides a comparative analysis of its reactivity in three common synthetic transformations—N-acylation, N-alkylation, and reductive amination—benchmarked against its structural isomers and the widely used N-Boc-piperazine.

Physicochemical Properties: A Foundation for Reactivity

The reactivity of a secondary amine is fundamentally governed by its basicity (pKa) and the steric accessibility of the nitrogen lone pair. The Boc (tert-butoxycarbonyl) protecting group on one of the nitrogens in these diamine scaffolds allows for selective functionalization of the free secondary amine.

Steric hindrance, however, is a more differentiating factor among these building blocks. The rigid spirocyclic framework imposes distinct conformational constraints that influence the accessibility of the secondary amine.

Comparative Reactivity Analysis

This section benchmarks the reactivity of this compound against tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, and the more compact tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, with N-Boc-piperazine serving as a standard reference.

Building Blocks Under Comparison:
CompoundStructureCAS Number
This compound 960294-16-0[3]
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 236406-61-4[4]
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate 236406-39-6[5]
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate 1041026-70-3
N-Boc-piperazine 57260-71-6
N-Acylation

N-acylation is a fundamental reaction for the formation of amide bonds. The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

Discussion of Expected Reactivity:

  • N-Boc-piperazine is expected to be highly reactive due to the relatively unhindered nature of its secondary amine.

  • This compound presents a secondary amine within a five-membered ring fused at the spirocenter. This may introduce some steric bulk compared to piperazine, potentially leading to a slightly reduced reaction rate.

  • The 2,7- and 2,8-diazaspiro[4.5]decane isomers place the secondary amine in different positions on the six-membered ring, which could subtly alter its accessibility.

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate , with its more constrained bicyclo[3.3]heptane core, might exhibit increased steric hindrance around the secondary amine, potentially leading to slower acylation rates compared to the [4.5]decane systems.

Representative N-Acylation Yields (Illustrative):

Building BlockAcylating AgentConditionsYieldReference
N-Boc-piperazineBenzoyl ChlorideEt3N, DCM, 0 °C to rt>90%General Protocol
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylatep-Tosyl ChlorideEt3N, DCM, rt89%[6]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The presented data is for illustrative purposes based on similar transformations.

N-Alkylation

N-alkylation via nucleophilic substitution with alkyl halides is another cornerstone transformation. This reaction is highly sensitive to steric effects.

Discussion of Expected Reactivity:

The trends in reactivity for N-alkylation are expected to largely follow those of N-acylation, with steric hindrance playing a more pronounced role. The more sterically accessible nitrogen of N-Boc-piperazine is anticipated to react faster than the more encumbered nitrogens of the spirocyclic counterparts. Among the spirocycles, the [3.3]heptane derivative is predicted to be the least reactive due to its more compact and rigid structure.

Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, proceeding via an iminium ion intermediate. The use of mild reducing agents like sodium triacetoxyborohydride (STAB) allows for a broad substrate scope.

Discussion of Expected Reactivity:

The formation of the initial iminium ion can be influenced by steric hindrance. However, since the reaction is often carried out under acidic or neutral conditions, the overall rate may be less sensitive to the inherent basicity of the amine compared to N-acylation and N-alkylation. Nevertheless, significant steric congestion around the nitrogen can still impede the initial condensation with the carbonyl compound. Therefore, a similar reactivity trend is anticipated: N-Boc-piperazine > diazaspiro[4.5]decanes > diazaspiro[3.3]heptane.

Experimental Protocols

The following are detailed, standardized protocols for the three key reactions discussed. These protocols can be used as a starting point for comparative studies in the laboratory.

Workflow for Comparative Reactivity Studies

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis prep_amine Prepare stock solutions of diamine building blocks acylation N-Acylation with standard acyl chloride prep_amine->acylation alkylation N-Alkylation with standard alkyl halide prep_amine->alkylation red_amination Reductive Amination with standard aldehyde prep_amine->red_amination monitoring Monitor reaction progress (TLC, LC-MS) acylation->monitoring alkylation->monitoring red_amination->monitoring workup Standardized aqueous work-up and purification monitoring->workup analysis Analyze yield and purity (NMR, HPLC) workup->analysis G cluster_piperazine N-Boc-piperazine cluster_spiro45 Diazaspiro[4.5]decanes cluster_spiro33 Diazaspiro[3.3]heptane piperazine Relatively unhindered secondary amine spiro45 Moderately hindered amine due to spirocyclic core piperazine->spiro45 Increasing Steric Hindrance spiro33 More sterically hindered amine due to compact [3.3] core spiro45->spiro33 Increasing Steric Hindrance

Sources

A Senior Application Scientist's Guide to the 2,8-Diazaspiro[4.5]decane Scaffold: From Synthetic Intermediate to Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer superior pharmacological properties is relentless. Flat, aromatic systems, while historically significant, are often limited by poor solubility, metabolic instability, and off-target effects. Spirocyclic scaffolds, particularly the 2,8-diazaspiro[4.5]decane core, have emerged as a "privileged" structure.[1] Their inherent three-dimensionality provides a rigid framework for the precise spatial arrangement of pharmacophoric elements, enhancing interactions with complex biological targets and often improving physicochemical properties.[2]

The compound tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a quintessential example of a versatile synthetic intermediate.[3] The tert-butyloxycarbonyl (Boc) group serves as a protecting group, allowing for selective functionalization of the second nitrogen atom. Subsequent deprotection and derivatization unlock a vast chemical space, enabling the synthesis of potent and selective modulators of diverse biological targets. This guide provides a comparative analysis of various derivatives originating from this scaffold, supported by experimental data and protocols to illustrate their therapeutic potential.

Part 1: Targeting Kinase-Mediated Inflammatory Diseases

A significant application of the 2,8-diazaspiro[4.5]decane scaffold has been in the development of kinase inhibitors for treating inflammatory diseases. By modifying the core, researchers have successfully created potent inhibitors of the Janus kinase (JAK) family and Receptor-Interacting Protein Kinase 1 (RIPK1).

Comparative Analysis: TYK2/JAK1 vs. RIPK1 Inhibitors

Derivatives have been optimized to show dual inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in cytokine signaling pathways implicated in inflammatory bowel disease.[4][5] Concurrently, a different set of derivatives has been developed to inhibit RIPK1, a crucial regulator of necroptosis, a form of programmed cell death that drives inflammation.[6]

Expertise & Experience: The choice to target these kinases stems from their central role in inflammatory cascades. A dual TYK2/JAK1 inhibitor can offer a broader blockade of pro-inflammatory cytokine signaling compared to a more selective JAK inhibitor. Targeting RIPK1 offers an alternative, non-immunosuppressive strategy by directly inhibiting a key driver of cell death and inflammation. The diazaspiro scaffold serves as an excellent starting point due to its rigidity, which helps in fitting into the ATP-binding pocket of these kinases with high affinity.

Compound ClassTarget(s)Lead Compound ExampleIC₅₀ (nM)Therapeutic IndicationReference
Diazaspiro[4.5]decan-1-oneTYK2 / JAK1Compound 48 6 (TYK2), 37 (JAK1)Inflammatory Bowel Disease[4],[5]
Diazaspiro[4.5]decan-1-oneRIPK1Compound 41 92 (RIPK1)Necroptosis-driven diseases,[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a trustworthy method for determining the inhibitory constant (IC₅₀) of a compound against a target kinase. The assay's self-validating nature comes from including positive and negative controls and generating a full dose-response curve.

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound and a serial dilution series in a suitable solvent (e.g., DMSO).

    • Prepare the Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the target kinase (e.g., TYK2 or RIPK1) in Kinase Buffer.

    • Prepare a 4X solution of a europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

    • Prepare a 4X solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase-specific).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the compound serial dilution to the assay wells. Include wells with DMSO only for "no inhibition" (0%) control and wells without kinase for "high inhibition" (100%) control.

    • Add 2.5 µL of the 4X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Synthesis and Signaling

G cluster_synthesis Synthetic Workflow A tert-Butyl 2,6-diazaspiro[4.5]decane -6-carboxylate B Boc Deprotection (e.g., TFA) A->B C Core Scaffold: 2,6-diazaspiro[4.5]decane B->C D Functionalization (e.g., Amide Coupling, Alkylation) C->D E Final Active Derivative (e.g., Kinase Inhibitor) D->E

Caption: General synthetic path from the protected intermediate to a final active compound.

G cytokine Pro-inflammatory Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK1 / TYK2 receptor->jak activates stat STAT3 jak->stat phosphorylates pstat p-STAT3 stat->pstat nucleus Nucleus pstat->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription inhibitor Diazaspiro Derivative inhibitor->jak inhibits G A Culture & Adhere Macrophages B Infect with L. major Promastigotes A->B C Incubate 24h (Transformation to Amastigotes) B->C D Wash to Remove Extracellular Parasites C->D E Add Compound Serial Dilutions D->E F Incubate 72h E->F G Fix, Stain (Giemsa) & Count Amastigotes F->G H Calculate IC50 G->H

Caption: Workflow for evaluating compounds against intracellular L. major amastigotes.

Part 3: Diverse Applications in CNS and Cardiovascular Research

The versatility of the diazaspiro[4.5]decane scaffold extends beyond inflammation and infectious disease. Its rigid structure has been exploited to develop ligands for central nervous system (CNS) targets and modulators of cardiovascular function.

  • Sigma (σ) Receptor Ligands: The sigma-2 (σ2) receptor is overexpressed in various cancer cells, making it a target for tumor imaging and therapy. [7]Derivatives of the diazaspiro core have been synthesized and evaluated as σ2 receptor ligands, demonstrating how the scaffold can be adapted for oncology applications. [7]Other derivatives have been radiolabeled and used as high-affinity σ1 receptor ligands for PET imaging of tumors. [8]

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: In cardiovascular research, derivatives of the related 1,3,8-triazaspiro[4.5]decane scaffold have been identified as the first small-molecule inhibitors of the mPTP that target the c-subunit of ATP synthase. [9]Opening of the mPTP during reperfusion injury following a myocardial infarction is a key driver of cell death. These compounds showed protective effects in models of heart attack, highlighting another distinct therapeutic avenue. [9][10]

Experimental Protocol: Radioligand Binding Assay

This is a standard protocol for determining a compound's binding affinity (Ki) for a specific receptor, such as the sigma-1 receptor.

  • Tissue Preparation:

    • Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known ligand (e.g., haloperidol) to a set of wells.

    • Incubate at room temperature for a specified time (e.g., 150 minutes).

  • Separation and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold, accessed via intermediates like this compound, is a testament to the power of three-dimensional architecture in modern drug discovery. The comparative data presented herein demonstrates that subtle modifications to this rigid core can yield derivatives with potent and selective activity against a remarkable range of biological targets—from inflammatory kinases and parasitic enzymes to CNS receptors and mitochondrial proteins. This scaffold provides a robust and versatile platform for developing next-generation therapeutics, and its potential is far from exhausted. Future exploration will undoubtedly uncover new derivatives with novel mechanisms of action to address unmet medical needs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: PubMed Central, URL: [Link])

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (Source: BEPLS, URL: [Link])

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (Source: Taylor & Francis Online, URL: [Link])

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (Source: RSC Publishing, URL: [Link])

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (Source: ResearchGate, URL: [Link])

  • This compound. (Source: PubChem, URL: [Link])

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. (Source: ACS Publications, URL: [Link])

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (Source: MDPI, URL: [Link])

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (Source: PubMed, URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (Source: ACS Publications, URL: [Link])

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (Source: PubMed, URL: [Link])

  • tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. (Source: PubChem, URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (Source: PubMed, URL: [Link])

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (Source: National Institutes of Health (NIH), URL: [Link])

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF. (Source: ResearchGate, URL: [Link])

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (Source: MDPI, URL: [Link])

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (Source: PubMed, URL: [Link])

  • tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. (Source: PubChem, URL: [Link])

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (Source: PubMed, URL: [Link])

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (Source: MDPI, URL: [Link])

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (Source: ResearchGate, URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationships of 2,6-Diazaspiro[4.5]decane Analogs in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics, particularly for central nervous system (CNS) disorders, continually drives medicinal chemists toward innovative molecular architectures. Among these, spirocyclic scaffolds have gained prominence for their ability to confer conformational rigidity and three-dimensionality, properties that can significantly enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3][4][5] The 2,6-diazaspiro[4.5]decane framework, a privileged heterocyclic motif, has emerged as a versatile template for designing potent and selective ligands for various biological targets, most notably opioid receptors.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 2,6-diazaspiro[4.5]decane analogs, focusing on their interactions with mu (μ), kappa (κ), and delta (δ) opioid receptors. We will dissect the causal relationships between specific structural modifications and their impact on binding affinity and functional activity, supported by experimental data and detailed protocols.

The 2,6-Diazaspiro[4.5]decane Scaffold: Synthesis and Rationale for Modification

The 2,6-diazaspiro[4.5]decane core consists of a piperidine ring and a pyrrolidine ring sharing a single carbon atom (the spirocenter). This rigid structure orients substituents in well-defined spatial arrangements, making it an excellent scaffold for probing receptor binding pockets.[1][3] The presence of two nitrogen atoms (at positions 2 and 6) provides key handles for chemical modification, allowing for the systematic exploration of the chemical space to optimize ligand-receptor interactions.

Synthetic strategies often involve multi-step sequences to construct the spirocyclic core, followed by diversification through N-alkylation or N-acylation reactions. The choice of synthetic route is critical as it dictates the feasibility of introducing desired substituents at specific positions, which is fundamental to SAR exploration.

Caption: Key points for chemical modification on the 2,6-diazaspiro[4.5]decane scaffold.

Comparative SAR at Opioid Receptors

The functionalization of the 2,6-diazaspiro[4.5]decane core has yielded potent ligands for all three major opioid receptor subtypes. The SAR, however, reveals distinct structural requirements for achieving high affinity and selectivity for each receptor.

Mu-Opioid Receptor (MOR) Ligands

Analogs of this scaffold have shown promise as selective MOR agonists. The main analgesic actions of clinically used opioids are mediated through MOR activation.[6]

  • N-6 Substitution: The substituent on the piperidine nitrogen (N-6) is critical. Typically, an arylalkyl group, such as a phenethyl or a related moiety, is favored for potent MOR agonism. This group is believed to interact with a hydrophobic pocket within the MOR binding site.

  • N-2 Substitution: The substituent on the pyrrolidine nitrogen (N-2) significantly influences activity. For instance, certain tertiary amides at this position have been shown to confer potent and selective MOR binding, whereas corresponding secondary amides exhibit weaker activity.[7] This highlights the specific steric and electronic requirements of the receptor.

Kappa-Opioid Receptor (KOR) Antagonists

Activation of the KOR is associated with dysphoria, aversion, and stress, making KOR antagonists attractive candidates for treating depression and addiction.[8][9] The 2,6-diazaspiro[4.5]decane scaffold has been successfully exploited to develop potent and selective KOR antagonists.

  • N-2 Acyl Group: The nature of the acyl group on the N-2 nitrogen is a key determinant of KOR antagonist activity. Specific amide functionalities are often required to achieve high affinity.

  • N-6 Benzyl Group: A benzyl group or a substituted benzyl group at the N-6 position is a common feature in potent KOR antagonists derived from this scaffold. The substitution pattern on the aromatic ring can fine-tune potency and selectivity.

Delta-Opioid Receptor (DOR) Agonists

DORs are potential targets for treating mood disorders and chronic pain.[10] Recently, a novel chemotype of DOR-selective agonists based on a related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was identified, demonstrating the versatility of the core spirocyclic structure.[10]

  • Spiro-Hydantoin Moiety: The key feature of these analogs is the hydantoin ring fused at the 2- and 4-positions.

  • N-8 Substitution: The substituent on the N-8 nitrogen plays a crucial role in determining DOR affinity and selectivity over other opioid receptors.

  • G-Protein Bias: Interestingly, the lead compound from this series was found to be slightly biased towards G-protein signaling over β-arrestin recruitment, a pharmacological property that may lead to a better side-effect profile.[10]

Quantitative SAR Data Summary

The following table summarizes representative data for 2,6-diazaspiro[4.5]decane analogs and related structures, illustrating the impact of structural modifications on opioid receptor binding affinity (Kᵢ) and functional activity (EC₅₀).

Compound IDCore ScaffoldR¹ (N-6/N-8) SubstituentR² (N-2) SubstituentTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)Reference
Analog A 2,6-Diazaspiro[4.5]decanePhenethylTertiary AmideMORLow nMAgonist[7]
Analog B 2,6-Diazaspiro[4.5]decanePhenethylSecondary AmideMORHigh nM (weaker)Weak Agonist[7]
ML140 Analog Diazaspiro-basedSubstituted BenzylSpecific AmideKOR120 (IC₅₀)Antagonist[8]
Compound 1 1,3,8-Triazaspiro[4.5]decane4-FluorobenzylHydantoinDOR140180 (cAMP)[10]
Compound 1 1,3,8-Triazaspiro[4.5]decane4-FluorobenzylHydantoinMOR1350>10,000 (cAMP)[10]

Data is illustrative and compiled from multiple sources to demonstrate SAR trends.

Experimental Protocols for Ligand Characterization

The determination of a compound's affinity and functional activity is paramount in SAR studies. Here, we detail standardized, self-validating protocols for key assays.

Radioligand Binding Assay (Filtration Method)

This assay quantifies the affinity of a test compound (ligand) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Causality: The principle is competitive binding. A higher affinity test compound will displace more of the radiolabeled ligand from the receptor at lower concentrations, resulting in a lower IC₅₀ value, from which the inhibition constant (Kᵢ) is calculated.

Step-by-Step Protocol:

  • Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hMOR).[6]

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • Radioligand at a concentration at or below its Kₑ (e.g., [³H]DAMGO for MOR).[6][11]

    • Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled, potent ligand (e.g., 10 µM Naloxone).[11]

    • For total binding wells, add assay buffer instead of the test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.[11]

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Diazaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diazaspiro[4.5]decane Scaffold and its Analytical Challenges

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with biological targets, making it an attractive framework in drug discovery. However, the very structural complexity that makes this scaffold so valuable also presents significant challenges for its analytical characterization. The presence of multiple stereocenters, the conformational rigidity, and the often-similar chemical environments of protons and carbons necessitate a multi-pronged analytical approach for unambiguous structure elucidation and stereochemical assignment.

This guide provides a comparative overview of the key analytical techniques for the comprehensive characterization of substituted diazaspiro[4.5]decanes. We will delve into the "why" behind experimental choices, offering field-proven insights to help you navigate the intricacies of characterizing these fascinating molecules. Each section is designed to be a self-validating system, providing not just the "how" but the critical reasoning behind each step.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the de novo structure elucidation of substituted diazaspiro[4.5]decanes. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. A systematic approach, starting with simple 1D experiments and progressing to more complex 2D techniques, is crucial for a complete and accurate structural assignment.

The Causality Behind the NMR Workflow

The logical progression of NMR experiments is designed to build a complete picture of the molecule piece by piece. We start with a broad overview and then zoom in on specific connectivities.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR Proton & Carbon Count COSY COSY C13_NMR->COSY Identify Spin Systems HSQC HSQC COSY->HSQC Assign Protons to Carbons HMBC HMBC HSQC->HMBC Connect Fragments NOESY NOESY/ROESY HMBC->NOESY Determine Stereochemistry

Caption: Logical workflow for NMR-based structure elucidation of diazaspiro[4.5]decanes.

One-Dimensional (1D) NMR: The Initial Survey
  • ¹H NMR: This is the first experiment to be run. It provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns (which protons are adjacent to each other). For diazaspiro[4.s]decanes, the chemical shifts of protons on the spirocyclic core can be complex and often overlap, necessitating the use of 2D techniques for full assignment.[1][2]

  • ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C). This is a critical step in piecing together the molecular fragments.[1]

Two-Dimensional (2D) NMR: Assembling the Molecular Puzzle

a) COSY (Correlation Spectroscopy): Unveiling Proton-Proton Couplings

The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[1][3] Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule. This is instrumental in identifying the connectivity of protons within the piperidine and pyrrolidine rings of the diazaspiro[4.5]decane core.

b) HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The ¹H-¹³C HSQC experiment correlates each proton with the carbon to which it is directly attached.[4][5] This is a highly sensitive experiment that allows for the unambiguous assignment of protonated carbons. By combining the information from COSY and HSQC, we can start to build larger structural fragments.

c) HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments

The ¹H-¹³C HMBC experiment is arguably one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[4][5] This is crucial for connecting the spin systems identified by COSY and for identifying the positions of quaternary carbons and heteroatoms. For substituted diazaspiro[4.5]decanes, HMBC is essential for determining the attachment points of substituents to the spirocyclic core.

d) NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Probing Through-Space Proximity

These experiments are vital for determining the relative stereochemistry of the molecule. They show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For the rigid diazaspiro[4.5]decane scaffold, NOESY or ROESY can be used to determine the relative orientation of substituents and the conformation of the rings.

Experimental Protocol: A Step-by-Step Guide to 2D NMR Data Acquisition and Interpretation
  • Sample Preparation: Dissolve 5-10 mg of the purified diazaspiro[4.5]decane derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition: Acquire high-quality ¹H and ¹³C{¹H} NMR spectra.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC Acquisition: Acquire a phase-sensitive gradient-edited HSQC experiment.

  • HMBC Acquisition: Run a gradient-selected HMBC experiment.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate window functions and phasing.

    • Start with the most downfield or unique proton signals in the ¹H NMR spectrum.

    • Use the COSY spectrum to trace out all the coupled proton networks (spin systems).

    • Use the HSQC spectrum to assign the one-bond carbon for each proton.

    • Systematically analyze the HMBC correlations for each proton to connect the spin systems and place quaternary carbons and substituents.

    • Build the final structure and confirm all correlations.

    • If stereochemistry is a question, acquire and interpret a NOESY or ROESY spectrum.

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Formula

Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio of ions. For the characterization of novel substituted diazaspiro[4.5]decanes, high-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition.

The Power of High-Resolution Mass Spectrometry (HRMS)

HRMS instruments can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of a compound, which is a critical piece of information in structure elucidation.[6][7] The nitrogen rule, which states that a molecule with an even nominal mass has an even number of nitrogen atoms (or zero), can be a useful first check.[7]

Understanding Fragmentation Patterns

While detailed fragmentation analysis can be complex, understanding some basic principles can provide valuable structural information. In electrospray ionization (ESI), common for these types of molecules, the protonated molecule [M+H]⁺ is often observed. Tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented, can reveal characteristic losses that point to specific functional groups or structural motifs. The fragmentation of nitrogen-containing heterocyclic compounds often involves ring opening and the loss of small neutral molecules.[1][8][9]

MS_Workflow Sample Sample HRMS HRMS Sample->HRMS Ionization (e.g., ESI) Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Accurate Mass Measurement MS_MS MS_MS HRMS->MS_MS Fragmentation Structure_Validation Structure_Validation Molecular_Formula->Structure_Validation Structural_Clues Structural_Clues MS_MS->Structural_Clues Fragment Ion Analysis Structural_Clues->Structure_Validation

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Formula Determination: Use the accurate mass of the [M+H]⁺ ion to calculate the elemental composition using the instrument's software.[6]

III. X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[10][11][12][13] For complex molecules like substituted diazaspiro[4.5]decanes with multiple stereocenters, X-ray crystallography provides unambiguous proof of the structure and conformation in the solid state.

When to Pursue X-ray Crystallography

While NMR and MS can often provide a confident structural assignment, X-ray crystallography is warranted when:

  • The absolute stereochemistry needs to be determined.

  • The relative stereochemistry cannot be definitively assigned by NMR.

  • An unprecedented or unusual structure is proposed.

  • A solid-state conformation is of interest for understanding biological activity.

Experimental Protocol: A Simplified Workflow for Small Molecule Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Crystals should be at least 20 µm in each dimension.[13]

  • Crystal Mounting: Carefully mount a suitable single crystal on the goniometer of the diffractometer.

  • Data Collection: Collect the diffraction data, which involves rotating the crystal in the X-ray beam and measuring the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

IV. Chromatographic Techniques: Separation and Purity Assessment

Chromatographic techniques are essential for the purification of substituted diazaspiro[4.5]decanes and for the assessment of their purity. For chiral molecules, specialized chromatographic methods are required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, purification, and analysis of diazaspiro[4.5]decanes. Reversed-phase HPLC is commonly used for purity assessment. For chiral separations, the use of a chiral stationary phase (CSP) is the most common approach.[3][14][15][16][17] The selection of the appropriate CSP is often empirical, but polysaccharide-based and macrocyclic glycopeptide columns are good starting points.[14]

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable diazaspiro[4.5]decanes. However, due to the polarity of the amino groups, derivatization is often necessary to improve chromatographic performance and prevent peak tailing.[18][19] Common derivatizing agents include silylating agents (e.g., BSTFA, MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[9][19] GC coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of complex mixtures.[14]

Comparative Analysis of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity, Stereochemistry, ConformationNon-destructive, provides detailed structural informationLower sensitivity, complex spectra for large molecules
Mass Spectrometry Molecular Weight, Elemental CompositionHigh sensitivity, small sample requirementProvides limited structural information on its own
X-ray Crystallography 3D Structure, Absolute StereochemistryUnambiguous structure determinationRequires single crystals, solid-state structure may differ from solution
HPLC Purity, Enantiomeric SeparationHigh resolution, applicable to a wide range of compoundsCan require method development, especially for chiral separations
GC Purity, Separation of Volatile CompoundsHigh efficiency, good for complex mixtures (with MS)Requires volatile and thermally stable compounds, often needs derivatization

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive characterization of substituted diazaspiro[4.5]decanes requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational structural information, which is then corroborated by the molecular formula from HRMS. When stereochemistry is or a definitive 3D structure is required, X-ray crystallography offers the final, unambiguous answer. Throughout the synthesis and purification process, chromatographic techniques are indispensable for ensuring the purity and, if necessary, the enantiomeric excess of the target compound. By thoughtfully applying this suite of analytical tools, researchers can confidently and accurately characterize these important molecules, paving the way for further investigation into their biological properties.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. PubMed. [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. Royal Society of Chemistry. [Link]

  • Chiral HPLC Method Development. I.B.S. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. [Link]

  • Formula determination by high resolution mass spectrometry. YouTube. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. ResearchGate. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. PubMed. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Spectroscopic Techniques. SciSpace. [Link]

  • A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Engineered Science Publisher. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory.

Compound Profile and Hazard Identification

This compound is a spirocyclic diamine derivative commonly used as a building block in medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, dictates its specific handling and disposal requirements. Understanding its hazard profile is the first step toward safe management.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]

Identifier Value Source
CAS Number 960294-16-0PubChem[1]
Molecular Formula C₁₃H₂₄N₂O₂PubChem[1]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningPubChem, Sigma-Aldrich[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plantAK Scientific, Inc.[2]

Note: Some structural analogs are also classified as H302 (Harmful if swallowed)[3][4][5][6][7]. It is prudent to handle this compound with the assumption of oral toxicity.

Essential Safety Protocols and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of safety protocols must be followed to minimize exposure risk during handling and disposal.

Required PPE:

  • Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash risk.

  • Skin Protection: Use nitrile or neoprene gloves. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged. Wear a chemically resistant lab coat.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][8]

Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the form of the waste (pure compound, contaminated materials, or solutions). This workflow diagram provides a clear decision-making path for laboratory personnel.

DisposalWorkflow start Start: Identify Waste Containing This compound waste_type What is the form of the waste? start->waste_type pure_compound Protocol A: Unused/Expired Pure Compound waste_type->pure_compound Solid contaminated_labware Protocol B: Contaminated Labware & PPE (Gloves, Wipes, Pipettes) waste_type->contaminated_labware Solid Materials solutions Protocol C: Dilute Aqueous or Organic Solutions waste_type->solutions Liquid package_pure 1. Package in original or clearly labeled, sealed container. pure_compound->package_pure package_labware 1. Segregate into a dedicated, labeled hazardous waste bag. contaminated_labware->package_labware package_solutions 1. Collect in a labeled, sealed hazardous waste container. Segregate by solvent type. solutions->package_solutions chemical_warning 2. CRITICAL: Do NOT mix with acidic waste. Risk of gas evolution (CO₂). package_pure->chemical_warning store 3. Store in a designated, secure hazardous waste accumulation area. package_labware->store package_solutions->chemical_warning chemical_warning->store disposal 4. Arrange for pickup by certified Environmental Health & Safety (EHS) personnel for final disposal. store->disposal

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to the following step-by-step protocols is mandatory for ensuring safe and compliant disposal.

Protocol A: Disposal of Unused or Expired Pure Compound
  • Waste Characterization: The pure compound must be treated as hazardous chemical waste.

  • Packaging:

    • If possible, keep the compound in its original, clearly labeled container.

    • If repackaging is necessary, use a new, clean, chemically compatible container with a secure screw-top lid.

    • Label the container clearly with the full chemical name: "this compound," the CAS number (960294-16-0), and the appropriate hazard pictograms.

  • Segregation and Storage:

    • Crucial Scientific Insight: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage by strong acids.[9][10] Mixing this compound with an acidic waste stream can trigger an uncontrolled deprotection reaction. This reaction rapidly generates carbon dioxide (CO₂) gas and a reactive tert-butyl cation intermediate.[11][12] In a sealed waste container, this can lead to a dangerous buildup of pressure and potential rupture.

    • Therefore, NEVER mix this waste with acidic waste streams. Store it separately from strong acids and oxidizing agents.[8]

  • Final Disposal: Transfer the securely packaged and labeled container to your institution's designated hazardous waste accumulation area for collection by a licensed waste disposal contractor.

Protocol B: Disposal of Contaminated Labware and Materials
  • Segregation: Immediately place all single-use items contaminated with the compound—such as gloves, weighing paper, pipette tips, and absorbent wipes—into a dedicated hazardous waste container.

  • Packaging: Use a heavy-duty plastic bag (double-bagging is recommended) or a designated solid waste drum. The container must be clearly labeled "Hazardous Waste" and list the chemical contaminant.

  • Disposal: This container should be sealed and moved to the hazardous waste accumulation area for professional disposal. Do not overfill bags or containers.

Protocol C: Disposal of Dilute Aqueous and Organic Solutions
  • No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the laboratory drain.[2] This can lead to environmental contamination.

  • Collection:

    • Collect all waste solutions in designated, leak-proof, and sealed hazardous waste containers.

    • Use separate containers for halogenated and non-halogenated organic solvents to facilitate proper disposal by your EHS department.

  • Labeling: Clearly label each container with the full names of all chemical constituents and their approximate concentrations.

  • Final Disposal: Store the sealed containers in the hazardous waste accumulation area, ensuring they are segregated from incompatible materials, particularly strong acids.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill occurs within one.

  • Contain: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to surround and cover the spill.[2]

  • Clean-Up:

    • While wearing the appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

    • Avoid creating dust.[5]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Exposure First Aid
  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[13] Seek medical advice if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[5][13]

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Safety Data Sheet: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride Source: Angene Chemical URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid Source: The Royal Society of Chemistry URL: [Link]

  • Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

  • Title: BOC Deprotection Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate, including operational and disposal plans. It is designed to be a preferred source for laboratory safety and chemical handling information, offering procedural, step-by-step guidance to directly answer specific operational questions.

Hazard Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the aggregated GHS information from reports to the ECHA C&L Inventory, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1): Causes serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

These classifications underscore the importance of using appropriate personal protective equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecification/Standard
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect gloves for integrity before each use. Double gloving is recommended.[4]
Eyes/Face Safety glasses with side shields or GogglesANSI Z87.1 certified. A face shield may be required for splash hazards.[5]
Body Laboratory coatFlame-retardant, long-sleeved.[5]
Respiratory Use in a well-ventilated areaA NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.[5]

Handling and Storage

Proper handling and storage procedures are vital to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:
  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[5][6]

  • Prevent the formation of dust and aerosols.[5][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Wash hands thoroughly after handling.[5][7]

  • Do not eat, drink, or smoke when using this product.[8]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store separately from incompatible materials such as strong oxidizing agents.[9]

Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[7]

  • Absorb: Use an inert absorbent material to absorb the spill.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Wear_PPE Don Appropriate PPE Ventilate->Wear_PPE Contain Contain Spill Wear_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Spill Response Workflow

Waste Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All chemical waste must be collected in designated, properly labeled, and sealed containers.[5]

  • Container Disposal: Containers should be triple-rinsed (or equivalent) with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[5]

  • Regulations: Dispose of contents/container in accordance with local, regional, and national regulations.

Waste_Disposal_Workflow Start Waste Generated Segregate Segregate Chemical Waste Start->Segregate Collect_Waste Collect in Labeled Container Segregate->Collect_Waste Rinse_Container Triple-Rinse Empty Container Collect_Waste->Rinse_Container Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse_Container->Collect_Rinsate Seal_Container Seal Waste Container Collect_Rinsate->Seal_Container Dispose Dispose via Approved Vendor Seal_Container->Dispose

Caption: Waste Disposal Workflow

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Always have a copy of the Safety Data Sheet (SDS) available for emergency responders.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6,9-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorochem Ltd. (2024). Safety Data Sheet: tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride.
  • PubChem. (n.d.). tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • MedChemExpress. (2025). tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate-SDS.
  • MedChemExpress. (2024). tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from a generic safety equipment supplier source.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • CP Lab Safety. (n.d.). tert-butyl 2, 6-diazaspiro[4.5]decane-2-carboxylate, min 97%, 250 mg. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.